molecular formula C68H117NO29 B8103865 Fmoc-NH-PEG25-CH2CH2COOH

Fmoc-NH-PEG25-CH2CH2COOH

货号: B8103865
分子量: 1412.6 g/mol
InChI 键: LIGAYSIQSNSRMN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Fmoc-NH-PEG25-CH2CH2COOH is a useful research compound. Its molecular formula is C68H117NO29 and its molecular weight is 1412.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H117NO29/c70-67(71)9-11-73-13-15-75-17-19-77-21-23-79-25-27-81-29-31-83-33-35-85-37-39-87-41-43-89-45-47-91-49-51-93-53-55-95-57-59-97-60-58-96-56-54-94-52-50-92-48-46-90-44-42-88-40-38-86-36-34-84-32-30-82-28-26-80-24-22-78-20-18-76-16-14-74-12-10-69-68(72)98-61-66-64-7-3-1-5-62(64)63-6-2-4-8-65(63)66/h1-8,66H,9-61H2,(H,69,72)(H,70,71)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGAYSIQSNSRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H117NO29
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-NH-PEG25-CH2CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-NH-PEG25-CH2CH2COOH, a high-purity, heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and proteomics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

This compound is a monodisperse PEG derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine group at one terminus and a propionic acid group at the other. The PEG chain consists of 25 ethylene (B1197577) glycol units, providing a long, flexible, and hydrophilic spacer.

Chemical Structure:

The Fmoc protecting group offers a stable amine protection that can be readily removed under basic conditions, while the terminal carboxylic acid allows for straightforward conjugation to amine-containing molecules.

Physicochemical Properties:

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C68H117NO29[1]
Molecular Weight 1412.62 g/mol [1]
Appearance White to off-white solid[1]
Purity Typically >95%
Solubility Soluble in DMF, DMSO, and water (after Fmoc removal)[2]
Storage Conditions -20°C to -18°C for long-term storage[1]

Experimental Protocols

The utility of this compound lies in its bifunctional nature, allowing for sequential or orthogonal conjugation strategies. Below are detailed methodologies for the two key reactions involving this linker.

Fmoc Group Deprotection

The removal of the Fmoc group is a critical step to expose the primary amine for subsequent conjugation. This is typically achieved using a mild base, most commonly piperidine (B6355638).

Materials:

  • This compound

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Dimethylformamide (DMF)

Protocol:

  • Dissolve the Fmoc-protected PEG linker in DMF.

  • Add the 20% piperidine in DMF solution to the reaction mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS. Deprotection is typically complete within 30 minutes to 2 hours.

  • Upon completion, the solvent and excess piperidine can be removed under reduced pressure. The resulting amine-PEG-acid can be purified by precipitation in cold diethyl ether or by chromatography if necessary.

Amide Bond Formation

The terminal carboxylic acid of the PEG linker can be coupled to a primary or secondary amine of a target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond. This reaction is typically facilitated by a coupling agent.

Materials:

  • Amine-PEG-acid (from the deprotection step)

  • Amine-containing target molecule

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole).

  • Base: Diisopropylethylamine (DIPEA)

  • Anhydrous DMF or DMSO

Protocol (using HATU):

  • Dissolve the amine-PEG-acid in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine-containing target molecule (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, the product can be isolated by precipitation, extraction, or purified by chromatography (e.g., reverse-phase HPLC).

Application in PROTACs: Hijacking the Ubiquitin-Proteasome System

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4][5][6][7] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in the PROTAC molecule serves to connect the target protein-binding ligand and the E3 ligase-binding ligand.

The logical workflow for the mechanism of action of a PROTAC is depicted in the following diagram:

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (Protein of Interest) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds UbiquitinatedTarget Polyubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Facilitates Ubiquitination RecycledPROTAC Recycled PROTAC TernaryComplex->RecycledPROTAC Releases Ubiquitin Ubiquitin Proteasome 26S Proteasome UbiquitinatedTarget->Proteasome Recognized by Degradation Degradation Products (Peptides) Proteasome->Degradation Degrades into RecycledPROTAC->PROTAC Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub E3 E3 Ubiquitin Ligase E2->E3 Binds Ub Ubiquitin E3->Ub Transfers Ub to Target Target Target Protein E3->Target Recruited by PROTAC to Ub->E1 ATP-dependent activation PolyUb_Target Polyubiquitinated Target Protein PROTAC PROTAC PROTAC->E3 PROTAC->Target Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognized & Unfolded Peptides Degraded Peptides Proteasome->Peptides Degrades Recycled_Ub Recycled Ubiquitin Proteasome->Recycled_Ub Releases

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-amido-PEG25-propionic acid

Introduction:

Fmoc-amido-PEG25-propionic acid is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative that functions as a heterobifunctional linker. It incorporates three key chemical features: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a long-chain PEG spacer (25 units), and a terminal propionic acid group. This molecular architecture makes it an invaluable tool in bioconjugation, peptide synthesis, and drug delivery, offering a precise method to introduce hydrophilic spacers into target molecules. The Fmoc group provides a stable, base-labile protecting group suitable for standard solid-phase peptide synthesis (SPPS), while the propionic acid allows for covalent attachment to amine-containing molecules. The PEG linker itself enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate.

Core Applications and Uses

Fmoc-amido-PEG25-propionic acid is primarily utilized as a linker and spacer to improve the properties of peptides, proteins, and other biomolecules.

1. Peptide Synthesis and Modification: In solid-phase peptide synthesis (SPPS), this reagent is used to incorporate a long, hydrophilic PEG chain into a peptide sequence.[1][2] This process, known as PEGylation, offers several advantages:

  • Increased Solubility: The amphiphilic nature of the PEG chain significantly improves the water solubility of hydrophobic peptides, preventing aggregation during synthesis and purification.[3][4]

  • Enhanced Bioavailability: PEGylation can protect peptides from proteolytic degradation and reduce renal clearance, extending their circulation half-life.[5]

  • Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the peptide, reducing its potential to trigger an immune response.[5]

  • Steric Spacing: It can be inserted between functional domains of a peptide or between a peptide and a conjugated label to prevent steric hindrance.[3][4]

The molecule can be added to the N-terminus of a growing peptide chain or to the side chain of an amino acid like lysine.[4][6]

2. Antibody-Drug Conjugate (ADC) Development: Fmoc-amido-PEGn-propionic acid is a critical component in the design of modern ADCs.[] It acts as a flexible linker connecting the monoclonal antibody to a cytotoxic payload. The inclusion of the PEG spacer enhances the overall solubility and stability of the ADC, which is often a challenge due to the hydrophobic nature of many cytotoxic drugs.[] This leads to improved therapeutic efficacy and safety profiles.[]

3. Bioconjugation and Surface Modification: The reagent's heterobifunctional nature allows it to link two different molecules. After deprotection of the Fmoc group to reveal a primary amine, and activation of the carboxylic acid, it can bridge proteins, oligonucleotides, or other biomolecules. It is also used to modify surfaces, imparting hydrophilicity and reducing non-specific binding of proteins and cells.[5]

Physicochemical and Technical Data

The quantitative properties of Fmoc-amido-PEG25-propionic acid and related structures are summarized below. Data for the specific PEG25 variant is supplemented with data from similar discrete PEG (dPEG®) linkers.

PropertyValue / DescriptionReference
Synonyms Fmoc-NH-PEG25-COOH, Fmoc-9-Amino-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76-pentaicosaoxa-nonaoctacontanoic acid[9] (modified)
CAS Number 1257223-69-0[9]
Molecular Formula C68H117NO29[9]
Molecular Weight 1416.65 g/mol [9] (calculated)
Purity Typically >98%[3][4]
Spacer Length (PEG24) 76 atoms, 89.0 Å[3]
Solubility Soluble in water and most organic solvents (e.g., Methylene Chloride, Acetonitrile, DMF, DMSO).[3][4]
Appearance Varies from a clear, colorless oil to a white or off-white solid.[5]
Storage Store at -20°C under an inert atmosphere. The compound is hygroscopic; allow it to come to room temperature before opening to limit moisture exposure.[3][6]

Experimental Protocols and Methodologies

The use of Fmoc-amido-PEG25-propionic acid involves standard chemistries common in peptide synthesis and bioconjugation.

Protocol 1: Fmoc Group Deprotection

This procedure is used to remove the Fmoc protecting group from the amine, which is a necessary step before further conjugation at this end of the linker. This is a fundamental step in Fmoc-based SPPS.[1]

  • Reagents:

    • Fmoc-protected substrate (e.g., peptide-resin)

    • Deprotection Solution: 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF). Some protocols may include 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for difficult sequences.[10]

  • Methodology:

    • Swell the Fmoc-protected substrate (e.g., resin) in DMF.

    • Drain the DMF and add the deprotection solution to the substrate.

    • Agitate the mixture at room temperature for 5-10 minutes.

    • Drain the solution, which will contain the fulvene-piperidine adduct.

    • Repeat the treatment with fresh deprotection solution for another 10-15 minutes to ensure complete removal of the Fmoc group.

    • Thoroughly wash the substrate with DMF (5-6 times) to remove all traces of piperidine.

    • Proceed to the next coupling step.

Protocol 2: Carboxylic Acid Activation and Amide Bond Formation

This protocol describes the coupling of the terminal propionic acid group to a primary amine (e.g., the N-terminus of a resin-bound peptide).

  • Reagents:

    • Fmoc-amido-PEG25-propionic acid (3-5 equivalents relative to the amine)

    • Amine-containing substrate (e.g., peptide-resin)

    • Coupling Reagents: For example, a mixture of HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-5 eq.) and DIPEA (N,N-Diisopropylethylamine) (6-10 eq.). Alternatively, HBTU/HOBt or EDC/NHS can be used.

    • Solvent: Anhydrous DMF.

  • Methodology:

    • In a separate vessel, dissolve Fmoc-amido-PEG25-propionic acid and the coupling reagent (e.g., HATU) in DMF.

    • Add the base (DIPEA) to the solution to activate the carboxylic acid. Allow pre-activation for 5-10 minutes.

    • Add the activated linker solution to the amine-containing substrate (which has been previously swelled in DMF).

    • Agitate the reaction mixture at room temperature for 1-2 hours, or until a Kaiser test indicates the absence of free primary amines.

    • Drain the reaction solution.

    • Wash the substrate thoroughly with DMF, followed by Dichloromethane (DCM), and dry under vacuum.

Visualizations: Workflows and Structures

The following diagrams illustrate the structure and application workflows for Fmoc-amido-PEG25-propionic acid.

Fmoc Fmoc Group (Base-Labile Protection) Fmoc->i1 PEG PEG25 Spacer (Hydrophilic Linker) PEG->i2 Acid Propionic Acid (Coupling Handle) i1->PEG Amide Bond i2->Acid Ether Linkage start Start: Resin with Fmoc-protected Amino Acid deprotect1 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 wash1 Wash (DMF) deprotect1->wash1 couple_aa 2. Couple Next Fmoc-AA-OH wash1->couple_aa wash2 Wash (DMF) couple_aa->wash2 repeat Repeat Steps 1-3 for Peptide Elongation wash2->repeat deprotect2 4. Final N-terminal Fmoc Deprotection repeat->deprotect2 wash3 Wash (DMF) deprotect2->wash3 couple_peg 5. Couple Fmoc-amido-PEG25-acid (HATU/DIPEA in DMF) wash3->couple_peg wash4 Wash (DMF) couple_peg->wash4 deprotect_peg 6. Deprotect PEG's Fmoc Group (20% Piperidine/DMF) wash4->deprotect_peg wash5 Wash (DMF) deprotect_peg->wash5 couple_final 7. Couple Final Moiety (e.g., another peptide, label) wash5->couple_final end Cleave from Resin & Purify couple_final->end Ab Antibody Linker Fmoc-amido-PEG25-propionic acid (Processed Linker) Ab->Linker Conjugation Site (e.g., Lysine) Drug Cytotoxic Drug Linker->Drug Payload Attachment

References

A Technical Guide to Fmoc-NH-PEG25-CH2CH2COOH: Sourcing and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Fmoc-NH-PEG25-CH2CH2COOH, a heterobifunctional PEG linker crucial for advanced drug development and bioconjugation. This document details available suppliers, pricing, and the core applications of this reagent, supported by experimental insights and workflow diagrams.

Core Attributes and Applications

This compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine group at one terminus and a carboxylic acid group at the other, separated by a 25-unit PEG chain. This structure provides a long, flexible, and hydrophilic spacer, making it an invaluable tool in several key research areas:

  • Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer enhances the solubility and stability of ADCs, which often incorporate hydrophobic cytotoxic drugs. This can lead to improved pharmacokinetics and reduced aggregation of the final conjugate.

  • Peptide Synthesis: In solid-phase peptide synthesis (SPPS), this reagent can be used to introduce a long PEG linker, which can improve the solubility and pharmacokinetic properties of the resulting peptide.

  • Bioconjugation: The terminal carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules, while the Fmoc-protected amine provides an orthogonal handle for further modification after deprotection.

Supplier and Pricing Information

The availability and pricing of this compound can vary between suppliers. The following table summarizes the currently available information for this specific molecule. Researchers are advised to contact the suppliers directly for the most up-to-date pricing and availability.

SupplierProduct NameCatalog NumberPurityQuantityPrice (USD)
PurePEGThis compound433725>95%100 mg$351.00
250 mg$587.95[1]
500 mg$752.00
1 g$962.00

Note: Pricing is subject to change. Please verify with the supplier.

Experimental Protocols and Methodologies

The utilization of this compound typically involves standard bioconjugation and peptide synthesis chemistries. Below are generalized protocols for its application in ADC development and SPPS.

Protocol 1: Conjugation to an Antibody for ADC Development

This protocol outlines the steps for conjugating this compound to a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-Hydroxysuccinimide (NHS) or N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching reagent (e.g., Tris or glycine (B1666218) solution)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add 1.2 equivalents of NHS and 1.2 equivalents of DCC (or EDC).

    • Stir the reaction at room temperature for 4-6 hours to form the NHS ester.

  • Conjugation to Antibody:

    • Exchange the antibody into a conjugation-compatible buffer (e.g., PBS, pH 8.0-8.5).

    • Slowly add the activated this compound-NHS ester to the antibody solution. The molar ratio of linker to antibody will need to be optimized depending on the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching reagent (e.g., 1M Tris, pH 8.0) to a final concentration of 50-100 mM.

    • Purify the resulting antibody-PEG conjugate using size-exclusion chromatography to remove excess linker and byproducts.

  • Fmoc Deprotection and Drug Conjugation:

    • Treat the purified antibody-PEG conjugate with a 20% piperidine (B6355638) solution in DMF to remove the Fmoc protecting group, exposing the terminal amine.

    • Purify the deprotected antibody-PEG-amine conjugate.

    • The exposed amine is now available for conjugation to a payload molecule (e.g., a cytotoxic drug) that has been activated with a suitable reactive group (e.g., an NHS ester).

Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of the this compound linker onto the N-terminus of a resin-bound peptide.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents (e.g., HATU, HBTU, or DIC/HOBt)

  • Base (e.g., DIPEA)

  • DMF for SPPS

  • Washing solvents (e.g., DMF, DCM)

  • Cleavage cocktail (e.g., TFA-based)

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DMF.

    • If the N-terminal amino acid is Fmoc-protected, deprotect it using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling of the PEG Linker:

    • Dissolve this compound (3 equivalents relative to resin loading) in DMF.

    • Add the coupling reagent (e.g., HATU, 3 eq.) and a base (e.g., DIPEA, 6 eq.).

    • Add the activated linker solution to the resin and shake at room temperature for 2-4 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing:

    • After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents.

  • Continuation of Synthesis or Cleavage:

    • The terminal Fmoc group of the attached PEG linker can be removed with 20% piperidine in DMF to allow for the coupling of another amino acid or molecule.

    • Alternatively, the peptide-PEG conjugate can be cleaved from the resin and deprotected using a standard cleavage cocktail.

Visualizing Workflows and Pathways

To better illustrate the utility of this compound, the following diagrams, generated using Graphviz, depict a typical experimental workflow for ADC synthesis and a logical flow for its use in SPPS.

ADC_Synthesis_Workflow cluster_activation Linker Activation cluster_conjugation Conjugation to Antibody cluster_deprotection Fmoc Deprotection cluster_payload Payload Conjugation Linker Fmoc-NH-PEG25-COOH Reagents EDC / NHS Linker->Reagents Activation ActivatedLinker Fmoc-NH-PEG25-NHS Reagents->ActivatedLinker Conjugation Conjugation ActivatedLinker->Conjugation Antibody Antibody Antibody->Conjugation mAb_Linker mAb-PEG25-NH-Fmoc Conjugation->mAb_Linker Deprotection Deprotection mAb_Linker->Deprotection Piperidine 20% Piperidine/DMF Piperidine->Deprotection mAb_Linker_NH2 mAb-PEG25-NH2 Deprotection->mAb_Linker_NH2 PayloadConjugation Payload Attachment mAb_Linker_NH2->PayloadConjugation Payload Activated Drug Payload->PayloadConjugation FinalADC Antibody-Drug Conjugate PayloadConjugation->FinalADC

Caption: Workflow for Antibody-Drug Conjugate Synthesis.

SPPS_Workflow Start Start: Peptide on Solid Support (Free N-terminus) ActivateLinker Activate Fmoc-NH-PEG25-COOH (e.g., with HATU/DIPEA) Start->ActivateLinker CoupleLinker Couple Activated Linker to Peptide-Resin ActivateLinker->CoupleLinker Wash1 Wash Resin CoupleLinker->Wash1 FmocDeprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->FmocDeprotection Wash2 Wash Resin FmocDeprotection->Wash2 NextStep Couple Next Amino Acid OR Cleave from Resin Wash2->NextStep

Caption: Solid-Phase Peptide Synthesis Workflow.

References

A Technical Guide to the Solubility of Fmoc-Protected PEG Linkers in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Fluorenylmethyloxycarbonyl (Fmoc)-protected Polyethylene Glycol (PEG) linkers in commonly used organic solvents. This document is intended to be a valuable resource for researchers and professionals in drug development, peptide synthesis, and bioconjugation, offering insights into solvent selection and providing methodologies for solubility determination.

Introduction to Fmoc-Protected PEG Linkers and Their Solubility

Fmoc-protected PEG linkers are critical reagents in the synthesis of complex biomolecules, including peptides, antibody-drug conjugates (ADCs), and PROteolysis TArgeting Chimeras (PROTACs). The Fmoc protecting group provides a labile handle for the controlled, stepwise assembly of molecular constructs, while the PEG chain imparts favorable physicochemical properties, most notably enhanced solubility and biocompatibility.[1][2] The solubility of these linkers in organic solvents is a crucial parameter for successful reaction setup, purification, and handling.

The general principle of "like dissolves like" applies to these molecules. The presence of the polar PEG chain and the functional end groups (e.g., carboxylic acid) suggests solubility in polar aprotic solvents. The large, nonpolar Fmoc group can also influence solubility characteristics.

Qualitative and Quantitative Solubility Data

While specific quantitative solubility data for a wide range of Fmoc-protected PEG linkers is not extensively published, qualitative information from various suppliers indicates a general trend of good solubility in common polar aprotic solvents.

Qualitative Solubility:

Fmoc-protected PEG linkers, such as Fmoc-N-amido-PEG-acid and Fmoc-NH-PEG-COOH, are widely reported to be soluble in the following organic solvents:

  • Dimethylformamide (DMF) [3][4][5]

  • Dimethyl sulfoxide (B87167) (DMSO) [3][4][5]

  • Dichloromethane (DCM) [3][4][5]

  • N,N-Dimethylacetamide (DMAC) [6][7]

  • Acetonitrile [6][7]

Quantitative Solubility Data Summary:

Fmoc-PEG LinkerSolventSolubility (mg/mL)Solubility (M)Temperature (°C)
e.g., Fmoc-N-amido-PEG4-acidDMFData Not AvailableData Not Available25
e.g., Fmoc-N-amido-PEG4-acidDMSOData Not AvailableData Not Available25
e.g., Fmoc-N-amido-PEG4-acidDCMData Not AvailableData Not Available25
e.g., Fmoc-NH-PEG8-COOHDMFData Not AvailableData Not Available25
e.g., Fmoc-NH-PEG8-COOHDMSOData Not AvailableData Not Available25
e.g., Fmoc-NH-PEG8-COOHDCMData Not AvailableData Not Available25

Experimental Protocols for Solubility Determination

The absence of readily available quantitative data necessitates a reliable experimental protocol for its determination. Below are two detailed methodologies that can be adapted to determine the solubility of Fmoc-protected PEG linkers in various organic solvents.

Method 1: Visual Titration Method for Rapid Solubility Estimation

This method provides a rapid and straightforward estimation of solubility and is suitable for initial screening of solvents.

Materials:

  • Fmoc-protected PEG linker

  • Organic solvent of interest (e.g., DMF, DMSO, DCM)

  • Analytical balance

  • Vials or test tubes of known volume

  • Magnetic stirrer and stir bars (optional)

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Preparation: Accurately weigh a small, known mass of the Fmoc-protected PEG linker (e.g., 10 mg) and place it into a clean, dry vial.

  • Solvent Addition: Using a calibrated pipette, add a small, known volume of the organic solvent (e.g., 0.1 mL) to the vial.

  • Dissolution Attempt: Vigorously agitate the mixture using a vortex mixer or a magnetic stirrer for a set period (e.g., 1-2 minutes) at a controlled temperature (typically room temperature, ~25°C).

  • Observation: Visually inspect the solution for any undissolved solid particles.

  • Titration: If the solid has completely dissolved, add another known mass of the linker and repeat steps 3 and 4. If the solid has not completely dissolved, incrementally add known volumes of the solvent, vortexing/stirring after each addition, until complete dissolution is observed.

  • Calculation: Record the total mass of the linker and the total volume of the solvent required for complete dissolution. Calculate the solubility in mg/mL.

Method 2: Equilibrium Shake-Flask Method for Thermodynamic Solubility

This method determines the thermodynamic or equilibrium solubility, which is a more accurate and reproducible measure.

Materials:

  • Fmoc-protected PEG linker

  • Organic solvent of interest

  • Analytical balance

  • Scintillation vials or other sealable containers

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, HPLC-UV, or LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of the Fmoc-protected PEG linker to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

  • Quantification:

    • UV-Vis Spectrophotometry: If the linker has a chromophore (the Fmoc group has a strong UV absorbance), create a standard curve of known concentrations of the linker in the same solvent. Dilute the filtered supernatant to fall within the linear range of the standard curve and measure its absorbance. Calculate the concentration from the standard curve.

    • HPLC-UV or LC-MS: Prepare a series of calibration standards of the linker in the solvent. Analyze the filtered supernatant by HPLC-UV or LC-MS and determine the concentration by comparing the peak area to the calibration curve.

  • Calculation: Express the determined concentration as mg/mL or Molarity.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use and analysis of Fmoc-protected PEG linkers.

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution & Equilibration cluster_analysis Analysis weigh Weigh Fmoc-PEG Linker add_solvent Add Known Volume of Solvent weigh->add_solvent agitate Agitate (Vortex/Shake) add_solvent->agitate equilibrate Equilibrate (24-48h) agitate->equilibrate For Thermodynamic Solubility filter Filter Supernatant agitate->filter For Kinetic Solubility equilibrate->filter quantify Quantify (UV-Vis/HPLC) filter->quantify

Caption: Workflow for determining the solubility of Fmoc-protected PEG linkers.

logical_relationship Fmoc-PEG-Linker Fmoc-PEG-Linker Solubility Solubility Fmoc-PEG-Linker->Solubility Organic_Solvent Organic_Solvent Organic_Solvent->Solubility Reaction_Efficiency Reaction_Efficiency Solubility->Reaction_Efficiency Purification_Success Purification_Success Solubility->Purification_Success

Caption: Relationship between linker, solvent, solubility, and synthetic outcomes.

Conclusion

The solubility of Fmoc-protected PEG linkers in organic solvents is a fundamental parameter that underpins their effective use in chemical synthesis. While qualitative data points towards good solubility in polar aprotic solvents like DMF, DMSO, and DCM, quantitative data is largely unavailable. The experimental protocols provided in this guide offer robust methods for researchers to determine these values in their own laboratories. A thorough understanding and experimental determination of solubility will facilitate optimized reaction conditions, improve yields, and simplify purification processes, ultimately contributing to the successful development of novel therapeutics and research tools.

References

In-Depth Technical Guide: Physicochemical and Application Characteristics of Fmoc-NH-PEG25-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight, purity, and key applications of Fmoc-NH-PEG25-CH2CH2COOH, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This document details the physicochemical properties, analytical methodologies for characterization, and its utility in bioconjugation, specifically in solid-phase peptide synthesis (SPPS) and antibody-drug conjugate (ADC) development.

Physicochemical Properties

This compound is a high-purity, monodisperse PEG linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine group at one terminus and a carboxylic acid group at the other, connected by a 25-unit polyethylene glycol chain. The Fmoc group provides a temporary protecting group readily cleaved under basic conditions, while the carboxylic acid allows for conjugation to primary amines.

Table 1: Summary of Quantitative Data for this compound

PropertyValueReference
Molecular Formula C68H117NO29
Molecular Weight 1412.62 g/mol
Purity ≥95%[1]
Appearance White to off-white solid
Storage Conditions -20°C, long-term[2]

Experimental Protocols for Characterization

Accurate determination of molecular weight and purity is critical for ensuring the quality and performance of this compound in research and drug development. The following are detailed methodologies for its characterization.

Determination of Molecular Weight by Mass Spectrometry

Objective: To confirm the molecular weight of this compound.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique for this compound.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile (B52724) or a mixture of acetonitrile and water. Dilute the stock solution to a final concentration of 10-100 µg/mL in the mobile phase.

  • Chromatographic Separation (Optional but Recommended):

    • Column: A C8 or C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 500-2000).

    • Data Analysis: The resulting mass spectrum will show a distribution of multiply charged ions. Deconvolution of this spectrum will provide the accurate molecular mass of the compound. For PEGylated compounds, post-column addition of a charge-stripping agent like triethylamine (B128534) (TEA) can simplify the mass spectrum by reducing the number of charge states, aiding in data interpretation.[3]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and identify any potential impurities.

Methodology: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a standard method for purity analysis of Fmoc-containing compounds.

Instrumentation: An HPLC system equipped with a UV detector, an autosampler, and a C18 analytical column.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient, for example, from 30% to 70% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 265 nm and 301 nm, characteristic of the Fmoc group.

  • Data Analysis: The purity is determined by calculating the peak area of the main component as a percentage of the total peak area in the chromatogram.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology: ¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • The characteristic peaks for the Fmoc group will be observed in the aromatic region (approximately 7.2-7.8 ppm).

    • The repeating ethylene (B1197577) glycol units (-CH₂CH₂O-) of the PEG chain will show a prominent signal around 3.6 ppm.[4][5]

    • Signals corresponding to the methylene (B1212753) protons of the propionic acid moiety and the protons adjacent to the amide linkage should also be identifiable.

    • Integration of the peak areas should be consistent with the number of protons in each part of the molecule.

Applications and Experimental Workflows

This compound is a versatile linker primarily used in solid-phase peptide synthesis and for the development of antibody-drug conjugates.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this molecule can be used to introduce a hydrophilic PEG spacer within a peptide sequence. The Fmoc-protected amine allows for its incorporation into the growing peptide chain using standard coupling protocols, while the carboxylic acid can be used for further modifications or conjugation.

Below is a logical workflow for incorporating this compound into a peptide sequence during SPPS.

SPPS_Workflow Resin Resin Support (e.g., Wang, Rink Amide) Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling1 Couple First Fmoc-Amino Acid Wash1->Coupling1 Wash2 Wash (DMF) Coupling1->Wash2 Deprotection2 Fmoc Deprotection (20% Piperidine in DMF) Wash2->Deprotection2 Wash3 Wash (DMF) Deprotection2->Wash3 Couple_PEG Couple This compound Wash3->Couple_PEG Wash4 Wash (DMF) Couple_PEG->Wash4 Deprotection3 Fmoc Deprotection (20% Piperidine in DMF) Wash4->Deprotection3 Wash5 Wash (DMF) Deprotection3->Wash5 Coupling2 Couple Next Fmoc-Amino Acid Wash5->Coupling2 Wash6 Wash (DMF) Coupling2->Wash6 Repeat Repeat Cycles for Peptide Elongation Wash6->Repeat Cleavage Cleavage from Resin (e.g., TFA cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Figure 1. Workflow for incorporating this compound in SPPS.
Antibody-Drug Conjugate (ADC) Development

The hydrophilic PEG spacer in this compound can enhance the solubility and pharmacokinetic properties of ADCs.[6][] The carboxylic acid can be activated to react with surface-exposed amine residues (e.g., lysine) on an antibody, while the Fmoc group is removed to allow for the attachment of a cytotoxic payload.

Below is a conceptual workflow for the synthesis of an ADC using this PEG linker.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_antibody_conjugation Antibody Conjugation Fmoc_PEG_Acid This compound Fmoc_Deprotection Fmoc Deprotection (e.g., Piperidine/DMF) Fmoc_PEG_Acid->Fmoc_Deprotection Amine_PEG_Acid H2N-PEG25-CH2CH2COOH Fmoc_Deprotection->Amine_PEG_Acid Payload_Coupling Couple Cytotoxic Payload (e.g., with EDC/NHS) Amine_PEG_Acid->Payload_Coupling Linker_Payload Payload-NH-PEG25-CH2CH2COOH Payload_Coupling->Linker_Payload Activation Activate Carboxyl Group (EDC/NHS) Linker_Payload->Activation Antibody Monoclonal Antibody (mAb) Conjugation Conjugation to mAb Lysine Residues Antibody->Conjugation Activation->Conjugation ADC_Crude Crude Antibody-Drug Conjugate (ADC) Conjugation->ADC_Crude Purification Purification (e.g., Size Exclusion Chromatography) ADC_Crude->Purification Characterization Characterization (e.g., HIC, MS for DAR) Purification->Characterization

Figure 2. Conceptual workflow for ADC synthesis using the PEG linker.

This guide provides essential technical information for the effective use of this compound in research and development. The provided protocols and workflows serve as a foundation for experimental design and implementation.

References

The Pivotal Role of the Fmoc Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis, bioconjugation, and drug delivery. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group stands out for its unique properties and widespread application. When combined with polyethylene (B3416737) glycol (PEG) linkers, the Fmoc protecting group offers a powerful tool for the precise construction of complex biomolecules and therapeutic agents. This technical guide delves into the core function of the Fmoc protecting group in PEG linkers, providing detailed experimental protocols, quantitative data, and logical workflows to empower researchers in their scientific endeavors.

Core Function of the Fmoc Protecting Group in PEG Linkers

The primary function of the Fmoc group in the context of PEG linkers is to serve as a temporary, base-labile protecting group for primary and secondary amines. PEG linkers are frequently terminated with an amine group to facilitate conjugation to other molecules. The Fmoc group effectively "masks" this reactive amine, preventing it from participating in unintended reactions during multi-step synthetic processes.

This protection is crucial in applications such as:

  • Solid-Phase Peptide Synthesis (SPPS): In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support. Fmoc-protected amino-PEG linkers can be incorporated to introduce a hydrophilic spacer between the peptide and the support or another conjugated molecule. The Fmoc group on the PEG linker's terminal amine is kept intact until a specific deprotection step is desired, allowing for controlled, directional synthesis.

  • Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody. Fmoc-protected PEG linkers are instrumental in this process. The PEG component enhances the solubility and pharmacokinetic profile of the ADC, while the Fmoc group allows for the selective and sequential attachment of the drug and the antibody.

  • Bioconjugation and Surface Modification: Fmoc-protected PEG linkers are used to modify surfaces, nanoparticles, or other biomolecules. The Fmoc group provides a strategic handle that can be removed to expose a reactive amine for subsequent conjugation steps, enabling the creation of well-defined and functionalized materials.

The key advantage of the Fmoc group lies in its orthogonality to acid-labile protecting groups, which are commonly used to protect the side chains of amino acids (e.g., Boc, tBu). This means that the Fmoc group can be selectively removed under mild basic conditions without affecting the acid-labile protecting groups, and vice-versa. This orthogonal protection strategy is fundamental to the efficiency and success of modern peptide and bioconjugate synthesis.

Chemical Mechanism of Fmoc Protection and Deprotection

Fmoc Protection of an Amine-Terminated PEG Linker

The introduction of the Fmoc group onto an amine-terminated PEG linker is typically achieved by reacting the amine with an activated Fmoc derivative, most commonly 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent, leading to the formation of a stable carbamate (B1207046) linkage. The choice between Fmoc-Cl and Fmoc-OSu often depends on the specific requirements of the synthesis. Fmoc-Cl is generally more reactive, which can lead to faster reaction times.[1] However, it is also more susceptible to hydrolysis and can generate corrosive byproducts.[1] Fmoc-OSu is more stable, easier to handle, and often results in a cleaner reaction profile with higher purity of the protected product, making it a preferred choice for many applications.[1]

Fmoc Deprotection from a PEG Linker

The removal of the Fmoc group is achieved through a base-catalyzed β-elimination reaction. A weak base, most commonly a secondary amine like piperidine (B6355638), is used to abstract the acidic proton on the fluorenyl ring system. This abstraction initiates a cascade that leads to the cleavage of the carbamate bond, releasing the free amine, carbon dioxide, and dibenzofulvene. The excess amine in the deprotection solution then acts as a scavenger, reacting with the dibenzofulvene to form a stable adduct, which prevents it from undergoing side reactions with the newly deprotected amine.

Quantitative Data

The efficiency of Fmoc protection and deprotection is influenced by several factors, including the choice of reagents, solvent, concentration, and reaction time. The following tables summarize key quantitative data from the literature.

Table 1: Comparison of Fmoc Protecting Reagents
ReagentReactivityStabilityCommon Side ReactionsTypical Yield
Fmoc-Cl High[1]Lower (moisture sensitive)[2]Formation of dipeptides, hydrolysis[1]Good to Excellent
Fmoc-OSu Moderate[1]High[2]Fewer side reactions, cleaner profile[1]Excellent[1]
Table 2: Kinetics of Fmoc Deprotection with Piperidine in DMF
Piperidine Concentration (% v/v)Fmoc-Val-OH Elimination after 1 min (%)Fmoc-Val-OH Elimination after 3 min (%)Fmoc-Val-OH Elimination after 5 min (%)
1% 33.4[3]-49.6[3]
2% 12.9[3]63.3[3]87.9[3]
5% >99[3]>99[3]>99[3]
20% >99[3]>99[3]>99[3]

Data adapted from a study on the reaction kinetics of Fmoc-Val-OH deprotection in solution.

Table 3: Comparison of Fmoc Deprotection Reagents
Deprotection ReagentConcentrationTypical Reaction TimeNotes
Piperidine 20% in DMF5-20 minutesThe most common and standard reagent.
Piperazine/DBU 5% Piperazine + 2% DBU in DMF< 1 minute[4]A safer and rapid alternative to piperidine.[4][5]
4-Methylpiperidine (4MP) 20% in DMFSimilar to piperidineA good substitute for piperidine with similar efficiency.[6]
Pyrrolidine 20% in various solvents30 minutesAn alternative that allows for Fmoc-removal in less polar solvent systems.[7]

Experimental Protocols

Protocol for Fmoc Protection of an Amine-Terminated PEG Linker using Fmoc-OSu

Materials:

  • Amine-terminated PEG linker (e.g., NH2-PEG-COOH)

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.0 - 1.2 equivalents)

  • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Solvent: 1,4-Dioxane/Water mixture (e.g., 1:1 v/v) or Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: Dissolve the amine-terminated PEG linker in the chosen solvent system in a round-bottom flask.

  • Basification: Add the base (sodium bicarbonate or DIPEA) to the solution and stir until fully dissolved.

  • Addition of Fmoc-OSu: In a separate container, dissolve Fmoc-OSu in a minimal amount of the organic solvent (e.g., dioxane or DMF) and add it dropwise to the stirring PEG solution at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.

    • Add water to the residue and transfer the aqueous solution to a separatory funnel.

    • Wash the aqueous layer with diethyl ether (2-3 times) to remove unreacted Fmoc-OSu and other nonpolar impurities.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product into an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude Fmoc-protected PEG linker.

    • The product can be further purified by flash column chromatography on silica (B1680970) gel or by recrystallization.

Protocol for Fmoc Deprotection from a PEG Linker in Solid-Phase Peptide Synthesis (SPPS)

Materials:

  • Fmoc-protected peptide-resin with a PEG linker

  • Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF

  • DMF for washing

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.

  • Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate the mixture for 1-3 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 10-20 minutes. The completion of the deprotection can be monitored by a colorimetric test (e.g., Kaiser test) or by UV monitoring of the dibenzofulvene-piperidine adduct in the filtrate.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct. The resin is now ready for the next coupling step.

Visualization of Workflows

Solid-Phase Peptide Synthesis (SPPS) Workflow using an Fmoc-PEG Linker

SPPS_Workflow start Start: Resin with Fmoc-PEG-Linker deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage end End: Purified PEGylated Peptide cleavage->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) with an Fmoc-PEG linker.

Antibody-Drug Conjugate (ADC) Synthesis Workflow using an Fmoc-PEG Linker

ADC_Synthesis_Workflow cluster_linker_prep Linker-Drug Preparation cluster_adc_synthesis ADC Synthesis linker Fmoc-NH-PEG-X (X = reactive group) conjugate_drug Conjugate Drug to Linker linker->conjugate_drug drug Cytotoxic Drug drug->conjugate_drug linker_drug Fmoc-NH-PEG-Drug conjugate_drug->linker_drug deprotection Fmoc Deprotection (e.g., Piperidine) linker_drug->deprotection activated_linker_drug H₂N-PEG-Drug deprotection->activated_linker_drug conjugate_adc Conjugate Linker-Drug to mAb activated_linker_drug->conjugate_adc antibody Monoclonal Antibody (mAb) antibody->conjugate_adc adc Purified ADC conjugate_adc->adc

References

The Pivotal Role of PEG Spacers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics and diagnostics, bioconjugation stands as a cornerstone technology, enabling the precise linkage of molecules to create novel entities with enhanced functionalities. At the heart of many successful bioconjugates lies a critical component: the Polyethylene Glycol (PEG) spacer. These flexible, hydrophilic linkers are instrumental in optimizing the performance, stability, and pharmacokinetic profiles of complex biomolecules, ranging from antibody-drug conjugates (ADCs) to nanoparticle-based delivery systems. This technical guide provides a comprehensive overview of the role of PEG spacers in bioconjugation, detailing their fundamental properties, diverse applications, and the strategic considerations for their implementation.

Core Principles of PEG Spacers in Bioconjugation

Polyethylene glycol is a polymer composed of repeating ethylene (B1197577) oxide units. In bioconjugation, discrete-length PEG (dPEG®) chains are commonly used as spacers or linkers to connect two or more molecular entities, such as a protein and a small molecule drug.[1] The unique physicochemical properties of PEG are central to its widespread utility.

Key Properties and Advantages:

  • Hydrophilicity: PEG is highly soluble in aqueous environments, a property conferred to the entire bioconjugate. This is particularly crucial for overcoming the poor solubility of many potent therapeutic payloads, thereby preventing aggregation and improving formulation.[2][3][4]

  • Biocompatibility and Low Immunogenicity: PEG is generally non-toxic and elicits minimal immune responses. It can form a hydration shell around the bioconjugate, effectively "shielding" it from the host's immune system and reducing immunogenicity.[3][4][5]

  • Flexibility: The rotational freedom of the C-O bonds in the PEG backbone provides significant conformational flexibility. This allows the conjugated molecules to maintain their native structure and function by minimizing steric hindrance.[1]

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, significantly increases the hydrodynamic radius of a molecule. This leads to reduced renal clearance, a longer circulation half-life, and altered biodistribution, ultimately enhancing the therapeutic window.[2][6][7][8]

  • Versatile Chemistry: PEG spacers can be functionalized with a wide array of reactive groups, enabling their conjugation to various functional groups on biomolecules, such as amines, thiols, and carboxyl groups.[]

Types of PEG Spacers

The versatility of PEG spacers is further enhanced by the availability of various architectures to suit specific bioconjugation needs.

  • Linear PEG: The simplest form, consisting of a straight chain of ethylene glycol units.[3]

  • Branched PEG: These have multiple PEG arms extending from a central core, offering a higher hydrodynamic volume and increased shielding capacity.[3][8]

  • Homobifunctional PEG: Possess the same reactive functional group at both ends, ideal for crosslinking applications.[]

  • Heterobifunctional PEG: Feature two different reactive groups, allowing for controlled, sequential conjugation of two distinct molecules.[11][12]

  • Cleavable PEG Linkers: Incorporate a labile bond (e.g., disulfide, ester) that can be broken under specific physiological conditions (e.g., low pH, presence of specific enzymes), enabling controlled release of a payload at the target site.[13][14]

  • Non-Cleavable PEG Linkers: Form a stable covalent bond that does not break, ensuring the payload remains attached to the carrier molecule until degradation of the entire conjugate.[13][14]

Quantitative Impact of PEG Spacers on Bioconjugate Properties

The length and structure of the PEG spacer can have a profound and quantifiable impact on the properties of the resulting bioconjugate. The following tables summarize key data from various studies.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG4~4.51.9
PEG8~2.83.0
PEG12~2.14.0
PEG24~1.55.7

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[15]

Table 2: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) of an ADC

PEG Spacer LengthAverage DAR
PEG42.5
PEG65.0
PEG84.8
PEG123.7
PEG243.0

Data from a study where trastuzumab was conjugated to maleimide-PEGx-MMAD.[4]

Table 3: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Proteins

ProteinPEG ModificationHalf-life (t½)Mean Residence Time (MRT)
Interferon α-2aNone2-3 hoursNot Reported
Interferon α-2a40 kDa branched PEG50-90 hoursNot Reported
ErythropoietinNone4-12 hoursNot Reported
Erythropoietin30 kDa linear PEG~130 hoursNot Reported

Data compiled from publicly available drug information.[7][16]

Experimental Protocols for PEGylation

The following sections provide detailed methodologies for common bioconjugation reactions involving PEG spacers.

Amine-Reactive PEGylation using NHS Esters

This protocol describes the conjugation of an N-Hydroxysuccinimide (NHS) ester-functionalized PEG to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein solution (1-10 mg/mL) in amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.

  • PEG-NHS ester reagent.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0).

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a concentration of 10-20 mg/mL.[11]

  • Calculation: Determine the required volume of the PEG-NHS ester solution to achieve the desired molar excess (typically 10- to 50-fold) over the protein.

  • Conjugation: Slowly add the calculated volume of the PEG-NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[3]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[13]

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.[13]

  • Purification: Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.[]

Thiol-Reactive PEGylation using Maleimide Chemistry

This protocol outlines the conjugation of a maleimide-functionalized PEG to free sulfhydryl groups (e.g., from cysteine residues) on a protein.

Materials:

  • Protein solution containing free thiols in a thiol-free, degassed buffer (e.g., PBS with EDTA), pH 6.5-7.5.

  • Reducing agent (optional, for reducing disulfide bonds), e.g., Tris(2-carboxyethyl)phosphine (TCEP).

  • PEG-Maleimide reagent.

  • Anhydrous DMSO or DMF.

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Reduction of Disulfides (Optional): If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10- to 20-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column.[12]

  • Reagent Preparation: Dissolve the PEG-Maleimide in DMSO or DMF to a concentration of 10-20 mg/mL.[17]

  • Conjugation: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[17]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[18]

  • Purification: Purify the conjugate from unreacted PEG-Maleimide and other small molecules using size-exclusion chromatography or dialysis.[18]

Click Chemistry using Azide-Alkyne Cycloaddition

This protocol describes a copper-catalyzed click chemistry reaction to conjugate an azide-functionalized PEG to an alkyne-containing biomolecule.

Materials:

  • Alkyne-modified biomolecule in a suitable buffer.

  • Azide-PEG reagent.

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Reducing agent (e.g., sodium ascorbate).

  • Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine, THPTA).

  • Purification materials (e.g., SEC column).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule and a molar excess of the Azide-PEG reagent.

  • Catalyst Preparation: In a separate tube, prepare the catalyst solution by mixing CuSO₄ and the copper ligand.

  • Initiation: Add the reducing agent (sodium ascorbate) to the biomolecule/PEG mixture, followed immediately by the catalyst solution.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography to remove the copper catalyst and unreacted reagents.

Visualization of Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate key workflows and conceptual relationships in PEG-mediated bioconjugation.

Experimental_Workflow_NHS_Ester_PEGylation cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein in Amine-Free Buffer Mix Mix Protein and PEG-NHS Protein_Prep->Mix PEG_Prep Dissolve PEG-NHS in DMSO/DMF PEG_Prep->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench with Tris Buffer Incubate->Quench Purify Purify by SEC or Dialysis Quench->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE, HIC) Purify->Analyze

Caption: Workflow for NHS-Ester PEGylation of a protein.

Impact_of_PEG_Spacer_on_ADC cluster_properties Physicochemical Properties cluster_pharma Pharmacokinetic Properties cluster_therapeutic Therapeutic Outcome PEG_Spacer PEG Spacer in ADC Linker Solubility Increased Solubility PEG_Spacer->Solubility Stability Enhanced Stability PEG_Spacer->Stability Aggregation Reduced Aggregation PEG_Spacer->Aggregation HalfLife Longer Circulation Half-Life PEG_Spacer->HalfLife Clearance Reduced Renal Clearance PEG_Spacer->Clearance Immunogenicity Decreased Immunogenicity PEG_Spacer->Immunogenicity Solubility->HalfLife Stability->HalfLife Aggregation->Clearance Efficacy Improved Efficacy HalfLife->Efficacy Clearance->Efficacy Toxicity Reduced Off-Target Toxicity Immunogenicity->Toxicity

Caption: Impact of PEG spacers on ADC properties.

Conclusion

PEG spacers are indispensable tools in the field of bioconjugation, offering a powerful means to enhance the therapeutic potential of a wide range of biomolecules. By carefully selecting the appropriate PEG linker architecture and length, and by employing robust conjugation and purification protocols, researchers can rationally design and synthesize bioconjugates with optimized solubility, stability, and pharmacokinetic profiles. The continued innovation in PEGylation technologies will undoubtedly play a crucial role in the development of the next generation of targeted therapies and advanced diagnostic agents.

References

In-Depth Technical Guide: Fmoc-NH-PEG25-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG25-CH2CH2COOH is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker essential in the fields of bioconjugation, drug delivery, and proteomics. Its heterobifunctional nature, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, makes it a versatile tool for covalently linking molecules. This guide provides a comprehensive overview of its technical specifications, applications, and relevant experimental protocols. The primary application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific target proteins.[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. This data is crucial for designing and executing successful conjugation strategies.

PropertyValueReference
CAS Number 1257223-69-0[3]
Molecular Formula C68H117NO29[3]
Molecular Weight 1412.65 g/mol [2][3]
Appearance White to off-white solid
Purity ≥95%[4]

Storage and Stability

Proper storage is critical to maintain the integrity and reactivity of the linker.

ConditionDurationRecommendation
Powder 3 yearsStore at -20°C
In Solvent 1 yearStore at -80°C

Data sourced from TargetMol Datasheet.[2]

Core Application: PROTAC Synthesis

This compound serves as a flexible linker to connect a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-binding ligand. The PEG chain enhances the solubility and bioavailability of the resulting PROTAC molecule.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a series of coupling and deprotection steps. The following diagram illustrates the general workflow.

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis A Warhead-COOH C Amide Coupling (e.g., HATU, DIPEA) A->C B This compound B->C D Fmoc-Deprotection (e.g., Piperidine in DMF) C->D F Final Amide Coupling D->F E E3 Ligase Ligand-COOH E->F G Purification (e.g., HPLC) F->G H Final PROTAC Molecule G->H

Caption: A flowchart illustrating the key steps in the synthesis of a PROTAC molecule.

Mechanism of Action of a PROTAC

Once synthesized, the PROTAC facilitates the ubiquitination and subsequent degradation of a target protein.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 Ub Ubiquitin Ub_Transfer Ubiquitin Transfer E3->Ub_Transfer Ub->Ub_Transfer PolyUb_POI Polyubiquitinated POI Ub_Transfer->PolyUb_POI to POI Degradation Degradation PolyUb_POI->Degradation Proteasome Proteasome Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

References

Mastering Fmoc-PEG Reagents: A Technical Guide to Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on the proper storage and handling of Fmoc-polyethylene glycol (PEG) reagents. Adherence to these guidelines is critical for maintaining reagent integrity, ensuring experimental reproducibility, and achieving high-quality results in applications ranging from peptide synthesis to drug delivery systems.

Critical Storage Conditions for Fmoc-PEG Reagents

Proper storage is paramount to prevent the degradation of Fmoc-PEG reagents. These compounds are susceptible to moisture, light, and elevated temperatures, which can lead to hydrolysis of the Fmoc group or other reactive moieties, rendering the reagent inactive.

Key Recommendations:

  • Temperature: The recommended long-term storage temperature for most Fmoc-PEG derivatives is -20°C.[1][2][3][4][5] Some suppliers recommend storage at -5°C.[6][7][8] For short-term storage of stock solutions, refrigeration may be acceptable for reagents without moisture-sensitive functional groups.[1][9]

  • Inert Atmosphere: To prevent oxidation and reaction with atmospheric moisture, Fmoc-PEG reagents should be stored under an inert atmosphere, such as dry argon or nitrogen.[2][5] After each use, the container should be backfilled with an inert gas.[2][5]

  • Protection from Moisture: Fmoc-PEG reagents, particularly those with reactive functional groups like NHS esters, are highly sensitive to moisture.[2][5] It is crucial to store them in a dry environment, often with a desiccant.[5] Before opening a refrigerated or frozen vial, it must be allowed to warm to room temperature to prevent condensation from forming inside the container.[2][3][5]

  • Protection from Light: Exposure to light can degrade certain Fmoc-PEG reagents. Therefore, they should always be stored in the dark or in light-protective packaging.[5]

Table 1: Recommended Storage Conditions for Various Fmoc-PEG Reagents
Reagent TypeRecommended Storage TemperatureKey Considerations
Fmoc-PEG-NHS Ester -20°C or -5°CHighly moisture-sensitive.[2][5] Store under inert gas.[2] Avoid repeated freeze-thaw cycles of solutions.
Fmoc-PEG-Amine -20°C or -5°CStore under inert gas and protect from moisture.[1][7]
Fmoc-PEG-Acid -20°CStore desiccated.[3] Allow to warm to room temperature before opening.
Fmoc-PEG-SCM -5°CStore in a cool, dry, and well-ventilated place.[10]
General Fmoc-PEG -15°C to -40°C for long-termStore under nitrogen or argon and in the dark.[5]

General Handling Procedures

Safe and effective handling of Fmoc-PEG reagents requires careful attention to their chemical properties. Many are air- and moisture-sensitive, necessitating specific laboratory techniques.

Core Handling Practices:

  • Inert Atmosphere Techniques: For handling highly air- and moisture-sensitive Fmoc-PEG reagents, it is recommended to use a glove box or Schlenk line to maintain an inert atmosphere.[11]

  • Dry Glassware: All glassware and equipment should be thoroughly dried before use, for example, by oven-drying overnight at 125°C.[4][12]

  • Syringe and Cannula Transfers: For transferring liquid reagents or solutions, use dry syringes or cannulas under a positive pressure of inert gas.[4][12][13]

  • Dissolving and Aliquoting: When preparing stock solutions, use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is best practice to prepare fresh solutions for each experiment. If storage is necessary, store aliquots at -20°C under an inert atmosphere to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

The following are detailed methodologies for common experimental procedures involving Fmoc-PEG reagents.

Solid-Phase Peptide Synthesis (SPPS) using an Fmoc-PEG Linker

This protocol outlines the general steps for incorporating an Fmoc-PEG linker into a peptide sequence during solid-phase synthesis.

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-PEG-acid

  • Coupling reagents (e.g., HCTU, HATU/HOAt)

  • 20% (v/v) piperidine (B6355638) in DMF

  • 20% (v/v) collidine or N-methylmorpholine (NMM) in DMF

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[7]

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 7 minutes. Wash the resin thoroughly with DMF (5 times).[7]

  • Activation of Fmoc-PEG-Acid: In a separate vial, dissolve the Fmoc-PEG-acid and a coupling agent (e.g., HCTU) in 20% collidine in DMF.[7]

  • Coupling: Add the activated Fmoc-PEG-acid solution to the deprotected resin and agitate the mixture for at least 4 hours at room temperature.[7]

  • Washing: Wash the resin thoroughly with DMF to remove any unreacted reagents.[7]

  • Chain Elongation: Repeat the deprotection and coupling steps with subsequent Fmoc-protected amino acids to elongate the peptide chain.

SPPS_Workflow Resin Fmoc-AA-Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple Couple Fmoc-PEG-Acid to Resin Wash1->Couple Activate Activate Fmoc-PEG-Acid (Coupling Reagent/Collidine/DMF) Activate->Couple Wash2 Wash (DMF) Couple->Wash2 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Wash3 Wash (DMF) Deprotect2->Wash3 CoupleAA Couple Next Fmoc-Amino Acid Wash3->CoupleAA Repeat Repeat Cycle CoupleAA->Repeat for each AA Cleave Cleave from Resin & Deprotect Side Chains CoupleAA->Cleave Final AA Repeat->Wash2 Peptide Purified PEGylated Peptide Cleave->Peptide

Solid-Phase Peptide Synthesis Workflow with an Fmoc-PEG Linker.
Bioconjugation using Fmoc-PEG-NHS Ester

This protocol describes the general procedure for labeling a primary amine-containing biomolecule (e.g., a protein) with an Fmoc-PEG-NHS ester.

Materials:

  • Biomolecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Fmoc-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., Tris buffer)

  • Dialysis or gel filtration equipment for purification

Procedure:

  • Prepare Biomolecule Solution: Dissolve the biomolecule in an amine-free buffer at a concentration of 1-10 mg/mL.[14]

  • Prepare Fmoc-PEG-NHS Ester Solution: Immediately before use, dissolve the Fmoc-PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[15]

  • Conjugation Reaction: Add a calculated molar excess (e.g., 20-fold) of the Fmoc-PEG-NHS ester solution to the biomolecule solution.[15] The final concentration of the organic solvent should be less than 10%.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris) to react with any excess NHS ester.

  • Purification: Remove the unreacted Fmoc-PEG reagent and byproducts by dialysis or gel filtration.

Bioconjugation_Workflow cluster_prep Preparation Biomolecule Biomolecule in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) Conjugate Conjugation Reaction (Add PEG-NHS to Biomolecule) Biomolecule->Conjugate PEG_NHS Dissolve Fmoc-PEG-NHS in Anhydrous DMSO/DMF (Prepare Fresh) PEG_NHS->Conjugate Incubate Incubate (RT for 30-60 min or Ice for 2 hours) Conjugate->Incubate Quench Quench Reaction (e.g., Tris Buffer) Incubate->Quench Purify Purification (Dialysis or Gel Filtration) Quench->Purify FinalProduct Purified Fmoc-PEG-Biomolecule Conjugate Purify->FinalProduct Deprotection_Workflow Start Fmoc-PEG-Compound Dissolve Dissolve in Acetonitrile Start->Dissolve AddBase Add Base (Morpholine or Piperidine/DMF) Dissolve->AddBase React Stir at Room Temperature (Monitor by LC-MS) AddBase->React Quench Quench with Water & Extract with DCM React->Quench Wash Wash Organic Layer (5% aq. LiCl) Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Purify (Silica Gel Chromatography) Dry->Purify FinalProduct Deprotected PEG-Compound Purify->FinalProduct

References

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-NH-PEG25-CH2CH2COOH in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small-molecule drug. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, solubility, pharmacokinetics, and efficacy. Fmoc-NH-PEG25-CH2CH2COOH is a heterobifunctional linker that offers several advantages in ADC development.

The long polyethylene (B3416737) glycol (PEG) chain (25 units) significantly enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and prolong its circulation half-life. The terminal carboxylic acid allows for covalent attachment to the antibody, typically via amide bond formation with lysine (B10760008) residues. The fluorenylmethyloxycarbonyl (Fmoc) protected amine provides a handle for the subsequent conjugation of the cytotoxic payload after a deprotection step. This sequential conjugation approach allows for a more controlled and defined synthesis of the ADC.

These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in the development of ADCs.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is crucial for its successful application.

PropertyValueReference
Molecular Formula C68H117NO29[1][2]
Molecular Weight 1412.62 g/mol [1][2]
Appearance White to off-white solid[1]
Solubility Soluble in water, aqueous buffers, DMF, DMSO, chloroform, and methylene (B1212753) chloride. Less soluble in alcohols and toluene. Insoluble in ether.[3][4]
Storage -20°C for long-term storage.[3]

Experimental Protocols

The development of an ADC using this compound typically follows a three-stage process:

  • Conjugation of the Linker to the Antibody: The carboxylic acid of the linker is activated and reacted with the lysine residues on the antibody.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the antibody-linker conjugate to expose the terminal amine.

  • Conjugation of the Payload: The cytotoxic payload, typically activated as an NHS-ester or other reactive derivative, is conjugated to the exposed amine of the antibody-linker-payload conjugate.

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol details the conjugation of the linker to the lysine residues of a monoclonal antibody (mAb).

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5)

Procedure:

  • Antibody Preparation:

    • Exchange the mAb into the Reaction Buffer (Borate Buffer, pH 8.5) using a desalting column.

    • Adjust the concentration of the mAb to 5-10 mg/mL.

  • Activation of the Linker:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

    • In a separate tube, dissolve EDC (1.5 equivalents relative to the linker) and NHS or Sulfo-NHS (1.2 equivalents relative to the linker) in anhydrous DMF or DMSO.

    • Add the EDC/NHS solution to the linker solution to activate the carboxylic acid group.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated linker solution to the antibody solution. A typical molar ratio of linker to antibody is 10:1 to 20:1, but this should be optimized for the specific antibody and desired drug-to-antibody ratio (DAR).

    • Ensure the final concentration of the organic solvent (e.g., DMF or DMSO) does not exceed 10-15% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Purification of the Antibody-Linker Conjugate:

    • Remove the excess, unreacted linker and byproducts by buffer exchange into a suitable buffer (e.g., PBS, pH 7.4) using desalting columns.

    • The purified antibody-linker conjugate can be stored at 4°C for immediate use or at -80°C for long-term storage.

Protocol 2: Fmoc Deprotection of the Antibody-Linker Conjugate

This protocol describes the removal of the Fmoc protecting group to expose the terminal amine for payload conjugation.

Materials:

  • Purified Antibody-Linker Conjugate

  • Piperidine (B6355638)

  • Anhydrous Dimethylformamide (DMF)

  • Desalting columns

Procedure:

  • Deprotection Reaction:

    • Prepare a 20% (v/v) solution of piperidine in anhydrous DMF.

    • Add the piperidine solution to the antibody-linker conjugate to a final piperidine concentration of 20%. The reaction volume should be minimized.

    • Incubate for 10-30 minutes at room temperature with gentle mixing.

  • Purification of the Deprotected Antibody-Linker Conjugate:

    • Immediately after the incubation, remove the piperidine and the dibenzofulvene-piperidine adduct by buffer exchange into a suitable reaction buffer for the next step (e.g., PBS, pH 7.4) using desalting columns.

    • The deprotected antibody-linker conjugate should be used immediately for payload conjugation.

Protocol 3: Conjugation of the Cytotoxic Payload

This protocol outlines the attachment of an activated cytotoxic payload to the deprotected antibody-linker conjugate.

Materials:

  • Deprotected Antibody-Linker Conjugate

  • Activated Cytotoxic Payload (e.g., Payload-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or other suitable purification systems (e.g., size-exclusion chromatography)

Procedure:

  • Payload Conjugation:

    • Dissolve the activated payload in anhydrous DMF or DMSO to a known concentration.

    • Add the activated payload solution to the deprotected antibody-linker conjugate solution. The molar ratio of payload to the antibody should be optimized to achieve the desired DAR.

    • Ensure the final concentration of the organic solvent does not exceed 10-15% (v/v).

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing, protected from light if the payload is light-sensitive.

  • Purification of the Final ADC:

    • Purify the ADC from unreacted payload and other impurities using desalting columns or size-exclusion chromatography (SEC).

    • The final ADC should be formulated in a suitable buffer for storage and characterization.

Characterization of the ADC

Thorough characterization of the final ADC is essential to ensure its quality and consistency.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:

MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectroscopy Measures absorbance at two wavelengths to determine the concentrations of the antibody and the drug based on their distinct extinction coefficients.Simple, rapid, and requires minimal sample preparation.Provides only the average DAR, not the distribution. Can be inaccurate if the drug and antibody absorbance spectra overlap significantly.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity. The addition of the hydrophobic drug-linker increases the retention time.Provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).Requires specialized columns and instrumentation. Method development can be complex.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates the light and heavy chains of the antibody after reduction, allowing for the determination of drug loading on each chain.High resolution and can provide site-specific conjugation information.Denaturing conditions can alter the ADC structure.
Mass Spectrometry (MS) Measures the mass of the intact ADC or its subunits to determine the number of conjugated drug-linkers.Provides the most accurate and detailed information on DAR distribution and the masses of different species.Requires expensive instrumentation and expertise in data analysis.

Visualization of Workflows and Pathways

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_0 Stage 1: Linker Conjugation cluster_1 Stage 2: Fmoc Deprotection cluster_2 Stage 3: Payload Conjugation mAb Monoclonal Antibody (mAb) conjugation1 Lysine Conjugation mAb->conjugation1 linker This compound activation EDC/NHS Activation linker->activation activation->conjugation1 mAb_linker mAb-Linker (Fmoc protected) conjugation1->mAb_linker deprotection Piperidine Treatment mAb_linker->deprotection mAb_linker_NH2 mAb-Linker (deprotected) deprotection->mAb_linker_NH2 conjugation2 Amine Conjugation mAb_linker_NH2->conjugation2 payload Activated Cytotoxic Payload payload->conjugation2 ADC Final Antibody-Drug Conjugate (ADC) conjugation2->ADC

Caption: Workflow for ADC synthesis using this compound.

Generic ADC Mechanism of Action and a Representative Signaling Pathway (HER2)

ADC_Mechanism_and_HER2_Pathway cluster_0 ADC Mechanism of Action cluster_1 HER2 Signaling Pathway (Example Target) ADC ADC Targeting Tumor Antigen Binding Binding to Tumor Cell ADC->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Payload Release Lysosome->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis Proliferation Cell Proliferation & Survival Apoptosis->Proliferation Inhibits HER2 HER2 Receptor Dimerization Dimerization HER2->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: ADC mechanism of action and the targeted HER2 signaling pathway.

Conclusion

This compound is a valuable and versatile linker for the development of next-generation ADCs. Its long, hydrophilic PEG spacer can impart favorable physicochemical and pharmacokinetic properties to the resulting conjugate. The orthogonal protection strategy allows for a controlled and stepwise synthesis, which is advantageous for producing well-defined and homogeneous ADCs. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists working in the field of targeted cancer therapeutics. Successful ADC development will, however, require careful optimization of reaction conditions and thorough analytical characterization for each specific antibody and payload combination.

References

Application Notes and Protocols for Fmoc Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) chains to peptides and other biomolecules is a widely employed strategy to enhance their therapeutic properties, including increased solubility, prolonged circulation half-life, and reduced immunogenicity. The synthesis of these PEGylated compounds often involves solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine of the amino acids. The efficient removal of the Fmoc group is a critical step in the stepwise elongation of the peptide chain. However, the presence of the bulky and flexible PEG chain can introduce unique challenges to the deprotection process, potentially impacting reaction kinetics and overall synthesis efficiency.

These application notes provide a comprehensive overview of the conditions for Fmoc deprotection of PEGylated compounds, including a comparison of common deprotection reagents, detailed experimental protocols, and considerations for optimizing the reaction to ensure complete and efficient deprotection without compromising the integrity of the PEGylated product.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. The process is initiated by the abstraction of the acidic proton on the β-carbon of the fluorene (B118485) ring system by a base. This is followed by the elimination of dibenzofulvene (DBF) and carbon dioxide, which liberates the free amine of the peptide. The liberated DBF is a reactive electrophile that can undergo side reactions, so it is typically scavenged by the amine base used for the deprotection.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 Proton abstraction Base Base (e.g., Piperidine) Base->Intermediate1 Base_Adduct DBF-Base Adduct Base->Base_Adduct Scavenging DBF Dibenzofulvene (DBF) Intermediate1->DBF β-elimination Free_Amine H2N-Peptide Intermediate1->Free_Amine CO2 CO2 Intermediate1->CO2 DBF->Base_Adduct

Fmoc Deprotection Mechanism

Comparison of Common Fmoc Deprotection Reagents

The choice of base for Fmoc deprotection is critical and can influence the reaction rate, efficiency, and the occurrence of side reactions. While piperidine (B6355638) is the most common reagent, several alternatives are available, each with its own advantages and disadvantages.

ReagentTypical ConcentrationAdvantagesDisadvantagespKa of Conjugate Acid
Piperidine 20% in DMF or NMP- Well-established and widely used.- Efficient scavenger of DBF.- Can cause side reactions like aspartimide formation and racemization, especially with sensitive residues.[1]- Regulated in some regions.~11.1
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 2% in DMF (often with a scavenger like 2-5% piperazine)- Much faster deprotection than piperidine.[2][3]- Non-nucleophilic, which can reduce certain side reactions.- Does not scavenge DBF, requiring the addition of a nucleophilic scavenger.[2]- Can catalyze aspartimide formation.[2]~13.5
Piperazine (B1678402) 6-10% in DMF/ethanol- Less prone to causing aspartimide formation compared to piperidine.[4][5]- Safer alternative to piperidine.[4]- Less soluble than piperidine, may require co-solvents like ethanol.[4]- Can be less efficient than piperidine at shorter reaction times.[4]~9.73
4-Methylpiperidine (4-MP) 20% in DMF or NMP- Similar deprotection kinetics to piperidine.[6]- Not a regulated precursor.- Can be a direct replacement for piperidine.[6]- May still cause similar side reactions as piperidine.~10.78

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol is suitable for most PEGylated peptides on solid support.

Materials:

  • Fmoc-PEGylated peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Deprotection solution: 20% (v/v) piperidine in DMF

Procedure:

  • Swell the Fmoc-PEGylated peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Drain the DMF from the resin.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the resin suspension at room temperature for 3 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of the 20% piperidine in DMF solution to the resin.

  • Agitate the resin suspension at room temperature for 7-10 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Proceed with the next coupling step or final cleavage from the resin.

Protocol 2: Rapid Fmoc Deprotection using DBU/Piperazine

This protocol is useful for sequences where faster deprotection is desired or to overcome aggregation issues.

Materials:

  • Fmoc-PEGylated peptide-resin

  • N-Methyl-2-pyrrolidone (NMP) or DMF, peptide synthesis grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperazine

  • Deprotection solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP.[3]

Procedure:

  • Swell the Fmoc-PEGylated peptide-resin in NMP for 30-60 minutes.

  • Drain the NMP from the resin.

  • Add the 2% DBU/5% piperazine in NMP solution to the resin.

  • Agitate the resin suspension at room temperature for 2-5 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 for a second treatment to ensure complete deprotection.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with NMP (5-7 times).

  • Proceed with the next coupling step.

Experimental_Workflow Start Start: Fmoc-PEG-Peptide-Resin Swell Swell Resin in DMF/NMP Start->Swell Drain1 Drain Solvent Swell->Drain1 Add_Deprotection Add Deprotection Solution (e.g., 20% Piperidine/DMF) Drain1->Add_Deprotection Agitate1 Agitate (e.g., 3 min) Add_Deprotection->Agitate1 Drain2 Drain Solution Agitate1->Drain2 Add_Deprotection2 Add Fresh Deprotection Solution Drain2->Add_Deprotection2 Agitate2 Agitate (e.g., 7-10 min) Add_Deprotection2->Agitate2 Drain3 Drain Solution Agitate2->Drain3 Wash Wash Resin with DMF/NMP (5-7x) Drain3->Wash End End: H2N-PEG-Peptide-Resin Wash->End

Fmoc Deprotection Workflow

Quantitative Data on Deprotection Kinetics

The following table summarizes the deprotection kinetics for different reagents on standard resins. While specific data for PEGylated substrates is limited, these values provide a useful baseline. The presence of a PEG chain may increase the required deprotection time due to steric hindrance.[7]

Amino AcidDeprotection ReagentTime (min)Deprotection Efficiency (%)Reference
Fmoc-L-Arginine(Pbf)-OH20% 4-Methylpiperidine in DMF10>95[4]
Fmoc-L-Arginine(Pbf)-OH20% Piperidine in DMF10>95[4]
Fmoc-L-Arginine(Pbf)-OH10% Piperazine in DMF/EtOH10~90[4]
Fmoc-L-Leucine-OH20% 4-Methylpiperidine in DMF3~80[4]
Fmoc-L-Leucine-OH20% Piperidine in DMF3~80[4]
Fmoc-L-Leucine-OH10% Piperazine in DMF/EtOH3~80[4]

Challenges and Optimization for PEGylated Compounds

  • Steric Hindrance: The PEG chain can sterically hinder the access of the base to the Fmoc group.[7] This may necessitate longer deprotection times or the use of a stronger, less sterically hindered base like DBU. It is advisable to monitor the deprotection reaction, for example, by UV-Vis spectroscopy of the dibenzofulvene-adduct in the drained solution, to ensure completion.[8]

  • Resin Swelling: PEG-grafted polystyrene (PEG-PS) resins are commonly used for the synthesis of PEGylated peptides. These resins exhibit different swelling properties compared to standard polystyrene resins.[9] It is crucial to ensure adequate swelling of the resin to allow for efficient diffusion of reagents. For PEG and polyacrylamide-based supports, washing with a mildly acidic reagent like acetic acid (if the linker is not acid-labile) before cleavage can be beneficial.

  • Solubility: The PEG chain can alter the solubility of the growing peptide chain. While PEG generally improves solubility, in some cases, aggregation can still occur, especially with hydrophobic peptide sequences. The choice of solvent (DMF vs. NMP) and the use of microwave-assisted synthesis can help to overcome aggregation-related issues.[4][10]

  • Side Reactions: The extended reaction times that may be required for complete deprotection of PEGylated compounds can increase the risk of side reactions such as aspartimide formation and racemization, particularly at sensitive amino acid residues.[1] In such cases, using a milder base like piperazine or adding an agent like 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can be beneficial.[1]

Conclusion

The Fmoc deprotection of PEGylated compounds is a critical step that requires careful consideration of the deprotection reagent, reaction time, and potential challenges introduced by the PEG moiety. While standard protocols using 20% piperidine in DMF are often effective, the presence of the PEG chain may necessitate optimization, such as longer reaction times or the use of alternative reagents like DBU/piperazine to ensure complete and efficient deprotection. Monitoring the reaction and being mindful of potential side reactions will contribute to the successful synthesis of high-quality PEGylated products.

References

Application Notes and Protocols: Coupling Reaction of Fmoc-NH-PEG25-CH2CH2COOH with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG25-CH2CH2COOH is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and peptide synthesis.[1] This polyethylene (B3416737) glycol (PEG) derivative features a fluorenylmethyloxycarbonyl (Fmoc) protected primary amine and a terminal carboxylic acid, connected by a 25-unit PEG spacer. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates, while the terminal functional groups allow for controlled, sequential conjugation to two different molecules.[2]

This document provides detailed application notes and protocols for the coupling of the carboxylic acid moiety of this compound to primary amines. The most common and efficient method for this transformation is through carbodiimide-mediated amide bond formation, typically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][3]

Principle of the Reaction

The coupling of a carboxylic acid to a primary amine using EDC and NHS proceeds in two main steps. First, the carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be susceptible to hydrolysis. The addition of NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate is less prone to hydrolysis and reacts efficiently with a primary amine to form a stable amide bond, releasing NHS. The use of NHS or Sulfo-NHS significantly enhances the coupling efficiency of the reaction.[1]

Quantitative Data Summary

The efficiency of the coupling reaction is dependent on several factors including pH, buffer composition, and the molar ratios of the coupling reagents. The following tables provide a summary of recommended conditions and expected outcomes.

ParameterRecommended ValueNotes
Activation pH 4.5 - 6.0Optimal for EDC/NHS activation of the carboxylic acid.[3]
Coupling pH 7.0 - 8.5Optimal for the reaction of the NHS-ester with the primary amine.[3]
Reaction Temperature Room Temperature (20-25°C)Can be performed at 4°C overnight for sensitive molecules.
Reaction Time Activation: 15-30 minutes; Coupling: 1-4 hoursReaction times may need to be optimized for specific substrates.

Table 1: Recommended Reaction Conditions

ReagentMolar Ratio (relative to this compound)
EDC1.5 - 5.0 equivalents
NHS/Sulfo-NHS1.5 - 5.0 equivalents
Primary Amine1.0 - 1.5 equivalents

Table 2: Recommended Molar Ratios of Reactants

Analytical TechniquePurposeExpected Outcome
Reverse-Phase HPLC (RP-HPLC) Purity assessment and reaction monitoring.[]A shift in retention time is expected for the conjugated product compared to the starting materials.
Size Exclusion Chromatography (SEC) Purification and analysis of PEGylated products.[]Separation based on hydrodynamic volume; effective for removing unreacted small molecules.
Mass Spectrometry (MS) Confirmation of conjugate identity.The observed molecular weight should correspond to the theoretical mass of the desired product.

Table 3: Analytical Methods for Characterization

Experimental Protocols

Materials
  • This compound

  • Primary amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 100 mM phosphate (B84403) buffer or bicarbonate buffer, pH 7.2-8.0

  • Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.5

  • Purification columns (e.g., RP-HPLC, SEC)

Protocol 1: Two-Step Aqueous/Organic Coupling Reaction

This protocol is suitable for water-soluble primary amines.

  • Preparation of Reagents:

    • Dissolve this compound in Activation Buffer at a desired concentration (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO (e.g., 100 mg/mL).

    • Dissolve the primary amine-containing molecule in Coupling Buffer.

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add 1.5-5.0 molar equivalents of EDC and 1.5-5.0 molar equivalents of NHS from their respective stock solutions.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Coupling to Primary Amine:

    • Add 1.0-1.5 molar equivalents of the primary amine solution to the activated this compound solution.

    • Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer if necessary.

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using an appropriate chromatographic technique such as RP-HPLC or SEC to remove unreacted starting materials, coupling reagents, and byproducts.[]

Protocol 2: Coupling Reaction in Organic Solvent

This protocol is suitable for primary amines that are soluble in organic solvents.

  • Preparation of Reagents:

    • Dissolve this compound and the primary amine-containing molecule in anhydrous DMF or DMSO.

    • Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Reaction:

    • To the solution containing this compound and the primary amine, add 1.5-5.0 molar equivalents of EDC and 1.5-5.0 molar equivalents of NHS.

    • If the primary amine is a salt (e.g., hydrochloride), add 1.5-2.0 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

    • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with a suitable solvent and washed to remove water-soluble byproducts.

    • Purify the conjugate by column chromatography on silica (B1680970) gel or by preparative RP-HPLC.

Visualization of Workflow and Reaction

G cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_purification Purification and Analysis prep_peg Dissolve this compound in Activation Buffer activation Activation of Carboxylic Acid (Add EDC/NHS, 15-30 min, RT) prep_peg->activation prep_amine Dissolve Primary Amine in Coupling Buffer coupling Amine Coupling (Add Amine, 1-4 h, RT) prep_amine->coupling prep_edc_nhs Prepare fresh EDC and NHS stock solutions prep_edc_nhs->activation activation->coupling quenching Quench Reaction (Add Hydroxylamine/Tris) coupling->quenching purify Purify Conjugate (HPLC, SEC) quenching->purify analyze Analyze Final Product (MS, HPLC) purify->analyze

Caption: Experimental workflow for the coupling reaction.

G peg_cooh Fmoc-NH-PEG-COOH o_acylisourea O-Acylisourea Intermediate peg_cooh->o_acylisourea + EDC edc EDC edc->o_acylisourea amine R-NH2 amide_product Fmoc-NH-PEG-CO-NH-R amine->amide_product nhs NHS nhs_ester Amine-Reactive NHS Ester nhs->nhs_ester o_acylisourea->nhs_ester + NHS edc_byproduct Isourea Byproduct o_acylisourea->edc_byproduct - H2O nhs_ester->amide_product + R-NH2

Caption: EDC/NHS coupling reaction pathway.

Post-Coupling Fmoc-Deprotection Protocol

After successful coupling, the Fmoc protecting group on the amine can be removed to allow for further conjugation at that site.

  • Dissolve the Conjugate: Dissolve the purified Fmoc-protected PEG conjugate in a suitable solvent such as DMF.

  • Deprotection: Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the conjugate solution.[5]

  • Incubation: Gently agitate the mixture at room temperature. The deprotection is typically rapid, often complete within 10-30 minutes.[5]

  • Removal of Reagents: The resulting free amine-PEG conjugate can be precipitated by the addition of a cold non-solvent like diethyl ether. The precipitate is then collected by centrifugation and washed multiple times to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Purification: Further purification can be achieved by dialysis or size exclusion chromatography if necessary.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Coupling Efficiency - Inactive EDC/NHS (hydrolyzed).- Incorrect pH.- Presence of primary amine-containing buffers (e.g., Tris).- Steric hindrance of the primary amine.- Use fresh, high-quality EDC and NHS.- Ensure the pH for activation and coupling steps is optimal.- Use non-amine containing buffers like MES, PBS, or bicarbonate.- Increase reaction time and/or temperature.
Side Reactions/Product Impurity - Hydrolysis of the O-acylisourea intermediate.- Formation of N-acylisourea (an inactive byproduct).- Use NHS or Sulfo-NHS to form a more stable intermediate.- Maintain the recommended pH ranges.
Difficulty in Purification - Similar physicochemical properties of product and starting materials.- Optimize the chromatographic conditions (e.g., gradient, column chemistry).- Consider alternative purification techniques (e.g., ion-exchange chromatography if applicable).

Table 4: Troubleshooting Guide

References

Application of Fmoc-PEG Linkers in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorenylmethyloxycarbonyl-polyethylene glycol (Fmoc-PEG) linkers are versatile tools in the field of drug delivery, offering a strategic approach to enhance the therapeutic efficacy of various pharmaceutical agents. The incorporation of a PEG spacer improves the solubility and stability of hydrophobic drugs, while the Fmoc protecting group allows for controlled, stepwise synthesis of complex drug conjugates.[1][2][3] This document provides detailed application notes and protocols for the use of Fmoc-PEG linkers in various drug delivery systems, including peptide and protein drug delivery, antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and hydrogel-based systems.

Core Applications and Advantages

Fmoc-PEG linkers are instrumental in several key areas of drug delivery:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of poorly soluble drugs, a critical factor for their in vivo administration and bioavailability.[2][3]

  • Prolonged Circulation Time: PEGylation, the process of attaching PEG chains to molecules, shields therapeutic agents from enzymatic degradation and renal clearance, thereby extending their half-life in the bloodstream.[3][4]

  • Controlled Drug Release: Fmoc-PEG linkers can be designed to be cleavable under specific physiological conditions (e.g., changes in pH or enzyme presence), allowing for targeted drug release at the desired site of action.[5][6]

  • Reduced Immunogenicity: The PEG chain can mask the drug or carrier from the immune system, reducing the risk of an immune response.[3][]

  • Versatile Bioconjugation: The Fmoc-protected amine and a terminal reactive group (e.g., carboxylic acid, NHS ester) provide orthogonal handles for the sequential attachment of different molecules, facilitating the construction of complex drug delivery systems.[8][9]

Application Notes

Peptide and Protein Drug Delivery

Fmoc-PEG linkers are widely used in solid-phase peptide synthesis (SPPS) to improve the properties of therapeutic peptides and proteins.[9][10] By incorporating a PEG linker, the resulting conjugate often exhibits enhanced solubility, stability against proteolytic degradation, and a longer plasma half-life.[3]

Workflow for Solid-Phase Synthesis of a PEGylated Peptide:

Resin Solid Support (e.g., Wang Resin) Fmoc_AA Couple Fmoc-Amino Acid Resin->Fmoc_AA Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Fmoc_AA->Deprotection1 Fmoc_PEG Couple Fmoc-PEG-COOH Deprotection1->Fmoc_PEG Deprotection2 Fmoc Deprotection Fmoc_PEG->Deprotection2 Peptide_Synth Continue Peptide Synthesis Deprotection2->Peptide_Synth Cleavage Cleavage from Resin (e.g., TFA cocktail) Peptide_Synth->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Final_Product Purified PEGylated Peptide Purification->Final_Product

Figure 1: Solid-Phase Synthesis of a PEGylated Peptide.
Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. PEG linkers are incorporated to improve the hydrophilicity of the ADC, which is often compromised by the hydrophobic nature of the payload.[4][][11] This can lead to improved pharmacokinetics and a better therapeutic index. The length of the PEG chain is a critical parameter that can influence the stability, efficacy, and toxicity of the ADC.[12][13]

Logical Relationship in ADC Design with PEG Linkers:

cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Properties Improved Properties cluster_Outcome Therapeutic Outcome Antibody Monoclonal Antibody (Targeting Moiety) Linker Fmoc-PEG Linker Antibody->Linker conjugation Payload Cytotoxic Drug (Payload) Linker->Payload conjugation Solubility Increased Solubility Linker->Solubility Stability Enhanced Stability Linker->Stability PK Improved Pharmacokinetics Linker->PK Efficacy Increased Efficacy Solubility->Efficacy Stability->Efficacy PK->Efficacy Toxicity Reduced Systemic Toxicity PK->Toxicity

Figure 2: Role of Fmoc-PEG Linkers in ADC Properties.
PROTACs (Proteolysis-Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[14] PEG linkers are commonly used to connect the target protein-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG linker are crucial for the formation of a stable ternary complex (target protein-PROTAC-E3 ligase) and subsequent target degradation.[15]

Hydrogel-Based Drug Delivery

Fmoc-peptide and Fmoc-amino acid conjugates containing PEG can self-assemble into hydrogels, which can serve as depots for the sustained release of encapsulated drugs.[16][17][18] The properties of these hydrogels, such as their mechanical strength and drug release kinetics, can be tuned by modifying the PEG chain length and the peptide sequence.[16][19][20]

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of Fmoc-PEG linkers in drug delivery systems.

Table 1: Properties of Fmoc-PEGylated Micelles for Paclitaxel (B517696) (PTX) Delivery [21][22]

FormulationCritical Micelle Concentration (CMC) (µg/mL)Particle Size (nm)PTX Loading Capacity (%)
PEG5K-VE2 Micelles-~60Lower
PEG5K-FVE2 Micelles4~60Much Higher

PEG5K-VE2: PEG5000-(vitamin E)2; PEG5K-FVE2: PEG5000-(fluorenylmethoxycarbonyl)-(vitamin E)2

Table 2: Characterization of PTX-Loaded PEG-Fmoc Nanomicelles [22]

Carrier/Drug Molar RatioParticle Size (d, nm)Polydispersity Index (PDI)Drug Loading Capacity (DLC) (%)Drug Loading Efficiency (DLE) (%)
1/118.5 ± 0.80.15 ± 0.0314.5 ± 1.292.3 ± 3.5
0.5/119.2 ± 1.10.18 ± 0.0424.8 ± 1.585.6 ± 4.1
0.25/120.1 ± 1.50.21 ± 0.05~3675.2 ± 5.2

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a PEGylated Peptide

This protocol describes the manual synthesis of a peptide with a C-terminal PEG linker using Fmoc chemistry.[9][10][23]

Materials:

  • Wang resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-PEG-COOH (e.g., Fmoc-NH-PEGn-acid)

  • Coupling reagents: HBTU/HOBt or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid (4 eq.) with HBTU/HOBt (3.9 eq.) and DIPEA (8 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the swollen resin and shake for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

    • Drain and repeat with fresh deprotection solution for 15 minutes.

    • Wash the resin extensively with DMF and DCM.

  • PEG Linker Coupling:

    • Pre-activate the Fmoc-PEG-COOH (2 eq.) with HBTU/HOBt (1.9 eq.) and DIPEA (4 eq.) in DMF.

    • Add the activated PEG linker solution to the resin and shake overnight at room temperature.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection: Repeat step 3.

  • Peptide Chain Elongation: Continue coupling subsequent Fmoc-amino acids and performing deprotection steps as described in steps 2 and 3 until the desired peptide sequence is assembled.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the PEGylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the product by mass spectrometry.[24][25]

Protocol 2: Preparation of Drug-Loaded PEG-Fmoc Micelles

This protocol describes the preparation of paclitaxel (PTX)-loaded micelles using a PEG-Fmoc conjugate via the thin-film hydration method.[22]

Materials:

  • PEG-Fmoc conjugate (e.g., PEG5K-FVE2)

  • Paclitaxel (PTX)

  • Chloroform (B151607)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Nitrogen gas source

  • Vacuum oven

Procedure:

  • Preparation of the Thin Film:

    • Dissolve the PEG-Fmoc conjugate and PTX in chloroform at the desired molar ratio in a glass tube.

    • Mix the solution thoroughly.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin film on the wall of the tube.

    • Place the tube in a vacuum oven for at least 2 hours to remove any residual solvent.

  • Hydration and Micelle Formation:

    • Add DPBS to the thin film.

    • Vortex the mixture vigorously until the film is completely hydrated and a clear solution of drug-loaded micelles is formed.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the drug loading capacity (DLC) and drug loading efficiency (DLE) using a suitable analytical method such as HPLC after dissolving the micelles in an appropriate organic solvent.

    • Determine the critical micelle concentration (CMC) using a fluorescence probe method (e.g., with pyrene).

Workflow for Micelle Preparation and Characterization:

cluster_Prep Preparation cluster_Char Characterization Dissolve Dissolve PEG-Fmoc & Drug in Chloroform Thin_Film Form Thin Film (Nitrogen Evaporation & Vacuum) Dissolve->Thin_Film Hydration Hydrate with DPBS & Vortex Thin_Film->Hydration Micelles Drug-Loaded Micelles Hydration->Micelles DLS Particle Size & PDI (DLS) Micelles->DLS HPLC DLC & DLE (HPLC) Micelles->HPLC Fluorescence CMC (Fluorescence) Micelles->Fluorescence

Figure 3: Micelle Preparation and Characterization Workflow.

Conclusion

Fmoc-PEG linkers represent a powerful and versatile platform for the development of advanced drug delivery systems. Their ability to enhance solubility, prolong circulation, and enable controlled synthesis makes them invaluable for improving the therapeutic potential of a wide range of drugs, from small molecules to large biologics. The protocols and data presented herein provide a foundation for researchers to effectively utilize these linkers in their drug development efforts.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with Fmoc-amido-PEG25-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-amido-PEG25-acid in solid-phase peptide synthesis (SPPS). The inclusion of a long-chain polyethylene (B3416737) glycol (PEG) linker offers significant advantages, including enhanced solubility of the final peptide, improved pharmacokinetic properties, and reduced immunogenicity. This document outlines the principles, detailed experimental protocols, and expected outcomes for researchers engaged in peptide synthesis and drug development.

Introduction to PEGylated Peptides in SPPS

Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern peptide chemistry.[1][2] The incorporation of a PEG linker, such as Fmoc-amido-PEG25-acid, can be strategically employed to modify the properties of the synthesized peptide. PEGylation, the process of covalently attaching PEG chains, is a well-established method to increase the therapeutic potential of peptide-based drugs.[3] The hydrophilic and flexible nature of the PEG chain can improve a peptide's solubility in aqueous media, increase its hydrodynamic volume, and shield it from proteolytic degradation and immune recognition.[3][4]

Fmoc-amido-PEG25-acid is a heterobifunctional linker featuring a terminal carboxylic acid for coupling to a resin or an amino acid, and an Fmoc-protected amine for subsequent peptide chain elongation. This allows for the precise incorporation of the PEG moiety at a specific site within the peptide sequence.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of a model PEGylated peptide (e.g., a 10-mer peptide) using Fmoc-amido-PEG25-acid. These values are illustrative and can vary depending on the peptide sequence, resin, and coupling conditions.

ParameterResultMethod of Analysis
Crude Peptide Purity >75%Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Final Peptide Purity (after purification) >98%RP-HPLC
Overall Yield 30-50%Based on initial resin loading
Molecular Weight Confirmation Expected Mass ± 1 DaMass Spectrometry (e.g., ESI-MS or MALDI-TOF)

Experimental Protocols

This section provides detailed methodologies for the key steps in SPPS using Fmoc-amido-PEG25-acid. These protocols are based on standard Fmoc/tBu chemistry.

Resin Selection and Preparation

For the synthesis of C-terminally unmodified peptides, a 2-chlorotrityl chloride (2-CTC) resin is recommended to minimize racemization and allow for mild cleavage conditions that keep the PEGylated peptide fully protected if desired.[5]

  • Materials: 2-Chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g loading), Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA).

  • Procedure:

    • Place the desired amount of 2-CTC resin in a reaction vessel.

    • Swell the resin in DCM for 30 minutes.

    • Wash the resin with DMF (3x).

Loading of the First Amino Acid
  • Materials: Fmoc-protected amino acid, DIPEA, DCM.

  • Procedure:

    • Dissolve the Fmoc-amino acid (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.

    • Add the solution to the swelled resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin with DCM (3x) and DMF (3x).

    • To cap any unreacted sites, treat the resin with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

Fmoc Deprotection
  • Materials: 20% (v/v) piperidine (B6355638) in DMF.

  • Procedure:

    • Add the 20% piperidine solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x).

Amino Acid Coupling
  • Materials: Fmoc-protected amino acid, coupling reagent (e.g., HBTU, HATU, or COMU), DIPEA, DMF.

  • Procedure:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), coupling reagent (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3x).

    • Perform a ninhydrin (B49086) test to confirm complete coupling. If the test is positive, repeat the coupling step.

Coupling of Fmoc-amido-PEG25-acid

The coupling of the bulky Fmoc-amido-PEG25-acid may require extended coupling times or a more potent coupling reagent.

  • Materials: Fmoc-amido-PEG25-acid, coupling reagent (e.g., HATU), DIPEA, DMF.

  • Procedure:

    • Follow the standard amino acid coupling protocol (Protocol 4), using Fmoc-amido-PEG25-acid (2-3 equivalents).

    • Extend the coupling time to 4-6 hours or overnight if necessary.

    • A double coupling may be beneficial to ensure high efficiency.

Peptide Chain Elongation

Repeat the Fmoc deprotection (Protocol 3) and amino acid coupling (Protocol 4) steps for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

The final step involves cleaving the PEGylated peptide from the resin and removing the side-chain protecting groups. A common cleavage cocktail for this purpose is Reagent K or a similar TFA-based mixture.[6]

  • Materials: Trifluoroacetic acid (TFA), water, triisopropylsilane (B1312306) (TIS), thioanisole, 1,2-ethanedithiol (B43112) (EDT), cold diethyl ether. A typical "Reagent K" cocktail consists of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5, v/v/w/v/v). A simpler cocktail of TFA/TIS/water (95:2.5:2.5, v/v/v) can also be effective for many sequences.

  • Procedure:

    • Wash the peptide-resin with DCM (3x) and dry under vacuum.

    • Add the cleavage cocktail to the resin in a fume hood (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the solution to separate the resin.

    • Wash the resin with a small amount of fresh cleavage cocktail.

    • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (2x).

    • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Procedure:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by preparative RP-HPLC.

    • Analyze the fractions by analytical RP-HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

Signaling Pathway and Workflow Diagrams

SPPS_Workflow Resin 1. Resin Swelling Loading 2. First Amino Acid Loading Resin->Loading DCM Deprotection1 3. Fmoc Deprotection Loading->Deprotection1 Piperidine/DMF Coupling 4. Amino Acid Coupling Deprotection1->Coupling Elongation 6. Peptide Elongation (Repeat 3 & 4) Coupling->Elongation Repeat n times PEG_Coupling 5. Fmoc-amido-PEG25-acid Coupling Cleavage 7. Cleavage & Deprotection PEG_Coupling->Cleavage Elongation->PEG_Coupling Purification 8. Purification & Analysis Cleavage->Purification Crude Peptide Final_Peptide Final PEGylated Peptide Purification->Final_Peptide Pure Peptide

Caption: General workflow for solid-phase synthesis of a PEGylated peptide.

Cleavage_Process PeptideResin Dried Peptide-Resin AddCocktail Add Cleavage Cocktail (e.g., TFA/TIS/H2O) PeptideResin->AddCocktail Incubate Incubate 2-4 hours at room temperature AddCocktail->Incubate Filter Filter to remove resin Incubate->Filter Precipitate Precipitate peptide in cold diethyl ether Filter->Precipitate Centrifuge Centrifuge and wash pellet Precipitate->Centrifuge Dry Dry crude peptide Centrifuge->Dry CrudePeptide Crude PEGylated Peptide Dry->CrudePeptide

Caption: Step-by-step process for peptide cleavage and isolation.

References

Application Notes and Protocols: Bioconjugation of Proteins with Fmoc-NH-PEG25-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the bioconjugation of proteins with the heterobifunctional linker, Fmoc-NH-PEG25-CH2CH2COOH. This linker possesses a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, connected by a 25-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances the solubility and bioavailability of the conjugated protein, while potentially reducing its immunogenicity and protecting it from proteolytic degradation.[1] The terminal functional groups allow for a two-stage conjugation strategy. First, the Fmoc group is removed to expose a primary amine. Subsequently, the carboxylic acid is activated to react with primary amines (e.g., lysine (B10760008) residues or the N-terminus) on the target protein, forming a stable amide bond. This methodology is particularly useful in the development of therapeutic protein conjugates and other advanced bioconjugates like Proteolysis Targeting Chimeras (PROTACs), where this linker can be employed.[2][3]

Reaction Principle

The bioconjugation process involves two key stages:

  • Fmoc Deprotection: The Fmoc protecting group on the PEG linker is removed under basic conditions, typically using a piperidine (B6355638) solution in an organic solvent like dimethylformamide (DMF), to yield a free primary amine.[4]

  • Amide Coupling: The carboxylic acid terminus of the PEG linker is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS). This activation creates a more stable NHS ester intermediate that readily reacts with primary amine groups on the protein surface (e.g., the ε-amine of lysine residues or the α-amine of the N-terminus) to form a stable amide bond.[5][6][7]

Experimental Protocols

Materials and Reagents
  • Target protein

  • This compound

  • Dimethylformamide (DMF)

  • Piperidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing or centrifugal filters (with appropriate molecular weight cutoff)

  • Size-Exclusion Chromatography (SEC) column

  • Ion-Exchange Chromatography (IEX) column

Protocol 1: Fmoc Deprotection of the PEG Linker
  • Dissolve this compound in DMF to a final concentration of 100 mM.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Incubate the reaction mixture at room temperature for 30 minutes with gentle agitation.

  • Remove the solvent and excess piperidine under vacuum.

  • Wash the resulting deprotected linker (NH2-PEG25-CH2CH2COOH) three times with dichloromethane (B109758) (DCM) and dry under vacuum.

  • Confirm deprotection via analytical techniques such as mass spectrometry.

Protocol 2: Protein Conjugation via EDC/sulfo-NHS Chemistry
  • Activation of the PEG Linker:

    • Dissolve the deprotected NH2-PEG25-CH2CH2COOH in Activation Buffer (0.1 M MES, pH 6.0) to a desired concentration (e.g., 10-50 mM).

    • Add a 5-fold molar excess of EDC and a 10-fold molar excess of sulfo-NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature to form the sulfo-NHS ester intermediate.

  • Conjugation to the Protein:

    • Dissolve the target protein in Coupling Buffer (1X PBS, pH 7.4) to a concentration of 1-10 mg/mL.

    • Add the activated PEG-linker solution to the protein solution. The molar ratio of linker to protein should be optimized, but a starting point of 20:1 is recommended.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted sulfo-NHS esters.

Protocol 3: Purification of the PEGylated Protein
  • Removal of Excess Reagents:

    • Remove unreacted PEG linker and other small molecules by dialysis against 1X PBS at 4°C with several buffer changes or by using centrifugal filters with an appropriate molecular weight cutoff.

  • Chromatographic Purification:

    • Further purify the PEGylated protein from unconjugated protein and different PEGylated species using either Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).[][9]

    • SEC: Separates molecules based on their hydrodynamic radius. PEGylated proteins will elute earlier than their unmodified counterparts due to their increased size.[]

    • IEX: Separates molecules based on charge. The attachment of neutral PEG chains can shield the protein's surface charges, leading to altered elution profiles compared to the native protein.[]

Characterization of the Protein-PEG Conjugate

The successful conjugation and the degree of PEGylation can be assessed using several analytical techniques:

  • SDS-PAGE: A noticeable increase in the apparent molecular weight of the PEGylated protein will be observed as a band shift compared to the unmodified protein.[10]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the most accurate determination of the molecular weight of the conjugate, allowing for the calculation of the number of attached PEG linkers (degree of PEGylation).[10][11]

  • HPLC (SEC-HPLC or RP-HPLC): Can be used to assess the purity of the conjugate and separate different PEGylated species.[11]

  • NMR Spectroscopy: Can be used for the structural characterization and to quantitatively determine the degree of PEGylation.[11][12]

Quantitative Data Summary

The following tables provide representative data for the bioconjugation of a model protein (e.g., Lysozyme, ~14.3 kDa) with NH2-PEG25-CH2CH2COOH.

Table 1: Reaction Conditions and Molar Ratios

ParameterValue
Protein Concentration5 mg/mL
Linker:Protein Molar Ratio20:1
EDC:Linker Molar Ratio5:1
sulfo-NHS:Linker Molar Ratio10:1
Reaction Time2 hours
Reaction TemperatureRoom Temperature
Reaction pH7.4

Table 2: Characterization of the PEGylated Protein

Analytical MethodUnmodified ProteinPEGylated Protein
SDS-PAGE (Apparent MW) ~14 kDaBroad band ~25-40 kDa
MALDI-TOF MS (m/z) 14,30515,485 (Mono-PEGylated)
16,665 (Di-PEGylated)
SEC-HPLC (Retention Time) 15.2 min12.8 min
Degree of PEGylation N/A1-2 PEGs/protein (average)

Visualizations

Bioconjugation_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Protein Conjugation cluster_purification Purification & Analysis Fmoc_PEG This compound Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_PEG->Deprotection NH2_PEG NH2-PEG25-CH2CH2COOH Deprotection->NH2_PEG Activation Carboxyl Activation (EDC/sulfo-NHS) NH2_PEG->Activation Conjugation Amide Bond Formation (pH 7.4) Activation->Conjugation Protein Target Protein (with Lys residues) Protein->Conjugation Crude_Product Crude PEGylated Protein Mixture Conjugation->Crude_Product Purification Purification (SEC or IEX) Crude_Product->Purification Pure_Product Pure PEGylated Protein Purification->Pure_Product Characterization Characterization (SDS-PAGE, MS, HPLC) Pure_Product->Characterization

Caption: Workflow for the bioconjugation of proteins with this compound.

Reaction_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxyl PEG-COOH EDC EDC Carboxyl->EDC + Carboxyl->EDC Acylisourea O-Acylisourea Intermediate (unstable) EDC->Acylisourea EDC->Acylisourea Sulfo_NHS sulfo-NHS Acylisourea->Sulfo_NHS + Acylisourea->Sulfo_NHS NHS_Ester PEG-sulfo-NHS Ester (stable) Sulfo_NHS->NHS_Ester Sulfo_NHS->NHS_Ester Protein_NH2 Protein-NH2 NHS_Ester->Protein_NH2 + NHS_Ester->Protein_NH2 Amide_Bond Protein-NH-CO-PEG (Stable Amide Bond) Protein_NH2->Amide_Bond Protein_NH2->Amide_Bond

Caption: Chemical mechanism of EDC/sulfo-NHS mediated amide bond formation.

References

Application Notes and Protocols: Fmoc-NH-PEG25-CH2CH2COOH in Nanotechnology and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc-NH-PEG25-CH2CH2COOH

This compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile heterobifunctional linker in the fields of nanotechnology and materials science. Its unique molecular architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine, a 25-unit PEG spacer, and a terminal propionic acid, offers researchers precise control over the assembly and functionalization of complex biomolecular and material constructs.

The Fmoc protecting group provides a stable shield for the primary amine, which can be readily removed under mild basic conditions, enabling sequential and site-specific conjugation. The hydrophilic PEG chain enhances the aqueous solubility of the modified molecules, reduces non-specific binding, and can improve the pharmacokinetic profile of therapeutic agents.[1][2] The terminal carboxylic acid allows for covalent attachment to primary amines on proteins, peptides, nanoparticles, or functionalized surfaces through the formation of a stable amide bond.

Key Molecular Properties:

PropertyValue
Molecular Formula C68H117NO29
Molecular Weight 1412.62 g/mol
Purity Typically ≥95%
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, and DCM

Storage and Handling: For optimal stability, this compound should be stored at -20°C in a dry, dark environment under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from moisture and oxygen. Before use, the container should be allowed to equilibrate to room temperature to avoid condensation.

Applications in Nanotechnology and Materials Science

The unique properties of this compound make it a valuable tool for a range of applications, including:

  • Surface Functionalization of Nanoparticles: The propionic acid moiety can be used to anchor the PEG linker to the surface of nanoparticles (e.g., gold nanoparticles, quantum dots, magnetic nanoparticles) that have been functionalized with primary amines. The PEG chain then forms a hydrophilic corona that improves colloidal stability and minimizes non-specific protein adsorption, a critical feature for in vivo applications and biosensor development.[1]

  • Targeted Drug Delivery Systems: By conjugating a targeting ligand (e.g., antibody, peptide) to one end of the linker and a therapeutic agent to the other, this compound can be used to create targeted drug delivery vehicles. The PEG spacer can enhance circulation time and the "stealth" properties of the nanocarrier.[2][3][4][5]

  • Self-Assembling Peptides and Hydrogels: The Fmoc group is known to drive the self-assembly of peptides into nanostructures such as fibrils and hydrogels through π-stacking interactions.[6] this compound can be incorporated into peptide sequences to introduce a hydrophilic spacer and a reactive handle for further functionalization of the resulting nanomaterials.

  • PROTAC (PROteolysis TArgeting Chimera) Synthesis: This molecule is a key building block in the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker connects the target-binding ligand and the E3 ligase-binding ligand, and its length and composition are critical for the efficacy of the PROTAC.[7][8][9][10]

Experimental Protocols

The following are generalized protocols for common applications of this compound. Researchers should note that these protocols may require optimization for specific molecules and experimental conditions.

Protocol 1: Functionalization of Amine-Modified Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles functionalized with primary amines.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Centrifugation tubes and equipment

  • Dialysis membrane or centrifugal filters for purification

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.2 eq relative to surface amines on nanoparticles) in anhydrous DMF.

    • Add EDC (1.5 eq) and NHS (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 1 hour in the dark to form the NHS ester.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in DMF.

    • Add the activated this compound solution to the nanoparticle dispersion.

    • Allow the reaction to proceed overnight at room temperature with gentle stirring.

  • Purification:

    • Quench the reaction by adding an excess of a small molecule amine (e.g., Tris buffer).

    • Purify the functionalized nanoparticles by repeated centrifugation and resuspension in PBS or by dialysis against PBS to remove unreacted reagents.

  • Fmoc Deprotection (Optional):

    • To expose the terminal amine, resuspend the purified nanoparticles in a 20% piperidine in DMF solution.

    • Incubate for 30 minutes at room temperature.

    • Purify the deprotected nanoparticles as described in step 3.

Data Recording Table for Nanoparticle Functionalization:

ParameterValue
Nanoparticle Concentration
Molar Ratio of Linker:Nanoparticle
Reaction Time
Reaction Temperature
Purification Method
Zeta Potential (before and after)
Hydrodynamic Diameter (before and after)
Surface Amine Density (after deprotection)
Protocol 2: Synthesis of a Generic PROTAC using this compound

This protocol outlines the steps for synthesizing a PROTAC by sequentially coupling a target-binding ligand (Ligand A-NH2) and an E3 ligase-binding ligand (Ligand B-COOH).

Materials:

  • This compound

  • Ligand A-NH2 (with a primary amine)

  • Ligand B-COOH (with a carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • 20% (v/v) Piperidine in DMF

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Preparative HPLC system for purification

Procedure:

  • Coupling of this compound to Ligand A-NH2:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Add Ligand A-NH2 (1.1 eq) to the reaction mixture.

    • Stir at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the product (Fmoc-NH-PEG25-Linker-Ligand A) by flash column chromatography or preparative HPLC.

  • Fmoc Deprotection:

    • Dissolve the purified product from Step 1 in 20% piperidine in DMF.

    • Stir for 30 minutes at room temperature.

    • Remove the solvent under reduced pressure and purify the resulting amine (H2N-PEG25-Linker-Ligand A) by preparative HPLC.

  • Coupling of Deprotected Intermediate with Ligand B-COOH:

    • Follow the procedure in Step 1, using H2N-PEG25-Linker-Ligand A (1.1 eq) and Ligand B-COOH (1.0 eq) as the coupling partners.

    • Purify the final PROTAC (Ligand B-Linker-PEG25-Linker-Ligand A) by preparative HPLC.

Data Recording Table for PROTAC Synthesis:

StepReactantsMolar RatiosReaction TimeYield (%)Purity (%)
1Fmoc-Linker, Ligand A
2Fmoc-Intermediate
3Amine-Intermediate, Ligand B
Final PROTAC

Visualizations

Molecular Structure and Functional Groups

G cluster_0 This compound Fmoc Fmoc (Protecting Group) NH Amine (Protected) Fmoc->NH protects PEG25 PEG25 Spacer (Hydrophilic Chain) NH->PEG25 linked to COOH Carboxylic Acid (Reactive Group) PEG25->COOH terminates in start Amine-functionalized Nanoparticle conjugation Conjugate to Nanoparticle start->conjugation linker Fmoc-NH-PEG25-COOH activation Activate COOH (EDC/NHS) linker->activation activation->conjugation purification1 Purify (Centrifugation/Dialysis) conjugation->purification1 deprotection Fmoc Deprotection (Piperidine) purification1->deprotection purification2 Purify deprotection->purification2 final_product Functionalized Nanoparticle with Terminal Amine purification2->final_product PROTAC PROTAC (Ligand-Linker-Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (Target) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination of POI Ternary->PolyUb recruits Ub Ubiquitin Ub->PolyUb transfer Proteasome Proteasome PolyUb->Proteasome recognized by Degradation Degradation of POI Proteasome->Degradation Recycling Recycling of PROTAC and E3 Ligase Degradation->Recycling

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fmoc-NH-PEG25-CH2CH2COOH Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation efficiency of Fmoc-NH-PEG25-CH2CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine group at one end and a carboxylic acid group at the other, connected by a 25-unit PEG chain.[1][2][3][4] This structure allows for a controlled, sequential conjugation strategy. The carboxylic acid can be activated to react with a primary amine on a target molecule (e.g., a protein or antibody). Subsequently, the Fmoc group can be removed under basic conditions to expose a new amine, which can then be conjugated to a second molecule (e.g., a small molecule drug or a fluorescent dye).[1] Its primary applications are in bioconjugation, drug delivery systems, peptide synthesis, and the creation of antibody-drug conjugates (ADCs) and PROTACs.[1][3][4][5] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[1]

Q2: What is the best way to store and handle this compound?

For optimal stability, this compound should be stored at -20°C under dry conditions and protected from light.[1] It is advisable to keep the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation.[1] Stock solutions can be prepared by dissolving the reagent in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[6]

Q3: What are the key reaction steps for conjugating this linker?

The conjugation process typically involves three main steps:

  • Carboxylic Acid Activation: The terminal carboxylic acid group is activated, most commonly using carbodiimide (B86325) chemistry with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or its water-soluble analog, Sulfo-NHS.[6][7][8][9]

  • First Conjugation (Amide Bond Formation): The activated PEG linker is then reacted with a primary amine on the first target molecule to form a stable amide bond.[7][8]

  • Fmoc Deprotection: The Fmoc protecting group is removed using a mild base, typically a solution of piperidine (B6355638) in DMF, to expose the terminal amine.[10][][12]

  • Second Conjugation: The newly exposed amine is then available for conjugation to a second molecule.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Conjugation Efficiency / Low Yield 1. Inefficient activation of the carboxylic acid.[13] 2. Hydrolysis of the activated NHS-ester intermediate. 3. Suboptimal reaction pH for amine coupling.[7][8] 4. Presence of primary amine-containing buffers (e.g., Tris, Glycine).[6] 5. Steric hindrance on the target molecule. 6. Reagent degradation due to improper storage or handling.[1]1. Use a fresh solution of EDC/NHS. The activation reaction is most efficient at a pH of 4.5-7.2.[6][9] Perform the activation in a suitable buffer like MES (0.1 M MES, 0.5 M NaCl; pH 6.0).[6] 2. Use the activated PEG linker immediately. To improve stability, use NHS to convert the highly reactive O-acylisourea intermediate to a more stable NHS ester.[14] 3. The reaction of the NHS-activated PEG with primary amines is most efficient at pH 7-8.[6][7][8] Adjust the pH to 7.2-7.5 with a non-amine buffer like PBS immediately before adding the amine-containing molecule.[6] 4. Use non-amine containing buffers such as PBS, MES, or borate (B1201080) buffer.[6] 5. Increase the molar excess of the PEG linker relative to the target molecule. A 1.5 to 10-fold molar excess is a good starting point.[14] 6. Ensure the PEG reagent and coupling agents are stored desiccated at -20°C and brought to room temperature before opening.[1][6]
Aggregation of Protein/Molecule During Conjugation 1. Loss of stabilizing charge on the molecule after the carboxyl group is activated.[13] 2. High concentration of reactants. 3. Suboptimal buffer conditions (pH, ionic strength).1. Consider a two-step conjugation protocol where the PEG linker is activated first, and excess EDC/NHS is removed before adding the target molecule.[9] This prevents the target molecule's carboxyl groups from being affected. 2. Work with more dilute solutions of both the PEG linker and the target molecule. 3. Optimize the buffer composition. The inclusion of certain excipients may help to maintain protein stability.
Incomplete Fmoc Deprotection 1. Insufficient reaction time or concentration of the deprotection reagent.[10][12] 2. Degradation of the deprotection reagent (e.g., piperidine). 3. Peptide aggregation hindering access to the Fmoc group.[15]1. Use a 20-30% solution of piperidine in DMF.[10][][12] Typical reaction times are 10-20 minutes.[10][12] For difficult sequences, the reaction time may need to be extended. 2. Use fresh, high-quality piperidine and amine-free DMF.[16] 3. Perform the deprotection reaction in a solvent that disrupts interchain aggregation. NMP can sometimes be more effective than DMF.[10][12]
Side Reactions During Conjugation or Deprotection 1. Modification of other functional groups (e.g., O-acylation of Ser, Thr, Tyr).[17] 2. Formation of piperidine adducts with the liberated dibenzofulvene during Fmoc deprotection.[10][12] 3. Aspartimide formation if the C-terminal amino acid of a peptide is Aspartic Acid.[17]1. Carefully control reaction conditions, especially pH. Side-chain protecting groups on amino acids may be necessary. 2. This is a normal part of the Fmoc deprotection mechanism. The adduct is typically washed away during subsequent purification steps.[10][12] 3. If conjugating to a peptide, consider using a protecting group for the Asp side chain that is less prone to this side reaction.

Experimental Protocols

Protocol 1: Two-Step Aqueous Conjugation to an Amine-Containing Molecule

This protocol is adapted for molecules soluble in aqueous buffers, such as proteins or antibodies.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Amine-containing molecule (e.g., protein) in Coupling Buffer

  • Desalting column

Procedure:

  • Reagent Preparation: Equilibrate this compound, EDC, and Sulfo-NHS to room temperature before opening. Prepare stock solutions of each in an appropriate solvent (e.g., DMF or DMSO for the PEG linker, water or buffer for EDC/Sulfo-NHS).[6]

  • Activation of PEG Linker:

    • Dissolve this compound in Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of Sulfo-NHS relative to the PEG linker.[14]

    • Incubate for 15 minutes at room temperature.[6][9]

  • Conjugation to Amine-Containing Molecule:

    • Immediately add the activated PEG linker solution to your amine-containing molecule. Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.[6]

    • The molar ratio of the activated linker to the protein should be optimized, but a 1.5 to 10-fold molar excess is a common starting point.[14]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[14]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM (e.g., Tris or glycine) to consume any unreacted NHS esters.[14]

    • Incubate for 15-30 minutes at room temperature.[14]

  • Purification:

    • Remove excess reagents and byproducts using a desalting column or size-exclusion chromatography equilibrated with your buffer of choice (e.g., PBS).[14]

Protocol 2: Fmoc Group Deprotection

Materials:

  • Fmoc-PEG-conjugated molecule

  • Deprotection Solution: 20% piperidine in high-quality, amine-free DMF.[][18]

  • DMF (N,N-dimethylformamide)

  • DCM (Dichloromethane)

Procedure:

  • If the conjugate is on a solid-phase resin, wash the resin several times with DMF.

  • Add the deprotection solution to the Fmoc-PEG-conjugated molecule.

  • Incubate for 10-20 minutes at room temperature.[10][12] The progress of the deprotection can often be monitored spectrophotometrically by detecting the fulvene-piperidine adduct.[12]

  • Remove the deprotection solution.

  • Wash the resulting amine-PEG-conjugated molecule thoroughly with DMF, followed by DCM, and then dry it under vacuum.

Visualizations

G Experimental Workflow for Two-Step Conjugation cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Quenching & Purification A Prepare Reagents (PEG Linker, EDC, Sulfo-NHS) B Dissolve PEG Linker in Activation Buffer (pH 6.0) A->B C Add EDC and Sulfo-NHS B->C D Incubate 15 min at RT C->D E Add Activated PEG to Amine-Molecule D->E Immediate Use F Adjust pH to 7.2-7.5 E->F G Incubate 2h at RT F->G H Add Quenching Buffer (e.g., Tris) G->H I Incubate 15-30 min H->I J Purify Conjugate (e.g., Desalting Column) I->J K Final Conjugate J->K Proceed to Fmoc Deprotection G Troubleshooting Logic for Low Conjugation Yield cluster_0 Activation Step Check cluster_1 Coupling Step Check cluster_2 General Checks Start Low Yield Observed CheckReagents Are EDC/NHS reagents fresh? Start->CheckReagents CheckActivationpH Is activation pH 4.5-7.2? CheckReagents->CheckActivationpH Yes Solution1 Use fresh EDC/NHS. CheckReagents->Solution1 No CheckCouplingpH Is coupling pH 7-8? CheckActivationpH->CheckCouplingpH Yes Solution2 Use MES buffer at pH ~6.0. CheckActivationpH->Solution2 No CheckBuffer Is buffer free of primary amines? CheckCouplingpH->CheckBuffer Yes Solution3 Adjust pH to 7.2-7.5 with PBS. CheckCouplingpH->Solution3 No CheckMolarRatio Is PEG linker in sufficient excess? CheckBuffer->CheckMolarRatio Yes Solution4 Use PBS, MES, or Borate buffer. CheckBuffer->Solution4 No CheckStorage Were reagents stored correctly? CheckMolarRatio->CheckStorage Yes Solution5 Increase molar excess of PEG. CheckMolarRatio->Solution5 No CheckAggregation Is aggregation observed? CheckStorage->CheckAggregation Yes Solution6 Store reagents at -20°C, desiccated. CheckStorage->Solution6 No Solution7 Use more dilute solutions. CheckAggregation->Solution7 No

References

Technical Support Center: Fmoc Deprotection in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during the Fmoc deprotection of polyethylene (B3416737) glycol (PEG) linkers. The information is tailored for researchers, scientists, and drug development professionals to help navigate experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Fmoc deprotection of PEG linkers in a question-and-answer format.

Q1: Why is my Fmoc deprotection incomplete on a PEGylated resin or substrate?

A1: Incomplete Fmoc deprotection is a common issue that can be attributed to several factors, often exacerbated by the presence of a PEG linker.

  • Poor Solvation and Resin Swelling: PEG-grafted supports swell differently than standard polystyrene resins.[1] Inadequate swelling can hinder the penetration of the deprotection reagent (e.g., piperidine) to the reactive sites. For PEG and polyacrylamide-based supports, it is crucial to ensure thorough washing, as they tend to retain DMF, which can inhibit subsequent reactions.[2]

  • Steric Hindrance: The bulky nature of the PEG chain, especially for high molecular weight PEGs, can sterically hinder the approach of the deprotection base to the Fmoc group. This is particularly problematic for sterically hindered amino acids like Valine or Isoleucine.

  • Peptide Aggregation: Hydrophobic peptide sequences attached to PEG linkers can be prone to aggregation, forming secondary structures like β-sheets that are less accessible to reagents.[3] Slow kinetics and low Fmoc deprotection yields are clear indications of peptide aggregation.[3]

  • Suboptimal Reagent Concentration or Reaction Time: Standard deprotection protocols may not be sufficient for PEGylated substrates. The increased viscosity and potential for reagent sequestration by the PEG chains may necessitate longer reaction times or a higher concentration of the deprotection base.

Troubleshooting Steps:

  • Optimize Swelling: Ensure the PEGylated resin is fully swelled in a suitable solvent (e.g., DMF) for an adequate period before deprotection.

  • Increase Deprotection Time/Concentration: Extend the deprotection time in increments (e.g., from 20 minutes to 30-40 minutes) or cautiously increase the piperidine (B6355638) concentration (e.g., from 20% to 30%).

  • Use a Stronger Base: For particularly difficult sequences, consider adding a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution (e.g., 2% DBU in 20% piperidine/DMF).

  • Incorporate Chaotropic Agents: Adding chaotropic salts can help disrupt secondary structures and improve reagent access.

  • Elevate Temperature: Gently heating the reaction mixture can sometimes improve deprotection efficiency, but this should be done with caution to avoid side reactions.

Q2: I am observing unexpected side products after Fmoc deprotection of my PEGylated compound. What are the likely causes and solutions?

A2: The basic conditions of Fmoc deprotection can promote several side reactions.

  • Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a cyclic aspartimide intermediate, especially when followed by amino acids like glycine (B1666218), serine, or asparagine. This can lead to racemization and the formation of β-aspartyl peptides.

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a diketopiperazine, leading to the cleavage of the dipeptide from the resin. This is more prevalent with proline or glycine in the first two positions.

  • Piperidine Adducts: The dibenzofulvene (DBF) byproduct of Fmoc cleavage can sometimes react with nucleophilic side chains if not efficiently scavenged by piperidine.

Mitigation Strategies:

  • Minimize Exposure to Basic Conditions: Use the shortest effective deprotection time.

  • Use Additives: Adding 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can help suppress aspartimide formation.

  • Protecting Group Strategy: For aspartic acid, using a more sterically hindered side-chain protecting group can reduce the rate of aspartimide formation.

  • Alternative Bases: Using a less nucleophilic base like piperazine (B1678402) has been shown to cause fewer side reactions compared to piperidine.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the completeness of Fmoc deprotection on my PEGylated peptide?

A1: Several methods can be used:

  • UV-Vis Spectrophotometry: The dibenzofulvene-piperidine adduct formed upon Fmoc removal has a characteristic UV absorbance around 301 nm. By collecting the filtrate after deprotection and measuring its absorbance, you can quantify the extent of Fmoc removal.[4]

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test for free primary amines. A positive result (blue color) indicates successful deprotection, while a negative result (yellow) suggests incomplete removal of the Fmoc group. Note that this test gives a different color for proline.[3]

  • HPLC Analysis: A small amount of the resin can be cleaved and analyzed by HPLC to check for the presence of any remaining Fmoc-protected peptide.[2]

Q2: Does the length of the PEG linker affect Fmoc deprotection?

A2: While specific quantitative data is limited, it is generally understood that longer PEG chains can increase the steric hindrance and may require longer deprotection times or more efficient agitation to ensure complete reaction. The increased hydrodynamic volume of longer PEG chains can also affect reagent diffusion.

Q3: Are there alternative deprotection reagents to piperidine for PEGylated systems?

A3: Yes, alternatives include:

  • Piperazine: A less nucleophilic base that can reduce side reactions.

  • 4-Methylpiperidine: Has shown similar efficiency to piperidine in Fmoc removal.[3]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A stronger, non-nucleophilic base that can be used in small amounts in conjunction with piperidine for difficult deprotections.

Q4: How should I wash my PEG resin after Fmoc deprotection?

A4: Thorough washing is critical. PEG-based supports have a tendency to retain solvents like DMF.[2] It is recommended to perform multiple washes with DMF to ensure complete removal of piperidine and the dibenzofulvene adduct. For some PEG resins, a wash with a mildly acidic solution like acetic acid (for non-acid sensitive linkers) can help remove residual basic impurities before the next coupling step.

Quantitative Data Summary

The following table summarizes typical conditions and kinetic data for Fmoc deprotection. Note that these values are generally for standard solid-phase peptide synthesis and may need to be optimized for specific PEGylated systems.

ParameterCondition/ValueResin TypeNotes
Deprotection Reagent 20% Piperidine in DMFStandard (e.g., Rink Amide)The most common condition.
20% 4-Methylpiperidine in DMFStandard (e.g., Rink Amide)Similar efficiency to piperidine.[5]
10% Piperazine in 9:1 DMF/EthanolStandard (e.g., Rink Amide)May require longer reaction times for some amino acids.[5]
Typical Deprotection Time 2 x 10 minutesStandardA two-step deprotection is often recommended.
Deprotection Kinetics (Leucine) ~3 minutes for 80% completionRink AmideDeprotection is generally rapid for unhindered amino acids.[5]
Deprotection Kinetics (Arginine) Minimum of 10 minutes for efficient deprotectionRink AmideSterically hindered amino acids require longer deprotection times.[5]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection on a PEG Resin
  • Resin Swelling: Swell the Fmoc-protected peptide-PEG resin in DMF (10 mL per gram of resin) for at least 1 hour with gentle agitation.

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.

  • Main Deprotection: Drain the solution and add a fresh portion of 20% piperidine in DMF. Agitate for 20-30 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times, 10 mL/g each) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation (Optional): Perform a Kaiser test on a small sample of the resin beads to confirm the presence of free primary amines.

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
  • Collect Filtrate: During the deprotection steps (from Protocol 1), collect all the piperidine filtrates in a volumetric flask of a known volume (e.g., 25 mL or 50 mL).

  • Dilute to Volume: Dilute the collected filtrate to the mark with DMF.

  • Prepare Sample for Measurement: Take a small, accurately measured aliquot of the solution from the volumetric flask and dilute it further with DMF to a concentration that falls within the linear range of the spectrophotometer.

  • Measure Absorbance: Measure the absorbance of the diluted solution at 301 nm using DMF as a blank.

  • Calculate Fmoc Loading: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the dibenzofulvene-piperidine adduct and, from that, the initial loading of the Fmoc-protected amino acid on the resin. The molar extinction coefficient (ε) for the adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.

Visualizations

Fmoc_Deprotection_Workflow start Fmoc-Peptide-PEG Resin swell Swell Resin in DMF start->swell deprotect Treat with 20% Piperidine in DMF swell->deprotect wash Wash with DMF deprotect->wash kaiser Kaiser Test wash->kaiser positive Deprotection Complete (Free Amine) kaiser->positive Positive (Blue) negative Incomplete Deprotection kaiser->negative Negative (Yellow) end Ready for Next Coupling positive->end troubleshoot Troubleshoot: - Extend time - Increase concentration - Add DBU negative->troubleshoot troubleshoot->deprotect

Caption: A workflow for Fmoc deprotection and troubleshooting on PEG resins.

logical_relationship problem Incomplete Fmoc Deprotection cause1 Poor Solvation / Swelling problem->cause1 cause2 Steric Hindrance (PEG Chain) problem->cause2 cause3 Peptide Aggregation problem->cause3 cause4 Suboptimal Conditions problem->cause4 solution1 Optimize Swelling Protocol cause1->solution1 solution2 Increase Reaction Time / Temperature cause2->solution2 cause3->solution2 solution3 Use Chaotropic Agents cause3->solution3 cause4->solution2 solution4 Modify Deprotection Reagent (e.g., add DBU) cause4->solution4

Caption: Logical relationships between causes and solutions for incomplete Fmoc deprotection.

References

Technical Support Center: Preventing Aggregation During Bioconjugation with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding aggregation issues encountered during bioconjugation with polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during bioconjugation?

Protein aggregation during bioconjugation can be triggered by a variety of factors that disrupt the stability of the protein in solution. The most common causes include:

  • Hydrophobicity of Payloads and Linkers: The conjugation of hydrophobic molecules to the surface of a protein can create hydrophobic patches.[1] These patches can interact with similar regions on other protein molecules, leading to aggregation.[1]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability.[2] Performing the conjugation at a pH near the protein's isoelectric point (pI) can reduce its solubility and lead to aggregation.[1] Similarly, salt concentrations that are too low or too high can also promote aggregation.[1]

  • Over-labeling: Attaching too many linker-payload molecules to a protein can alter its net charge and pI, which may decrease its solubility.[2]

  • Intermolecular Crosslinking: Bifunctional linkers can inadvertently connect two or more protein molecules, directly causing aggregation.[3]

  • High Protein Concentration: At higher concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions that can lead to aggregation.[3][4]

  • Presence of Organic Co-solvents: Solvents like DMSO or DMF, often used to dissolve hydrophobic linkers and payloads, can destabilize proteins and induce aggregation.[1]

  • Temperature: Higher temperatures can increase the rate of aggregation by promoting protein unfolding and exposing hydrophobic regions.[3]

Q2: How do PEG linkers help in preventing aggregation?

PEGylation, the process of attaching PEG chains to a molecule, is a widely used strategy to enhance the properties of therapeutic proteins.[5] PEG linkers can help prevent aggregation in several ways:

  • Increased Hydrophilicity: PEG is a hydrophilic polymer.[6] When conjugated to a protein, it can increase the overall hydrophilicity of the bioconjugate, which improves its solubility in aqueous solutions.[][8]

  • Steric Hindrance: The PEG chain creates a hydrophilic "shield" around the protein.[9] This steric hindrance can mask hydrophobic patches on the protein surface, preventing the intermolecular interactions that lead to aggregation.[10]

  • Enhanced Stability: PEGylation can protect the conjugated molecule from enzymatic degradation and increase its stability in biological environments.[11]

  • Improved Pharmacokinetics: By increasing the hydrodynamic size of the molecule, PEGylation reduces renal clearance, leading to a longer circulation half-life.[11]

Q3: How can I detect and quantify protein aggregation?

Several analytical techniques are available to detect and quantify protein aggregation, ranging from simple visual inspection to more sophisticated methods:

  • Visual Inspection: In severe cases, aggregation can be observed as visible precipitates or turbidity in the solution.[2]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of large, light-scattering aggregates.[10]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.[3]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein, allowing for their quantification.[3][12]

  • SDS-PAGE: Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to covalent aggregates.[3]

  • Mass Spectrometry (MS): Techniques like LC-MS can be used to identify the molecular weight of the bioconjugate and detect the presence of multimers.[3][13]

Technique Principle Information Provided Notes
Visual Inspection Observation of turbidity or precipitatesQualitative indication of severe aggregation.[2]Not sensitive to soluble aggregates.
UV-Vis Spectroscopy Light scattering by large particlesSemi-quantitative measure of large aggregates.[10]Low sensitivity.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensitySize distribution and presence of aggregates.[3]Sensitive to small amounts of large aggregates.
Size Exclusion Chromatography (SEC) Separation by hydrodynamic radiusQuantification of monomers, dimers, and higher-order aggregates.[3][12]A widely used and reliable method.
SDS-PAGE (non-reducing) Electrophoretic separation by sizeDetection of covalent multimers.[3]May not detect non-covalent aggregates.
Mass Spectrometry (MS) Mass-to-charge ratio measurementIdentification of multimeric species and their components.[3][13]Provides detailed molecular weight information.

Troubleshooting Guides

Issue 1: My protein aggregates immediately upon addition of the PEG linker/payload.

This often indicates a problem with the initial reaction conditions or the solubility of the reagents.

Possible Cause Troubleshooting Step
Poor Reagent Solubility Dissolve the PEG linker and payload in a minimal amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding it to the protein solution.[2] Add the reagent solution dropwise to the protein solution with gentle mixing to avoid localized high concentrations.[2][14]
Incorrect Buffer pH Ensure the reaction buffer pH is optimal for both the conjugation chemistry and the stability of your protein.[14] For NHS ester reactions, a pH of 7.2-8.5 is generally efficient, but a lower pH may be necessary for protein stability.[2]
Solvent Shock Minimize the volume of the organic co-solvent added to the aqueous protein solution. Ideally, the final concentration of the organic solvent should be kept low (e.g., <10%).[15]
Issue 2: Aggregation is observed during the reaction incubation period.

Aggregation that develops over time during the reaction can be due to suboptimal reaction conditions or inherent instability of the protein under those conditions.

Possible Cause Troubleshooting Step
High Protein Concentration Reduce the protein concentration for the labeling reaction.[2] Lower concentrations decrease the chances of intermolecular interactions.[2]
Suboptimal Temperature Perform the reaction at a lower temperature (e.g., 4°C).[3] This will slow down both the conjugation reaction and the aggregation process.[3]
Intermolecular Crosslinking If using a bifunctional linker, consider reducing the linker-to-protein molar ratio.[3] Alternatively, if applicable, temporarily block reactive sites not intended for conjugation.[2]
Unfavorable Buffer Conditions Screen different buffer components and excipients to find conditions that stabilize your protein.[4]
Issue 3: Aggregation occurs after purification of the bioconjugate.

Aggregation post-purification can be a result of the purification method itself or the final buffer conditions.

Possible Cause Troubleshooting Step
Harsh Purification Method Use gentle purification methods like size exclusion chromatography or dialysis.[4] Avoid harsh conditions such as excessive centrifugation speeds that can induce aggregation.[14]
Inappropriate Final Buffer Ensure the purified bioconjugate is in a storage buffer that has been optimized for its stability in terms of pH and ionic strength.[14]
Freeze-Thaw Cycles If the bioconjugate is stored frozen, the addition of cryoprotectants like glycerol (B35011) or sucrose (B13894) can help prevent aggregation during freeze-thaw cycles.[4][16]
Optimizing Reaction Conditions to Minimize Aggregation

A systematic approach to optimizing reaction conditions is often the most effective way to prevent aggregation.

Parameter Recommendation
Protein Concentration Test a range of concentrations (e.g., 1-5 mg/mL).[4]
PEG:Protein Molar Ratio Evaluate different molar excess ratios (e.g., 5:1, 10:1, 20:1) to find the lowest ratio that gives the desired degree of labeling without causing aggregation.[3]
pH Screen a range of pH values (e.g., 6.5, 7.4, 8.0) to find the optimal balance between reaction efficiency and protein stability.[3]
Temperature Compare the reaction at 4°C and room temperature.[3]
Incubation Time Adjust the incubation time based on the reaction temperature and desired degree of labeling.[4]
Additives/Excipients Consider adding stabilizing excipients to the reaction buffer.[3]
Additive Typical Concentration Mechanism of Action
Sugars (Sucrose, Trehalose) 5-10% (w/v)Act as protein stabilizers.[3]
Amino Acids (Arginine, Glycine) 50-100 mMSuppress non-specific protein-protein interactions.[3]
Non-ionic Surfactants (Polysorbate 20/80) 0.01-0.05% (v/v)Reduce surface-induced aggregation.[3]
Reducing Agents (TCEP, DTT) 1-5 mMPrevent the formation of non-native disulfide bonds.[4]

Experimental Protocols

Protocol 1: General Procedure for Amine-Reactive PEGylation with an NHS Ester

This protocol provides a starting point for conjugating a PEG-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein.

  • Protein Preparation:

    • Dialyze the protein into an amine-free buffer (e.g., PBS or HEPES) at a pH of 7.2-8.0.[2]

    • Adjust the protein concentration to 1-5 mg/mL.[2]

  • Reagent Preparation:

    • Immediately before use, dissolve the PEG-NHS ester in an anhydrous organic solvent like DMSO to a concentration of 10-20 mM.[2]

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution.[2]

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[2]

  • Purification:

    • Remove excess, unreacted PEG-NHS ester and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis against a suitable storage buffer.[2]

Protocol 2: Screening PEGylation Conditions to Minimize Aggregation

This protocol outlines a small-scale screening experiment to identify optimal reaction conditions.

  • Prepare Stock Solutions:

    • Protein stock solution (e.g., 10 mg/mL in a suitable buffer).[3]

    • PEG-linker stock solution (e.g., 100 mg/mL in the reaction buffer or an organic co-solvent).[3]

    • A range of reaction buffers with different pH values and additives.

  • Set up Screening Reactions:

    • In a multi-well plate or microcentrifuge tubes, set up a matrix of reactions varying one parameter at a time (e.g., protein concentration, PEG:protein molar ratio, pH, temperature).[3]

  • Incubate Reactions:

    • Incubate the reactions for a set period (e.g., 2-4 hours) with gentle mixing.[3]

  • Analyze Aggregation:

    • After incubation, analyze the extent of aggregation in each reaction using one of the methods described in the FAQs (e.g., turbidity measurement, DLS, or a quick spin in a centrifuge to look for a pellet).[3]

  • Scale-up:

    • Once the optimal conditions that minimize aggregation are identified, scale up the reaction accordingly.

Visualizations

Troubleshooting Aggregation in Bioconjugation start Aggregation Observed q1 When does aggregation occur? start->q1 a1_1 Immediately upon adding reagent q1->a1_1 a1_2 During incubation q1->a1_2 a1_3 After purification q1->a1_3 q2_1 Check Reagent Solubility & Addition a1_1->q2_1 q2_2 Optimize Reaction Conditions a1_2->q2_2 q2_3 Evaluate Purification & Storage a1_3->q2_3 s2_1 Dissolve reagent in min. solvent Add dropwise with mixing q2_1->s2_1 s2_2 Lower protein concentration Lower temperature (4°C) Screen buffer pH and additives q2_2->s2_2 s2_3 Use gentle purification (SEC) Optimize storage buffer Add cryoprotectants q2_3->s2_3

Caption: A decision tree for troubleshooting aggregation.

cluster_prep Preparation cluster_reaction Bioconjugation cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Buffer Exchange, Concentration Adjustment) conjugation Conjugation Reaction (Controlled Temp, Time, Mixing) protein_prep->conjugation peg_prep PEG Linker Preparation (Dissolve in appropriate solvent) peg_prep->conjugation purify Purification (SEC, Dialysis) conjugation->purify analysis Aggregation Analysis (DLS, SEC, SDS-PAGE) purify->analysis

Caption: Experimental workflow for bioconjugation.

Causes of Aggregation center Protein Aggregation cause1 Hydrophobic Interactions (Linker/Payload) cause1->center cause2 Suboptimal Buffer (pH, Ionic Strength) cause2->center cause3 High Protein Concentration cause3->center cause4 Over-labeling cause4->center cause5 Temperature cause5->center cause6 Organic Co-solvents cause6->center

Caption: Key factors contributing to protein aggregation.

References

Technical Support Center: Purification of Fmoc-PEGylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Fmoc-PEGylated peptides. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and comparative data to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of Fmoc-PEGylated peptides?

A1: The PEGylation process can result in a complex mixture of molecules.[] Common impurities include unreacted (native) peptide, excess PEG reagent, multi-PEGylated species (peptides with more than one PEG chain attached), and positional isomers.[] Additionally, byproducts from the synthesis and cleavage steps of Fmoc-chemistry may be present.

Q2: How do I choose the most suitable purification method for my Fmoc-PEGylated peptide?

A2: The choice of purification method depends on several factors, including the size of your peptide and the attached PEG chain, the physicochemical properties of the conjugate, and the desired final purity. A common strategy is to use a combination of methods. For instance, dialysis or size exclusion chromatography (SEC) can be used for initial cleanup to remove small molecule impurities, followed by a high-resolution technique like reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange chromatography (IEX) to separate different PEGylated species.[2]

Q3: Can I use the same purification strategy for peptides PEGylated with different-sized PEGs?

A3: Not necessarily. The size of the PEG chain significantly impacts the hydrodynamic radius and overall properties of the conjugate. For peptides with larger PEG chains, size-based methods like SEC are generally more effective in separating them from the unreacted peptide.[3] For smaller PEG modifications, the change in size may not be sufficient for effective separation by SEC, and techniques that rely on changes in charge (IEX) or hydrophobicity (RP-HPLC) may be more appropriate.[3]

Q4: What is the impact of PEGylation on the chromatographic behavior of a peptide?

A4: PEGylation can significantly alter the chromatographic behavior of a peptide. The attachment of a hydrophilic PEG chain generally decreases the retention time in RP-HPLC. In SEC, PEGylation increases the hydrodynamic volume, leading to earlier elution.[] In IEX, the PEG chain can shield the charges on the peptide surface, which may weaken its interaction with the stationary phase and cause it to elute earlier.[][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of Fmoc-PEGylated peptides.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Problem Possible Cause(s) Solution(s)
Poor separation of PEGylated peptide from unreacted peptide. Inappropriate gradient slope.Optimize the gradient. A shallower gradient will provide better resolution.
Unsuitable stationary phase.Try a column with a different pore size or carbon chain length (e.g., C8 instead of C18).
Broad or tailing peaks. Column overloading.Reduce the sample load.
Presence of secondary interactions with the stationary phase.Add ion-pairing agents like trifluoroacetic acid (TFA) to the mobile phase. Ensure the mobile phase pH is appropriate.
Low recovery of PEGylated peptide. Irreversible adsorption to the column.Use a different stationary phase or add organic modifiers to the mobile phase to reduce hydrophobic interactions.
Precipitation of the peptide on the column.Ensure the peptide is fully dissolved in the injection solvent. The injection solvent should be compatible with the mobile phase.
Size Exclusion Chromatography (SEC)
Problem Possible Cause(s) Solution(s)
Co-elution of PEGylated peptide and unreacted PEG. Similar hydrodynamic volumes.This is a common issue, especially with larger PEG reagents.[4] Consider using an alternative primary purification method like IEX or RP-HPLC.
Non-ideal SEC behavior (e.g., ionic or hydrophobic interactions with the column matrix).Increase the ionic strength of the mobile phase (e.g., add 150 mM NaCl) to minimize ionic interactions. Add a small percentage of organic solvent (e.g., acetonitrile) to reduce hydrophobic interactions.
Low recovery of the product. Adsorption to the column matrix.Use a column with a different base material (e.g., silica (B1680970) vs. polymer). Pre-condition the column with a protein standard to block non-specific binding sites.
Poor resolution between mono- and multi-PEGylated species. Insufficient difference in size.SEC is often not suitable for separating species with small differences in the number of attached PEG chains.[3] Use IEX or RP-HPLC for higher resolution.
Ion-Exchange Chromatography (IEX)
Problem Possible Cause(s) Solution(s)
PEGylated peptide does not bind to the column. Incorrect pH of the buffer.For cation exchange, the buffer pH should be at least 1 unit below the pI of the peptide. For anion exchange, the pH should be at least 1 unit above the pI.
High salt concentration in the sample.Desalt the sample before loading it onto the column.
Poor separation of different PEGylated species. Inappropriate salt gradient.Use a shallower salt gradient to improve resolution.
The PEG chain is masking the charges too effectively.IEX is most effective for separating species with a low degree of PEGylation. For highly PEGylated peptides, other methods may be more suitable.[3]
Dialysis / Ultrafiltration
Problem Possible Cause(s) Solution(s)
Loss of PEGylated peptide. The molecular weight cut-off (MWCO) of the membrane is too high.Choose a membrane with an MWCO that is significantly lower than the molecular weight of your PEGylated peptide (typically 3-5 times smaller).
Inefficient removal of small impurities. Insufficient dialysis time or buffer volume.Increase the dialysis time and perform several changes of a large volume of dialysis buffer.[5]
Non-specific binding to the membrane.Use membranes made of low-protein-binding materials like regenerated cellulose.[5]

Quantitative Data Presentation

The following table summarizes typical purity and yield values for different purification methods. These values can vary significantly depending on the specific peptide, PEG reagent, and experimental conditions.

Purification Method Typical Purity (%) Typical Yield (%) Key Advantages Key Disadvantages
RP-HPLC >9550-80High resolution, can separate isomers.[]Can be denaturing, lower loading capacity.
SEC 80-9570-90Good for removing unreacted PEG and desalting.[]Low resolution for species of similar size.[3]
IEX 90-9860-85Can separate based on the degree of PEGylation.[]Effectiveness decreases with a higher degree of PEGylation.[3]
Dialysis/Ultrafiltration N/A (used for buffer exchange and removal of small molecules)>90Simple, good for initial cleanup.[2]Does not separate different PEGylated species.
Precipitation Variable70-95Simple, scalable, and cost-effective.[6]May not be effective for all peptides, risk of co-precipitation of impurities.

Note: Purity and yield are highly dependent on the specific peptide and PEGylation reaction conditions.

Experimental Protocols

Protocol 1: Purification of Fmoc-PEGylated Peptides by RP-HPLC

This protocol outlines a general procedure for the purification of Fmoc-PEGylated peptides after cleavage from the solid-phase resin.

1. Materials:

  • Crude Fmoc-PEGylated peptide (lyophilized powder)
  • Mobile Phase A: 0.1% TFA in HPLC-grade water
  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
  • C18 reverse-phase HPLC column (preparative or semi-preparative)
  • HPLC system with a UV detector

2. Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B, or a solvent containing DMSO if solubility is an issue). Filter the sample through a 0.45 µm syringe filter.
  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
  • Injection and Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 60 minutes. The optimal gradient will need to be determined empirically.
  • Fraction Collection: Monitor the elution profile at a suitable wavelength (typically 220 nm or 280 nm) and collect fractions corresponding to the major peaks.
  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the desired pure PEGylated peptide.
  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

This protocol is suitable for removing unreacted PEG and other small molecule impurities.

1. Materials:

  • Crude PEGylated peptide solution
  • SEC column with an appropriate molecular weight exclusion limit
  • Isocratic mobile phase (e.g., phosphate-buffered saline, PBS)
  • FPLC or HPLC system with a UV detector

2. Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.
  • Sample Loading: Load the crude peptide solution onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[7]
  • Elution: Elute the sample with the mobile phase at a constant flow rate. The PEGylated peptide will elute in the earlier fractions, followed by the unreacted peptide and smaller impurities.
  • Fraction Collection and Analysis: Collect fractions and analyze them by analytical HPLC or SDS-PAGE to identify the fractions containing the purified product.

Protocol 3: Purification by Dialysis

This protocol is effective for removing small molecule impurities and for buffer exchange.

1. Materials:

  • PEGylated peptide solution
  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa for small peptides and larger PEG chains)[5]
  • Large volume of dialysis buffer (e.g., PBS)
  • Magnetic stirrer and stir bar

2. Procedure:

  • Prepare Dialysis Membrane: If using dialysis tubing, prepare it according to the manufacturer's instructions.
  • Load Sample: Load the peptide solution into the dialysis tubing/cassette.
  • Dialysis: Place the loaded tubing/cassette in a beaker with a large volume of cold dialysis buffer (at least 100 times the sample volume).[5] Stir the buffer gently on a magnetic stirrer at 4°C.
  • Buffer Exchange: Change the dialysis buffer at least 2-3 times over a period of 12-24 hours to ensure complete removal of small impurities.[5]
  • Sample Recovery: Carefully remove the tubing/cassette from the buffer and recover the purified PEGylated peptide solution.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & PEGylation cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Fmoc Solid-Phase Peptide Synthesis pegylation On-Resin or Solution-Phase PEGylation synthesis->pegylation cleavage Cleavage from Resin & Deprotection pegylation->cleavage initial_cleanup Initial Cleanup (Dialysis/SEC) cleavage->initial_cleanup Crude Peptide Mixture high_res_purification High-Resolution Purification (RP-HPLC/IEX) initial_cleanup->high_res_purification analysis Purity & Identity Analysis (HPLC, MS) high_res_purification->analysis Purified Fractions lyophilization Lyophilization analysis->lyophilization final_product Purified Fmoc-PEGylated Peptide lyophilization->final_product

Caption: General experimental workflow for Fmoc-PEGylated peptide synthesis and purification.

troubleshooting_workflow cluster_purity Low Purity cluster_yield Low Yield start Purification Issue Identified q1 What is the primary issue? start->q1 purity_q Contaminant Type? q1->purity_q Low Purity yield_q At which step is loss occurring? q1->yield_q Low Yield unreacted Unreacted Peptide purity_q->unreacted excess_peg Excess PEG purity_q->excess_peg unreacted_sol Optimize HPLC gradient or IEX conditions unreacted->unreacted_sol excess_peg_sol Use SEC or Dialysis for initial cleanup excess_peg->excess_peg_sol chromatography Chromatography yield_q->chromatography dialysis Dialysis yield_q->dialysis chromatography_sol Check for irreversible binding or precipitation on column chromatography->chromatography_sol dialysis_sol Verify MWCO of membrane dialysis->dialysis_sol

Caption: A logical troubleshooting workflow for common purification issues.

References

Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields in Solid-Phase Peptide Synthesis (SPPS). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in SPPS?

Low peptide yield in SPPS can arise from several factors throughout the synthesis process. The most frequent culprits include:

  • Incomplete Deprotection: The failure to completely remove the N-terminal protecting group (commonly Fmoc) from the growing peptide chain is a primary cause of truncated sequences.[1][2] This prevents the subsequent amino acid from being added.

  • Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin leads to deletion sequences, where one or more amino acids are missing from the final peptide.[1] This is often observed with sterically hindered amino acids or within "difficult" sequences.

  • Peptide Aggregation: Inter- and intra-chain hydrogen bonding can cause the peptide to aggregate on the resin, making reactive sites inaccessible to deprotection and coupling reagents.[1][3] This is a significant challenge, especially when synthesizing long or hydrophobic peptides.[1]

  • Resin and Linker Issues: Suboptimal resin loading, poor swelling of the resin beads, or instability of the linker under the reaction conditions can all contribute to a reduction in the final yield.[1]

  • Cleavage and Final Deprotection Problems: Inefficient cleavage of the peptide from the resin or incomplete removal of side-chain protecting groups can result in a lower recovery of the desired product.[1]

Q2: How can I identify the specific cause of my low yield?

Identifying the root cause of low yield typically involves a combination of in-process monitoring and analysis of the crude product.

  • Real-time Monitoring: Some automated peptide synthesizers offer real-time UV monitoring of the Fmoc deprotection step, which can indicate incomplete reactions.[1]

  • Colorimetric Tests: Qualitative tests performed on a small number of resin beads can provide immediate feedback on the completeness of a reaction. The Kaiser test is used to detect free primary amines, with a positive blue color indicating incomplete coupling.[1][4] The TNBS test can also be used for this purpose.[1]

  • Mass Spectrometry (MS) Analysis of Crude Product: Analyzing the crude peptide by MS is the most direct method to identify impurities. The presence of species with lower molecular weights than the target peptide suggests truncation or deletion sequences.[1]

  • HPLC Analysis of Crude Product: High-Performance Liquid Chromatography (HPLC) of the crude product can reveal the complexity of the sample. A profile with multiple peaks indicates the presence of various impurities resulting from side reactions or incomplete steps during synthesis.[1]

Q3: What is a "difficult sequence" and how does it impact yield?

A "difficult sequence" refers to a peptide chain that has a high tendency to form stable secondary structures, such as β-sheets, on the resin.[1] This leads to peptide aggregation, which hinders the access of reagents to the growing peptide chain.[1][3] Consequently, both deprotection and coupling reactions can be incomplete, resulting in low yields of the full-length peptide.[1] Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) or β-branched amino acids are often categorized as difficult.[1]

Troubleshooting Guides

Issue 1: Incomplete Fmoc-Deprotection
  • Symptoms:

    • Low yield of the final product.

    • Mass spectrometry analysis reveals a significant presence of truncated peptide sequences.[1]

    • A negative Kaiser test result after the deprotection step (indicating no free primary amine).

  • Potential Causes and Solutions:

Potential CauseSuggested Solution
Degraded deprotection reagent Use fresh, high-quality deprotection reagents. Piperidine (B6355638), a common deprotection agent, can degrade over time.[1]
Insufficient deprotection time or concentration Increase the deprotection time or the concentration of the deprotection reagent (e.g., use 20-50% piperidine in DMF). For difficult sequences, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used, but caution is advised as it can promote side reactions like aspartimide formation.[5]
Peptide aggregation hindering reagent access Refer to the "Peptide Aggregation" section for strategies to disrupt secondary structures.
Issue 2: Poor Coupling Efficiency
  • Symptoms:

    • Low yield of the final product.

    • Mass spectrometry analysis shows deletion sequences (peptides missing one or more amino acids).

    • A positive Kaiser test (blue beads) after the coupling step, indicating the presence of unreacted primary amines.[1]

  • Potential Causes and Solutions:

Potential CauseSuggested Solution
Low quality or degraded reagents Ensure all amino acids and coupling reagents are fresh and of high purity.[1]
Steric hindrance of amino acids For bulky amino acids, increase the coupling time and/or perform a "double coupling" where the coupling step is repeated with fresh reagents.[6]
Peptide Aggregation See the "Peptide Aggregation" section below.
Premature cleavage from an acid-labile linker If using a very acid-sensitive linker (e.g., 2-chlorotrityl chloride), the slight acidity of some coupling activators like HOBt or Oxyma can cause premature cleavage.[1][7] Consider using a more robust linker or a different coupling strategy.
Issue 3: Peptide Aggregation
  • Symptoms:

    • Gradual decrease in yield with increasing peptide length.

    • Incomplete deprotection and coupling, especially for certain residues.

    • Shrinking of the resin bed during synthesis.[3]

  • Potential Causes and Solutions:

Potential CauseSuggested Solution
Formation of inter/intra-chain hydrogen bonds - Use "chaotropic" agents: Add agents like ethylene (B1197577) carbonate or Triton X-100 to the reaction mixture to disrupt secondary structures.[3] - Elevate the temperature: Performing the coupling reaction at a higher temperature (e.g., 55°C) can help to break up aggregates.[3] - Incorporate pseudoproline dipeptides: At Xaa-Ser or Xaa-Thr motifs, using a commercially available pseudoproline dipeptide can disrupt the formation of secondary structures.[8]
High peptide density on the resin Use a resin with a lower loading capacity.
Issue 4: Resin and Linker Issues
  • Symptoms:

    • Low overall yield from the start of the synthesis.

    • Physical changes to the resin (e.g., clumping, poor swelling).

  • Potential Causes and Solutions:

Potential CauseSuggested Solution
Poor resin swelling Ensure the chosen resin swells adequately in the synthesis solvents. A solvent is considered good if it swells the resin by at least 4.0 mL/g.[9] Polystyrene resins swell well in solvents like DCM and DMF, while PEG-based resins show good swelling in a wider range of solvents.[9][10]
Suboptimal resin loading Verify the loading capacity of the resin. If it is too high, it can lead to aggregation. If it is too low, the final yield will be inherently limited.
Linker instability Choose a linker that is stable to the repeated deprotection and coupling conditions. For example, very acid-sensitive linkers can be problematic with certain coupling reagents.[1][7]
Issue 5: Cleavage and Final Deprotection Problems
  • Symptoms:

    • Low recovery of the peptide after the cleavage step.

    • Mass spectrometry analysis shows the presence of protecting groups on the final peptide.

  • Potential Causes and Solutions:

Potential CauseSuggested Solution
Incomplete cleavage from the resin Increase the cleavage time or use a stronger cleavage cocktail. For very hydrophobic peptides that may not precipitate well in cold ether, try reducing the volume of TFA before adding ether.[11][12]
Incomplete removal of side-chain protecting groups Ensure the cleavage cocktail contains appropriate scavengers (e.g., triisopropylsilane, water, dithiothreitol) to quench reactive cations generated during deprotection and prevent re-attachment of protecting groups to sensitive residues like Trp, Met, or Cys.[1]
Precipitation issues For hydrophobic peptides, precipitation in cold diethyl ether can be inefficient.[12] Consider alternative work-up procedures, such as concentrating the cleavage mixture and directly purifying by HPLC.

Quantitative Data Summary

Table 1: Expected Peptide Yields in SPPS

Synthesis ScaleResin LoadingPeptide LengthExpected Crude YieldExpected Purified Yield
~100 mg resin0.6-0.8 mmol/g5-mer (MW ~800 g/mol )~50 mg~15-25 mg (30-40% of crude)[13]
General EstimationN/AN/AN/A~20% of theoretical maximum[14]

Table 2: Impact of Stepwise Efficiency on Overall Yield

Stepwise Yield (per deprotection and coupling)Overall Yield for a 70-mer Peptide
97%1.4%[15]
99%24%[15]
99.5%50%[15]

Experimental Protocols

Kaiser Test (for Primary Amines)

This test is used to detect the presence of free primary amines on the resin, indicating either complete deprotection or incomplete coupling.[1][4]

  • Reagents:

    • Solution A: 1. Dissolve 16.5 mg of KCN in 25 mL of distilled water. 2. Dilute 1.0 mL of this solution with 49 mL of pyridine.[4]

    • Solution B: Dissolve 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.[4]

    • Solution C: Dissolve 40 g of phenol (B47542) in 20 mL of n-butanol.[4]

  • Procedure:

    • Place a small sample of resin beads (10-15) in a small glass test tube.

    • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

    • Heat the test tube at 110°C for 5 minutes.[4]

    • Observe the color of the beads and the solution.

  • Interpretation of Results:

    • Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection or incomplete coupling).[2]

    • Colorless or Yellow Beads/Solution: Negative result, indicating the absence of free primary amines (successful coupling or incomplete deprotection).

TNBS (2,4,6-Trinitrobenzene Sulfonic Acid) Test

This test is another method to detect primary amines.

  • Reagents:

    • A solution of 1% picrylsulfonic acid in DMF.

    • A solution of 10% N,N-Diisopropylethylamine (DIPEA) in DMF.

  • Procedure:

    • Take a small sample of resin beads in a test tube.

    • Wash the beads with DMF.

    • Add one drop of the DIPEA solution and one drop of the TNBS solution.

    • Let the mixture stand at room temperature for 5 minutes.

    • Observe the color of the beads.

  • Interpretation of Results:

    • Orange to Red Beads: Positive result, indicating the presence of primary amines.

    • Colorless or Pale Yellow Beads: Negative result.

Test Cleavage

A small-scale cleavage can be performed to analyze the peptide before committing to cleaving the entire batch.

  • Procedure:

    • Withdraw a small, known amount of dried peptide-resin (e.g., 2-5 mg) from the main synthesis vessel.[1]

    • Place the resin in a microcentrifuge tube.[1]

    • Add a small volume of the cleavage cocktail (e.g., 100-200 µL of TFA with appropriate scavengers).[1]

    • Allow the cleavage to proceed for the recommended time (typically 1-3 hours).[1]

    • Precipitate the cleaved peptide with cold diethyl ether.[1]

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[1]

    • Re-dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for analysis by HPLC and MS.[1]

Visualizations

SPPS_Troubleshooting_Workflow start Low Peptide Yield Observed check_crude Analyze Crude Product (MS, HPLC) start->check_crude identify_issue Identify Predominant Impurity check_crude->identify_issue truncation Truncated Sequences identify_issue->truncation Truncation deletion Deletion Sequences identify_issue->deletion Deletion aggregation Complex Mixture / Aggregation identify_issue->aggregation Aggregation/ Difficult Sequence cleavage_issue Cleavage/Deprotection Issues identify_issue->cleavage_issue Protecting Groups Still Present solve_deprotection Troubleshoot Deprotection: - Use fresh reagents - Increase time/concentration - Use stronger base (e.g., DBU) truncation->solve_deprotection solve_coupling Troubleshoot Coupling: - Double couple - Use different coupling reagent - Check for premature cleavage deletion->solve_coupling solve_aggregation Address Aggregation: - Use chaotropic agents - Elevate temperature - Use pseudoproline dipeptides aggregation->solve_aggregation solve_cleavage Optimize Cleavage: - Adjust cocktail/scavengers - Increase cleavage time - Modify work-up cleavage_issue->solve_cleavage

Caption: A workflow for troubleshooting low yield in SPPS.

SPPS_Cycle cluster_deprotection Deprotection Step cluster_coupling Coupling Step deprotection Fmoc Removal (e.g., 20% Piperidine/DMF) wash1 Wash (DMF) deprotection->wash1 coupling Addition of Activated Fmoc-Amino Acid wash1->coupling wash2 Wash (DMF) coupling->wash2 monitoring Monitoring Point (Kaiser/TNBS Test) wash2->monitoring monitoring->deprotection Next Cycle

Caption: The iterative cycle of deprotection and coupling in SPPS.

Kaiser_Test_Logic start Perform Kaiser Test result Observe Color start->result positive Positive (Blue Color) Free Primary Amines Present result->positive Positive negative Negative (Yellow/Colorless) No Free Primary Amines result->negative Negative after_deprotection After Deprotection: Successful Fmoc Removal positive->after_deprotection after_coupling_fail After Coupling: Incomplete Coupling positive->after_coupling_fail after_coupling_success After Coupling: Successful Coupling negative->after_coupling_success after_deprotection_fail After Deprotection: Incomplete Fmoc Removal negative->after_deprotection_fail

References

Technical Support Center: Optimizing Carboxylic Acid Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction times in carboxylic acid activation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, providing potential causes and solutions to streamline your workflow.

Issue Potential Cause Recommended Solution Citation
Slow or Incomplete Reaction Inactive or degraded coupling reagents (e.g., EDC, NHS).Use fresh reagents. EDC and NHS are moisture-sensitive and should be stored in a desiccator at -20°C. Allow them to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.[1]
Inappropriate reaction pH.For EDC/NHS coupling, a two-step pH process is optimal. Activate the carboxyl group at a slightly acidic pH (4.5-6.0) and then perform the coupling to the amine at a pH of 7.2-8.5 to increase the amine's nucleophilicity.[2]
Steric hindrance around the carboxylic acid or amine.For sterically hindered substrates, consider using a more powerful coupling reagent like BTFFH, which converts the carboxylic acid to a more reactive acyl fluoride. Alternatively, screening different coupling reagents like HATU, HCTU, or COMU can improve efficiency.[3][4]
Low concentration of reagents.Increasing the concentration of the amino acid and coupling reagent solutions (e.g., to 0.5 M) can improve reaction rates.[5]
Peptide aggregation for difficult sequences.Use solvents known to disrupt secondary structures, such as NMP or a mixture of DMF with DMSO. Microwave-assisted synthesis can also help overcome aggregation.[4][5]
Precipitation During Reaction Protein aggregation due to pH change or reagent addition.Ensure the protein is soluble and stable in the chosen reaction buffers. A buffer exchange step might be necessary.[1]
High concentration of EDC.If you are using a large excess of EDC and observe precipitation, try reducing the concentration.[1]
Low Yield Hydrolysis of EDC and the NHS-ester intermediate.Perform the reaction as quickly as possible after adding the reagents, as both are susceptible to hydrolysis.[1]
Incomplete coupling.Consider increasing the coupling time or performing a "double coupling" where fresh reagents are added for a second reaction period.[5][6]
Racemization of amino acids.Reduce the activation time and consider adding a racemization-suppressing additive like HOBt or HOAt. Using a lower reaction temperature can also help.[5]
Inconsistent Results Variability in reagent preparation.Prepare fresh EDC and NHS solutions just before use.[2]
Inconsistent reaction times or temperatures.Standardize reaction times and maintain a consistent temperature for all experiments.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key factors affecting the rate of carboxylic acid activation?

A1: Several factors influence the reaction rates of carboxylic acids, including temperature, concentration of reactants, the choice of catalyst or coupling reagent, and the molecular structure of the acid itself.[7] Electron-withdrawing groups near the carboxyl group can increase its reactivity.[8]

Q2: What is the optimal pH for EDC/NHS coupling reactions?

A2: A two-step pH process is generally recommended for optimal results. The activation of the carboxyl groups with EDC and NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.0.[2] Following activation, the coupling to a primary amine should be performed at a pH of 7.2 to 8.5.[2] This higher pH deprotonates the primary amine, increasing its nucleophilicity and promoting a more efficient reaction with the NHS-ester.[2]

Q3: My reaction is still slow even with fresh reagents. What else can I try?

A3: If your reaction is slow, consider the following optimization strategies:

  • Increase Reagent Concentration: Using higher concentrations of your coupling reagents and reactants can increase the reaction rate.[5]

  • Change Solvents: For peptide synthesis, switching to a solvent mixture like DMSO/DMF can help reduce aggregation of hydrophobic sequences.[4]

  • Use a Different Coupling Reagent: For challenging couplings, more reactive reagents like HATU, HCTU, or T3P might be more effective.[4][9]

  • Increase Reaction Temperature: Mild heating can sometimes accelerate slow reactions, but be mindful of potential side reactions or racemization.[9]

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, especially for difficult couplings.[4]

Q4: How can I minimize side reactions like racemization?

A4: Racemization can be a concern, particularly with certain amino acids like cysteine and histidine.[5] To minimize this, you can:

  • Reduce Activation Time: Over-activation of the amino acid can lead to racemization.[5]

  • Use Additives: Including racemization-suppressing additives like HOBt or HOAt in your coupling cocktail can be effective.[5]

  • Lower the Reaction Temperature: Performing the coupling at a lower temperature can reduce the rate of racemization.[5]

Q5: When should I consider using a "double coupling" strategy?

A5: A double coupling strategy, where a second round of amino acid and coupling reagents are added, is often employed when a single coupling reaction results in low purity of the crude peptide.[6] This is particularly useful for difficult-to-couple amino acids within a sequence.[6]

Experimental Protocols & Visualizations

General Protocol for a Two-Step EDC/NHS Coupling

This protocol outlines a typical procedure for activating a carboxylated surface and coupling it to a protein.

  • Carboxyl Activation:

    • Prepare a fresh solution of 2 mM EDC and 5 mM NHS in an appropriate activation buffer (e.g., MES, pH 4.5-6.0).[2]

    • Immerse the carboxylated surface in the EDC/NHS solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[2]

    • Wash the surface 2-3 times with ice-cold Activation Buffer to remove excess EDC and NHS.[1]

  • Protein Coupling:

    • Immediately add your protein solution (typically 0.1-1 mg/mL) in a suitable coupling buffer (e.g., PBS, pH 7.2-8.5) to the activated surface.[1]

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1][2]

  • Quenching:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine-HCl, pH 8.5) to block any unreacted NHS-esters.

    • Incubate for 15-30 minutes.[1][2]

  • Final Washes:

    • Wash the surface 3-5 times with a wash buffer (e.g., PBST) to remove non-covalently bound protein.[1]

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) cluster_quenching Quenching Step cluster_washing Final Wash A Carboxylated Surface B Add EDC/NHS Solution A->B C Incubate 15-30 min B->C D Wash Surface C->D E Add Amine-containing Molecule D->E Proceed Immediately F Incubate 1-2 hours E->F G Add Quenching Buffer F->G H Incubate 15-30 min G->H I Wash Surface H->I J Final Product I->J

A typical workflow for a two-step EDC/NHS coupling experiment.
EDC/NHS Activation Mechanism

The activation of a carboxylic acid using EDC and NHS proceeds through a two-step mechanism to form a more stable, amine-reactive intermediate.

G Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS - EDC-Urea byproduct NHS NHS Amide_Bond R-CO-NH-R' NHS_Ester->Amide_Bond + R'-NH2 - NHS Amine R'-NH2

The two-step reaction mechanism of EDC/NHS coupling.
Troubleshooting Logic for Slow Reactions

When faced with a slow or incomplete reaction, a systematic approach to troubleshooting can help identify the root cause.

G Start Slow or Incomplete Reaction CheckReagents Are reagents fresh and stored properly? Start->CheckReagents CheckReagents->Start No, replace reagents CheckpH Is the reaction pH optimal? CheckReagents->CheckpH Yes ConsiderSterics Are substrates sterically hindered? CheckpH->ConsiderSterics Yes OptimizeConditions Optimize Conditions: - Increase Concentration - Change Solvent - Increase Temperature CheckpH->OptimizeConditions No, adjust pH ConsiderSterics->OptimizeConditions No ChangeReagent Use a more powerful coupling reagent (e.g., HATU, T3P) ConsiderSterics->ChangeReagent Yes DoubleCouple Try a double coupling approach OptimizeConditions->DoubleCouple Success Reaction Optimized OptimizeConditions->Success ChangeReagent->Success DoubleCouple->Success

A troubleshooting workflow for slow carboxylic acid activation.

References

Validation & Comparative

A Head-to-Head Comparison of Heterobifunctional Linkers: Fmoc-NH-PEG25-CH2CH2COOH in the Spotlight

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the choice of a linker molecule is a critical determinant of the final product's efficacy, stability, and therapeutic index. This guide provides an objective comparison of Fmoc-NH-PEG25-CH2CH2COOH, a long-chain polyethylene (B3416737) glycol (PEG) based linker, with other commonly employed heterobifunctional linkers, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP). We will delve into their performance characteristics, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications, including the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The Critical Role of the Linker in Bioconjugation

Heterobifunctional linkers are chemical entities that possess two distinct reactive functional groups, enabling the controlled, stepwise conjugation of two different molecules, thereby minimizing undesirable side reactions like homopolymerization.[1] The linker is not merely a passive spacer; its chemical properties profoundly influence the stability of the conjugate in circulation, the efficiency of payload release at the target site, and the overall physicochemical characteristics of the bioconjugate.[2] An ideal linker should be stable in the bloodstream to prevent premature payload release and off-target toxicity, yet facilitate efficient release of the active molecule within the target cell or microenvironment.[2]

A Comparative Analysis of Key Performance Parameters

The selection of an appropriate linker is a balancing act between optimizing for stability, solubility, and efficient payload delivery. The following sections and tables provide a comparative overview of this compound, SMCC, and SPDP based on these critical parameters.

Physicochemical Properties and Reaction Chemistry

This compound belongs to the class of PEGylated linkers, which are known for their ability to enhance the solubility and stability of hydrophobic molecules.[3] The Fmoc-protected amine and the terminal carboxylic acid provide orthogonal reactive handles for conjugation. In contrast, SMCC and SPDP are non-PEGylated linkers with different reactive moieties.

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate)
Structure Long-chain PEG with Fmoc-amine and carboxylic acid termini.Cyclohexane-based linker with NHS ester and maleimide (B117702) termini.Short-chain linker with NHS ester and pyridyldithiol termini.
Reactive Group 1 Fmoc-protected amine (requires deprotection to reveal the primary amine).N-hydroxysuccinimide (NHS) ester (reacts with primary amines).N-hydroxysuccinimide (NHS) ester (reacts with primary amines).
Reactive Group 2 Carboxylic acid (requires activation to react with amines).Maleimide (reacts with sulfhydryl groups).Pyridyldithiol (reacts with sulfhydryl groups to form a disulfide bond).
Solubility High aqueous solubility due to the long PEG chain.[3]Low aqueous solubility, often requiring organic co-solvents.Moderate aqueous solubility.
Cleavability The amide bond formed is non-cleavable under physiological conditions.The thioether bond formed is non-cleavable.[4]The disulfide bond formed is cleavable by reducing agents like glutathione.[5]
Performance in Bioconjugation

The efficiency of conjugation and the stability of the resulting bioconjugate are paramount for therapeutic applications. The choice of linker can significantly impact these outcomes.

ParameterThis compoundSMCCSPDP
Conjugation Efficiency Generally high, but requires a two-step process for each end (deprotection and activation).High for both amine and thiol reactions under optimal pH conditions.[6]High for both amine and thiol reactions.[]
Reaction Conditions Fmoc deprotection with a base (e.g., piperidine); Carboxylic acid activation with coupling agents (e.g., EDC, HATU).[8][9]Amine reaction at pH 7-9; Thiol reaction at pH 6.5-7.5.[10]Amine reaction at pH 7-9; Thiol reaction at pH ~7.5.[]
Plasma Stability High, due to the stable amide bond and the protective hydrophilic PEG chain.[11]High, due to the stable thioether bond.[4]Moderate, susceptible to cleavage in the reducing environment of the cytoplasm.[12]
Drug-to-Antibody Ratio (DAR) Can achieve high DARs while mitigating aggregation due to the solubilizing effect of the PEG chain.[13]High DARs can lead to aggregation and reduced solubility of the ADC.High DARs are achievable, but stability can be a concern.
Bystander Effect Generally not applicable as the linker is non-cleavable.Not applicable due to the non-cleavable nature of the linker.[2]The cleavable disulfide bond can allow for a bystander effect, where the released payload can kill neighboring antigen-negative tumor cells.[14]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are outlines for key experimental procedures.

Protocol 1: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group from the amine terminus of the PEG linker.

Materials:

Procedure:

  • Dissolve the Fmoc-protected conjugate in a minimal amount of DMF.

  • Add the 20% piperidine in DMF solution to the conjugate solution.

  • Incubate the reaction mixture at room temperature for 30 minutes.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Centrifuge to pellet the product and wash with cold diethyl ether to remove piperidine and dibenzofulvene byproducts.

  • Dry the product under vacuum.

Protocol 2: Carboxylic Acid Activation and Amine Coupling

This protocol outlines the activation of the carboxylic acid terminus of the PEG linker and subsequent conjugation to a primary amine-containing molecule.

Materials:

  • PEG-COOH linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing molecule

  • Reaction buffer (e.g., PBS pH 7.4)

Procedure:

  • Dissolve the PEG-COOH linker in the reaction buffer.

  • Add EDC and NHS (or Sulfo-NHS) to the linker solution to activate the carboxylic acid. The molar ratio of Linker:EDC:NHS is typically 1:1.5:1.2.

  • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Add the amine-containing molecule to the activated linker solution.

  • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Purify the conjugate using size exclusion chromatography or dialysis to remove excess reagents.

Protocol 3: SMCC Conjugation (Two-Step)

This protocol describes a typical two-step conjugation using the SMCC linker.[6]

Materials:

  • Amine-containing protein (e.g., antibody)

  • SMCC linker

  • Sulfhydryl-containing molecule (e.g., drug)

  • Amine- and sulfhydryl-free buffers (e.g., PBS pH 7.2-7.5 for amine reaction, pH 6.5-7.0 for thiol reaction)

Procedure:

  • Dissolve the amine-containing protein in the appropriate buffer.

  • Dissolve SMCC in an organic solvent like DMSO and add it to the protein solution. A 10-20 fold molar excess of SMCC is common.

  • Incubate for 30-60 minutes at room temperature to form the maleimide-activated protein.

  • Remove excess SMCC using a desalting column.

  • Immediately add the sulfhydryl-containing molecule to the maleimide-activated protein.

  • Incubate for 1-2 hours at room temperature.

  • Purify the conjugate to remove unreacted molecules.

Protocol 4: Lysosomal Stability Assay

This assay evaluates the stability of the linker and the release of the payload in a simulated lysosomal environment.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Lysosomal fraction (commercially available or prepared from cell lines)

  • Lysosomal assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)

  • LC-MS/MS system for analysis

Procedure:

  • Incubate the ADC with the lysosomal fraction in the assay buffer at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Stop the reaction by adding an organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological processes and experimental designs.

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis antibody Monoclonal Antibody reduction Antibody Reduction (for thiol conjugation) antibody->reduction conjugation Conjugation Reaction reduction->conjugation linker Heterobifunctional Linker (e.g., Fmoc-NH-PEG25-COOH) activation Linker Activation/Deprotection linker->activation activation->conjugation purification Purification (e.g., SEC) conjugation->purification analysis Characterization (e.g., DAR measurement) purification->analysis adc_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc Antibody-Drug Conjugate (ADC) receptor Tumor Cell Receptor adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Fusion payload Released Payload lysosome->payload Linker Cleavage/Degradation dna_damage DNA Damage & Apoptosis payload->dna_damage linker_design cluster_components Core Components cluster_considerations Key Considerations linker Heterobifunctional Linker Design reactive_groups Reactive Groups linker->reactive_groups spacer Spacer Arm linker->spacer cleavable_site Cleavable Site (Optional) linker->cleavable_site stability Stability reactive_groups->stability solubility Solubility spacer->solubility length Length/Flexibility spacer->length release_mechanism Release Mechanism cleavable_site->release_mechanism

References

The Influence of PEG Chain Length on Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of polyethylene (B3416737) glycol (PEG) chain length is a critical determinant in the successful development of bioconjugates. The process of PEGylation, the covalent attachment of PEG chains to therapeutic molecules, is a well-established method for improving the pharmacokinetic and pharmacodynamic properties of biologics.[1][2] This guide provides an objective comparison of different PEG chain lengths, supported by experimental data, to elucidate the impact on key performance indicators such as efficacy, circulation half-life, and immunogenicity.

Impact of PEG Chain Length on Bioconjugate Performance: A Data-Driven Comparison

The length of the PEG chain directly influences the hydrodynamic size of the resulting bioconjugate, which in turn affects its behavior in vivo.[1][3] Longer PEG chains generally lead to a greater increase in size, which can shield the protein from proteolytic degradation and reduce renal clearance, thereby extending its circulation time.[1][4] However, this increased size can also lead to decreased biological activity due to steric hindrance.[] The optimal PEG chain length is therefore a balance between these competing effects and is specific to the particular protein and its therapeutic application.

Pharmacokinetics and Biodistribution

The molecular weight of the PEG polymer is a key factor influencing the absorption, distribution, metabolism, and excretion (ADME) profile of a bioconjugate.[] As the molecular weight of PEG increases, the primary route of elimination can shift from renal to hepatic clearance.[]

Table 1: Effect of PEG Chain Length on Pharmacokinetic Parameters

Molecule TypePEG Chain Length (kDa)Key Pharmacokinetic FindingReference
Affibody-Drug Conjugate42.5-fold increase in half-life compared to no PEG.[6]
Affibody-Drug Conjugate1011.2-fold increase in half-life compared to no PEG.[6]
DNA Polyplex2, 5, 10, 20, 30Increasing PEG length from 2 to 30 kDa dramatically altered biodistribution, with 30 kDa PEG maximally blocking liver uptake.[7]
Methotrexate-loaded Chitosan Nanoparticles2, 5, 10The Area Under the Curve (AUC), a measure of total drug exposure, increased with increasing PEG molecular weight, indicating longer circulation.[6]
Antibody-Drug Conjugate2, 4Showed similar, lower tumor exposures.[8]
Antibody-Drug Conjugate8, 12, 24Provided similar but significantly higher tumor exposures compared to shorter PEG chains.[8]
Immunogenicity

While PEG is generally considered to be non-immunogenic, there is growing evidence that anti-PEG antibodies can be generated, potentially leading to accelerated blood clearance and reduced efficacy.[9][10][11] The length of the PEG chain can influence this immune response.

Table 2: Influence of PEG Chain Length on Immunogenicity

ProteinPEG Chain Length (kDa)Key Immunogenicity FindingReference
Tetanus Toxoid5, 20The anti-PEG immune response was dependent on the molecular weight of the conjugated PEG.[9][12]
Therapeutic Proteins (General)2Low incidence of anti-PEG antibodies observed in trials.[10]
Therapeutic Proteins (General)10, 20Associated with reactivity to pre-existing antibodies and induction of PEG-specific antibody responses.[10]

Experimental Methodologies

The following sections detail common experimental protocols for the synthesis and characterization of PEGylated bioconjugates.

General N-terminal PEGylation Protocol

This protocol describes a common method for covalently attaching a PEG chain to the N-terminal amine group of a protein.

Materials:

  • Protein of interest

  • Methoxy-PEG-aldehyde (mPEG-ALD) of desired molecular weight

  • Sodium cyanoborohydride (NaCNBH₃)

  • Phosphate (B84403) buffer (e.g., 20 mM sodium phosphate, pH 6.0-7.0)

  • Reaction vessel

  • Stirring mechanism

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the protein and the mPEG-aldehyde in the phosphate buffer at the desired concentrations. A molar excess of the PEG reagent is typically used.[13]

  • Add sodium cyanoborohydride to the reaction mixture.[13]

  • Allow the reaction to proceed for a set amount of time (e.g., up to 20 hours) at a controlled temperature (e.g., 10-30 °C).[13]

  • Monitor the progress of the reaction using techniques such as SDS-PAGE or HPLC to determine the extent of PEGylation.

  • Once the desired degree of PEGylation is achieved, stop the reaction.

  • Purify the PEGylated protein from unreacted PEG and protein using a suitable method like size-exclusion chromatography.

Characterization of PEGylated Proteins

Thorough characterization is essential to ensure the quality and consistency of the bioconjugate.

Table 3: Common Techniques for Characterizing PEGylated Proteins

Characterization TechniquePurposeReference
Size-Exclusion Chromatography (SEC) To determine the molecular weight and purity of the conjugate, and to separate PEGylated protein from unreacted species.[14]
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) To visualize the increase in molecular weight upon PEGylation and to assess the heterogeneity of the product.[14]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) To accurately determine the average molecular weight and the degree of PEGylation.[15]
Dynamic Light Scattering (DLS) To measure the hydrodynamic radius of the PEGylated protein.[16]
Circular Dichroism (CD) Spectroscopy To assess changes in the secondary and tertiary structure of the protein after PEGylation.[17]
In Vitro Bioactivity Assays To determine the biological activity of the PEGylated protein compared to the unmodified protein.[18]

Visualizing the Impact of PEGylation

The following diagrams illustrate key concepts related to PEGylation and its effects.

PEGylation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Protein Protein Reaction Bioconjugation Reaction Protein->Reaction PEG_Reagent Activated PEG (e.g., mPEG-NHS) PEG_Reagent->Reaction PEGylated_Protein Crude PEGylated Protein Reaction->PEGylated_Protein Purification_Step Purification (e.g., SEC) PEGylated_Protein->Purification_Step Pure_Product Purified PEGylated Protein Purification_Step->Pure_Product Byproducts Unreacted PEG & Protein Purification_Step->Byproducts Characterization_Step Characterization (e.g., MS, SDS-PAGE) Pure_Product->Characterization_Step Final_Product Characterized Bioconjugate Characterization_Step->Final_Product Pharmacokinetic_Impact cluster_clearance In Vivo Fate Unmodified_Protein Unmodified Protein Renal_Clearance Rapid Renal Clearance Unmodified_Protein->Renal_Clearance High Proteolytic_Degradation Proteolytic Degradation Unmodified_Protein->Proteolytic_Degradation Susceptible PEGylated_Protein PEGylated Protein PEGylated_Protein->Renal_Clearance Reduced PEGylated_Protein->Proteolytic_Degradation Shielded Long_Circulation Extended Circulation PEGylated_Protein->Long_Circulation

References

A Comparative Guide: Unveiling the Advantages of Fmoc Protection over Boc Protection in PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the strategic selection of protecting groups is a critical determinant of success, directly influencing reaction efficiency, product purity, and the preservation of biological activity. Polyethylene glycol (PEG)ylation, a widely employed technique to enhance the therapeutic properties of biomolecules, frequently utilizes amine-reactive PEG reagents. The choice between the two most prominent amino-protecting groups, 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), for these PEG reagents has significant implications for the PEGylation workflow and the final conjugate. This guide provides an objective comparison of Fmoc and Boc protection in PEGylation, supported by established chemical principles and experimental data from related fields, to empower researchers in making informed decisions for their drug development endeavors.

Core Principles: A Dichotomy in Deprotection Chemistry

The fundamental distinction between Fmoc and Boc protection lies in their cleavage chemistry. The Fmoc group is base-labile, typically removed under mild basic conditions, while the Boc group is acid-labile, requiring strong acidic conditions for its removal.[1][2] This inherent difference in their chemical nature gives rise to the primary advantages of the Fmoc strategy in the context of PEGylation.

Key Advantages of Fmoc Protection in PEGylation

The use of Fmoc-protected PEG reagents offers several distinct advantages over their Boc-protected counterparts, primarily centered around milder reaction conditions and enhanced compatibility with sensitive biomolecules.

Milder Deprotection Conditions Preserving Biomolecule Integrity

The most significant advantage of the Fmoc group is its removal under mild basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[3][] In contrast, Boc deprotection necessitates the use of strong acids such as trifluoroacetic acid (TFA).[3][5] These harsh acidic conditions can be detrimental to sensitive biomolecules, potentially leading to:

  • Hydrolysis of acid-labile bonds: Many proteins and peptides contain acid-sensitive functional groups or linkages that can be cleaved by strong acids.

  • Modification of sensitive amino acids: Residues like tryptophan and methionine are susceptible to modification under strongly acidic conditions.[]

  • Aggregation of the target molecule: Exposure to harsh pH conditions can disrupt the delicate three-dimensional structure of proteins, leading to aggregation and loss of biological activity.

The gentle, basic deprotection of the Fmoc group minimizes these risks, ensuring the integrity and bioactivity of the PEGylated molecule are maintained.

Orthogonality with Acid-Labile Protecting Groups

In many bioconjugation strategies, particularly those involving complex peptides or proteins, other functional groups on the biomolecule may be protected with acid-labile groups (e.g., tert-butyl ethers, esters, or carbonates). The use of Fmoc-protected PEG allows for an orthogonal protection strategy.[][6] The base-labile Fmoc group can be selectively removed without affecting the acid-labile protecting groups on the biomolecule.[] This enables multi-step conjugation and modification schemes with high precision. Conversely, the use of Boc-protected PEG would lead to the simultaneous removal of all acid-labile protecting groups during the deprotection step, limiting synthetic flexibility.

Reduced Side Reactions

The byproducts of Fmoc deprotection are generally considered more benign compared to those generated during Boc deprotection. The cleavage of the Boc group generates a reactive tert-butyl cation, which can lead to undesired side reactions such as the alkylation of sensitive amino acid residues.[] While scavengers are often added to mitigate this, the risk of side product formation remains. The Fmoc deprotection mechanism proceeds via a β-elimination reaction, which does not generate such highly reactive cationic species.[]

Quantitative Data Comparison

ParameterFmoc ProtectionBoc Protection
Deprotection Reagent 20% Piperidine in DMF[3]50% TFA in DCM[3]
Deprotection pH Mildly Basic (pH ~11-12)[]Strongly Acidic (pH <1)[]
Reaction Time Typically 5-20 minutes[3]Typically 30-60 minutes[3]
Compatibility with Acid-Labile Groups High (Orthogonal)[]Low (Cleaved Simultaneously)[5]
Potential Side Reactions MinimalAlkylation by t-butyl cation[]

Experimental Protocols

The following are detailed methodologies for the deprotection of Fmoc and Boc groups, which are crucial steps when using terminally protected PEG reagents for subsequent conjugation.

Protocol 1: Fmoc Deprotection of Fmoc-NH-PEG-Biomolecule

Materials:

  • Fmoc-NH-PEG-Biomolecule conjugate

  • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF for washing

  • Diethyl ether for precipitation (optional)

Procedure:

  • Dissolve the Fmoc-NH-PEG-Biomolecule conjugate in the deprotection solution.

  • Allow the reaction to proceed at room temperature for 10-20 minutes.

  • Monitor the deprotection by a suitable analytical method (e.g., HPLC, TLC). The progress can often be followed by the disappearance of the Fmoc-related UV absorbance at ~301 nm.

  • Once the reaction is complete, remove the piperidine and DMF by either:

    • Precipitating the deprotected product by adding cold diethyl ether and collecting the precipitate by centrifugation.

    • Using size-exclusion chromatography to exchange the buffer and remove small molecules.

  • Wash the precipitated product with cold diethyl ether to remove residual piperidine and dibenzofulvene-piperidine adduct.

  • Dry the deprotected PEG-biomolecule conjugate under vacuum.

Protocol 2: Boc Deprotection of Boc-NH-PEG-Biomolecule

Materials:

  • Boc-NH-PEG-Biomolecule conjugate

  • Deprotection solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water) may be added depending on the biomolecule's sensitivity. A common mixture is 95% TFA, 2.5% water, 2.5% TIS.[8]

  • DCM for washing

  • Cold diethyl ether for precipitation

Procedure:

  • Dissolve the Boc-NH-PEG-Biomolecule conjugate in the deprotection solution.

  • Incubate the reaction at room temperature for 30-60 minutes.

  • Monitor the reaction for completeness using an appropriate analytical technique (e.g., HPLC, mass spectrometry).

  • Upon completion, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the precipitate by centrifugation and wash with cold diethyl ether to remove residual acid and scavengers.

  • Dry the deprotected PEG-biomolecule conjugate under vacuum.

Visualizing the Chemical Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate the deprotection mechanisms and a typical experimental workflow for PEGylation using a heterobifunctional PEG reagent.

Fmoc_Deprotection Fmoc_PEG Fmoc-NH-PEG-R Intermediate Carbanion Intermediate Fmoc_PEG->Intermediate Base (Piperidine) Piperidine Piperidine DBF Dibenzofulvene Intermediate->DBF β-elimination Deprotected_PEG H₂N-PEG-R Intermediate->Deprotected_PEG Piperidine_Adduct Piperidine-DBF Adduct DBF->Piperidine_Adduct Trapped by Piperidine Boc_Deprotection Boc_PEG Boc-NH-PEG-R Protonated_Boc Protonated Boc-PEG Boc_PEG->Protonated_Boc Protonation TFA TFA (H⁺) Carbocation tert-Butyl Cation Protonated_Boc->Carbocation Deprotected_PEG H₃N⁺-PEG-R Protonated_Boc->Deprotected_PEG Loss of CO₂ Isobutylene Isobutylene Carbocation->Isobutylene Deprotonation PEGylation_Workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Fmoc Deprotection cluster_step3 Step 3: Second Conjugation Biomolecule Biomolecule-NH₂ Conjugation1 Fmoc-NH-PEG-Biomolecule Biomolecule->Conjugation1 Fmoc_PEG_NHS Fmoc-NH-PEG-NHS Fmoc_PEG_NHS->Conjugation1 Deprotection Add Piperidine/DMF Conjugation1->Deprotection Deprotected_Conjugate H₂N-PEG-Biomolecule Deprotection->Deprotected_Conjugate Final_Product Molecule-PEG-Biomolecule Deprotected_Conjugate->Final_Product Second_Molecule Molecule-X Second_Molecule->Final_Product

References

A Comparative Guide to Analytical Techniques for Characterizing Fmoc-PEG Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to molecules, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides, proteins, and small molecules. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is frequently employed in solid-phase peptide synthesis and for the functionalization of PEG, creating versatile intermediates like Fmoc-PEG-NH2, Fmoc-PEG-COOH, and Fmoc-PEG-Maleimide. Accurate and robust analytical characterization of these Fmoc-PEG conjugates is critical for ensuring product quality, efficacy, and safety.

This guide provides a comparative overview of the key analytical techniques used to characterize Fmoc-PEG conjugates, supported by experimental data and detailed methodologies.

Core Analytical Techniques and Comparative Data

A variety of analytical methods are employed to characterize Fmoc-PEG conjugates, each providing unique insights into the molecular properties of these compounds. The choice of technique depends on the specific information required, such as molecular weight, polydispersity, purity, and confirmation of functional groups.

Data Summary

The following tables summarize the key quantitative parameters for the primary analytical techniques used in the characterization of Fmoc-PEG conjugates.

Table 1: Comparison of Chromatographic Techniques for Fmoc-PEG Conjugate Analysis

TechniqueParameterFmoc-PEG-NH2Fmoc-PEG-COOHFmoc-PEG-MalKey AdvantagesLimitations
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) Molecular Weight (MW) Range50 kDa to >1000 kDa[1]Wide range, nominal to 7 million Daltons2K MW and higher[2][3]Excellent for determining MW distribution and polydispersity.[1][4]Low resolution for oligomers; may not separate species with similar hydrodynamic volumes.[5]
Polydispersity Index (PDI)Typically 1.02-1.05[6][7]Typically 1.02-1.05[6][7]Typically 1.02-1.05[6][7]Provides a measure of the heterogeneity of the PEG chain length.[4]Dependent on accurate calibration.
High-Performance Liquid Chromatography (HPLC) Purity Assay≥ 99.0% (a/a)[8]≥ 99.0% (a/a)[8]High purity achievable[2][3]High sensitivity, selectivity, and accuracy for quantification.[]Can be complex to develop methods for diverse PEG conjugates.[]
Retention Time Reproducibility<0.1%[10]<0.1%[10]<0.1%[10]Highly reproducible results.[]Matrix effects can interfere with analysis.[]
Supercritical Fluid Chromatography (SFC) ResolutionBaseline resolution of individual oligomers[5]Baseline resolution of individual oligomers[5]Not explicitly foundHigher resolving power than SEC for oligomers.[5]Requires specialized equipment.

Table 2: Comparison of Spectroscopic and Spectrometric Techniques for Fmoc-PEG Conjugate Analysis

TechniqueParameterFmoc-PEG-NH2Fmoc-PEG-COOHFmoc-PEG-MalKey AdvantagesLimitations
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Structural ConfirmationCharacteristic peaks for Fmoc and PEG repeating units observed.[11]Characteristic peaks for Fmoc and PEG repeating units observed.[11]Protons on maleimidyl group are identifiable.[11]Provides detailed structural information and confirmation of functionalization.[12]Can be complex to interpret for large or polydisperse molecules.[12]
Mass Spectrometry (MS) Molecular Weight DeterminationAccurate mass determination of conjugates.[13]Identity confirmed by LC-MS.[8]Accurate mass determination of conjugates.[13]High accuracy and sensitivity for molecular weight determination.[14][15]Polydispersity can complicate spectra.[15]
ToF-SIMSCharacteristic fragment ions for PEG ([C₂H₅O]⁺) and Fmoc ([C₁₄H₁₁]⁺) are detectable.[16]Characteristic fragment ions for PEG ([C₂H₅O]⁺) and Fmoc ([C₁₄H₁₁]⁺) are detectable.[16]Not explicitly foundHigh surface sensitivity for analyzing surface-immobilized conjugates.[16]Provides fragment information, not intact molecular weight.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional Group IdentificationC=O stretch of carbamate (B1207046) group observed around 1735 cm⁻¹.[17]Characteristic C-O-C stretch of PEG around 1100 cm⁻¹.[17][18]Not explicitly foundRapid and non-destructive method for confirming the presence of key functional groups.[19]Can be difficult to quantify the degree of functionalization.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following sections provide protocols for the key experiments cited in this guide.

Size Exclusion Chromatography (SEC)

Objective: To determine the molecular weight distribution and polydispersity of Fmoc-PEG conjugates.

Protocol:

  • System: A high-performance liquid chromatography (HPLC) system equipped with an isocratic pump, autosampler, and a UV detector is used.[1]

  • Column: A Tosoh TSKgel G4000SWXL column (7.8 mm x 300 mm, 8-μm) or an equivalent column suitable for the separation of polymers in the desired molecular weight range is employed.[1]

  • Mobile Phase: An optimized mobile phase, for example, 100 mM sodium phosphate, 300 mM arginine, pH 6.2 with 10% isopropanol, is used. The mobile phase should be filtered and degassed.[1]

  • Flow Rate: A constant isocratic flow rate of 0.5 mL/min is maintained.[1]

  • Detection: UV detection at 280 nm is used to monitor the Fmoc group.[1] For PEGs without a chromophore, a charged aerosol detector (CAD) or a refractive index (RI) detector can be used.[10][20]

  • Sample Preparation: Samples are dissolved in the mobile phase at a concentration of approximately 5.0 mg/mL.[1]

  • Injection Volume: 10 µL of the sample is injected.[1]

  • Calibration: The system is calibrated using narrow molecular weight PEG standards to generate a calibration curve of log(MW) versus retention time.

  • Data Analysis: The molecular weight (Mn, Mw), and polydispersity (PDI = Mw/Mn) are calculated using the calibration curve and the chromatographic data.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of Fmoc-PEG conjugates.

Protocol:

  • System: A gradient HPLC system with a UV detector is used.

  • Column: A reverse-phase C8 or C18 column is typically used. For instance, a two-dimensional LC system might use a size-exclusion column in the first dimension and a C8 column in the second.[20]

  • Mobile Phase: A gradient of water and acetonitrile (B52724), both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.

  • Gradient: A typical gradient might be from 5% to 95% acetonitrile over 30 minutes.

  • Flow Rate: A flow rate of 1.0 mL/min is used.

  • Detection: UV detection at 254 nm or 280 nm is suitable for detecting the Fmoc group.

  • Sample Preparation: Samples are dissolved in the initial mobile phase composition.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

¹H NMR Spectroscopy

Objective: To confirm the chemical structure of Fmoc-PEG conjugates.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the Fmoc-PEG conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Instrument: A 300 or 400 MHz NMR spectrometer is used.[21]

  • Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Identify the characteristic signals for the PEG backbone (a strong singlet around 3.6 ppm for the -CH₂CH₂O- repeating units).[21]

    • Identify the signals for the Fmoc group (aromatic protons between 7.3 and 7.8 ppm).[11]

    • For Fmoc-PEG-Mal, look for signals corresponding to the maleimide (B117702) protons.[11]

    • The integration of the peaks corresponding to the Fmoc group and the PEG backbone can be used to estimate the degree of functionalization. It is crucial to correctly analyze the spectra, considering potential ¹³C-¹H coupling.[12]

Mass Spectrometry (ESI-MS)

Objective: To determine the accurate molecular weight of Fmoc-PEG conjugates.

Protocol:

  • System: An electrospray ionization mass spectrometer (ESI-MS), often coupled with an HPLC system (LC-MS).[14] Orbitrap-based mass spectrometers are well-suited for this analysis.[15][22]

  • Sample Infusion: Samples can be introduced via direct infusion or through an LC system. For direct infusion, a flow rate of 3 µL/min is used.[16]

  • Solvent: A solvent system such as 30% methanol, 69.9% water, and 0.1% formic acid (v/v/v) is used to dissolve and ionize the sample.[16]

  • MS Settings:

    • Operate in positive ion mode.

    • Set the capillary voltage to -4,500 V.

    • Set the heated capillary temperature to 280 °C.[16]

  • Data Analysis: The resulting spectrum will show a distribution of multiply charged ions. Deconvolution of this spectrum provides the zero-charge mass spectrum, from which the average molecular weight of the conjugate can be determined.[13]

FTIR Spectroscopy

Objective: To identify the key functional groups present in the Fmoc-PEG conjugate.

Protocol:

  • System: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[23]

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Acquisition: The spectrum is acquired over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[23] Typically, 50 scans are co-added to improve the signal-to-noise ratio.[23]

  • Data Analysis:

    • Identify the strong C-O-C stretching vibration of the PEG backbone around 1100 cm⁻¹.[17]

    • Look for the C-H stretching vibrations of the methylene (B1212753) groups around 2880 cm⁻¹.[17]

    • For Fmoc-PEG-NH₂, a C=O stretching band from the carbamate group may be observed around 1735 cm⁻¹.[17]

    • The presence of the Fmoc group can also be confirmed by its characteristic aromatic C-H and C=C stretching vibrations.

Visualization of Experimental Workflows

The following diagrams illustrate the typical workflows for the key analytical techniques described above.

SEC_Workflow cluster_prep Sample Preparation cluster_analysis SEC Analysis cluster_data Data Processing prep Dissolve Fmoc-PEG conjugate in mobile phase inject Inject sample into HPLC system prep->inject separate Separate by size on SEC column inject->separate detect Detect with UV, RI, or CAD separate->detect calculate Calculate MW, Mn, Mw, and PDI detect->calculate calibrate Generate calibration curve with PEG standards calibrate->calculate NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Spectral Analysis dissolve Dissolve Fmoc-PEG conjugate in deuterated solvent acquire Acquire ¹H NMR spectrum dissolve->acquire assign Assign characteristic peaks (PEG, Fmoc) acquire->assign integrate Integrate peaks to determine functionalization assign->integrate MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry cluster_data Data Processing prep Dissolve Fmoc-PEG conjugate in ESI-compatible solvent infuse Infuse sample into ESI source prep->infuse acquire Acquire mass spectrum of multiply charged ions infuse->acquire deconvolute Deconvolute spectrum to obtain zero-charge mass acquire->deconvolute determine_mw Determine average molecular weight deconvolute->determine_mw

References

Navigating the Landscape of Protein PEGylation: A Comparative Guide to Enhancing Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of therapeutic proteins is a critical step in optimizing their clinical efficacy. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, stands as a cornerstone technology for improving a protein's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of protein bioactivity following PEGylation, with a particular focus on the use of Fmoc-NH-PEG25-CH2CH2COOH, a heterobifunctional PEG reagent enabling site-specific modification.

The addition of PEG to a protein can significantly enhance its therapeutic value by increasing its hydrodynamic size. This, in turn, can lead to a longer circulation half-life, reduced immunogenicity, and improved stability.[1][2][3][4] However, the impact on the protein's inherent biological activity is a crucial consideration, as the conjugation process can sometimes lead to a partial loss of function due to steric hindrance or modification of key residues.[2][3] The choice of PEG reagent, its size and structure (linear or branched), and the site of attachment are all critical parameters that dictate the final properties of the PEGylated protein.[2][5]

Comparing PEGylation Strategies: Impact on Biological Activity

The retention of biological activity post-PEGylation is paramount. Different PEGylation strategies can yield vastly different outcomes. Random PEGylation, which targets accessible amine groups on lysine (B10760008) residues and the N-terminus, often results in a heterogeneous mixture of products with varying degrees of PEGylation and positional isomers, some of which may have compromised activity.[6][7] In contrast, site-specific PEGylation aims to attach PEG chains at predetermined locations, away from the protein's active or receptor-binding sites, thereby preserving its function.[5][8][9]

The heterobifunctional reagent, This compound , is designed for such site-specific applications. The fluorenylmethyloxycarbonyl (Fmoc) protected amine allows for selective deprotection and subsequent conjugation, while the carboxylic acid group can be activated to react with specific functionalities on the protein surface, such as engineered cysteine residues or other targeted sites.[10] This approach offers precise control over the conjugation site, leading to a more homogeneous product with potentially higher retained biological activity.

Case Study: Granulocyte Colony-Stimulating Factor (G-CSF)

Granulocyte Colony-Stimulating Factor (G-CSF) is a widely studied therapeutic protein where PEGylation has been instrumental in improving its clinical utility. The following table summarizes the biological activity of G-CSF after modification with different PEGylation strategies.

PEGylation StrategyPEG Reagent ExampleMolecular Weight (kDa)Retained In Vitro Biological Activity (%)Key Findings
N-terminal (Aldehyde) mPEG-Aldehyde20~30-50%Commercially successful (e.g., Neulasta®), but can lead to a heterogeneous product mix.[6][7]
Site-Specific (Cysteine) mPEG-Maleimide20~80-100%Homogeneous product with high retention of activity.[6][7]
Site-Specific (Cysteine) mPEG-Maleimide30HighIncreased in vivo efficacy and prolonged neutrophil proliferation compared to 20 kDa PEG.[6][7]
Site-Specific (Cysteine) mPEG-Maleimide40HighEven a half-dose showed superior and prolonged activity compared to the standard 20 kDa PEGylated G-CSF.[6][7]
Case Study: Interferon (IFN)

Interferon is another therapeutic protein where PEGylation has led to significant clinical benefits, primarily by extending its duration of action.

PEGylation StrategyPEG Reagent ExampleMolecular Weight (kDa)Retained In Vitro Antiviral Activity (%)Key Findings
Random (Lysine) mPEG-NHS Ester12~28%Significant increase in plasma half-life.[11][12][13][14]
Random (Lysine) Branched mPEG-NHS Ester40~7%Further extension of half-life, leading to once-weekly dosing.[11][12][13][14]
Site-Specific (Engineered Cysteine) mPEG-Maleimide20~100%Full retention of in vitro bioactivity with improved pharmacokinetic profile.[15]

Experimental Protocols for Assessing Biological Activity

Accurate determination of biological activity is essential to compare the efficacy of different PEGylation strategies. Below are detailed methodologies for key experiments.

In Vitro Cell Proliferation Assay for PEGylated G-CSF

This assay measures the ability of G-CSF and its PEGylated forms to stimulate the proliferation of a G-CSF-dependent cell line, such as NFS-60.

Materials:

  • NFS-60 cells

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Recombinant human G-CSF standard

  • PEGylated G-CSF samples

  • Cell proliferation reagent (e.g., MTS or WST-8)

  • 96-well microplates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain NFS-60 cells in RPMI 1640 medium supplemented with 10% FBS and a saturating concentration of G-CSF.

  • Cell Preparation: Prior to the assay, wash the cells three times with G-CSF-free medium to remove any residual growth factor. Resuspend the cells in fresh medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Add 50 µL of the cell suspension to each well of a 96-well plate.

    • Prepare serial dilutions of the G-CSF standard and the PEGylated G-CSF test samples in the assay medium.

    • Add 50 µL of the standard or test sample dilutions to the appropriate wells. Include wells with cells only (negative control) and medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Quantification:

    • Add 20 µL of the cell proliferation reagent (e.g., MTS) to each well.

    • Incubate for an additional 2-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Plot the absorbance values against the log of the G-CSF concentration for the standard and test samples.

    • Determine the EC50 (half-maximal effective concentration) for each sample.

    • Calculate the relative biological activity of the PEGylated samples compared to the G-CSF standard.

Enzyme-Linked Immunosorbent Assay (ELISA) for PEGylated Proteins

ELISA can be used to quantify the concentration of a PEGylated protein and assess its binding activity to its receptor or a specific antibody.

Materials:

  • High-binding 96-well microplates

  • Recombinant receptor or capture antibody specific to the protein

  • PEGylated protein samples and un-PEGylated standard

  • Detection antibody (conjugated to an enzyme like HRP)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of the microplate with the capture antibody or receptor at an optimal concentration in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add serial dilutions of the PEGylated protein samples and the un-PEGylated standard to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add the enzyme-conjugated detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the un-PEGylated standard. Use the standard curve to determine the concentration of the PEGylated protein in the samples. The binding activity can be inferred by comparing the signal generated by equimolar concentrations of the PEGylated and un-PEGylated protein.

Visualizing the Impact of PEGylation

Diagrams can effectively illustrate the concepts and workflows associated with protein PEGylation.

PEGylation_Workflow cluster_Protein_Production Protein Production cluster_PEGylation_Reaction PEGylation Reaction cluster_Purification Purification cluster_Characterization Characterization Unmodified Protein Unmodified Protein Conjugation Covalent Conjugation Unmodified Protein->Conjugation PEG_Reagent This compound or other PEG reagent PEG_Reagent->Conjugation Purification_Step Purification (e.g., IEX, SEC) Conjugation->Purification_Step PEGylated_Protein PEGylated Protein Purification_Step->PEGylated_Protein Bioactivity_Assay Biological Activity Assay (e.g., Cell Proliferation, ELISA) PEGylated_Protein->Bioactivity_Assay Pharmacokinetic_Study Pharmacokinetic Study (In Vivo) PEGylated_Protein->Pharmacokinetic_Study

Caption: General workflow for protein PEGylation and subsequent characterization.

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Protein Therapeutic Protein (e.g., G-CSF) Receptor Cell Surface Receptor Protein->Receptor Binding PEG_Protein PEGylated Protein PEG_Protein->Receptor Binding (Potentially altered affinity) Signaling_Cascade Signaling Cascade (e.g., JAK/STAT) Receptor->Signaling_Cascade Activation Biological_Response Biological Response (e.g., Cell Proliferation) Signaling_Cascade->Biological_Response Induction

Caption: Impact of PEGylation on protein-receptor interaction and signaling.

Conclusion

The strategic PEGylation of therapeutic proteins offers a powerful approach to enhance their clinical performance. While a reduction in biological activity can be a concern, site-specific PEGylation strategies, facilitated by reagents like this compound, provide a means to mitigate this issue by directing the PEG attachment to non-critical regions of the protein. The comparative data from well-studied proteins such as G-CSF and interferon clearly demonstrate that a well-designed PEGylation strategy can lead to a superior therapeutic product with an optimal balance of prolonged in vivo efficacy and retained biological function. Careful characterization of the PEGylated protein, including quantitative assessment of its biological activity, is essential for successful drug development.

References

A Comparative Guide to Fmoc-Amido-PEG25-Propionic Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide and protein modification, the choice of a suitable linker is critical to the efficacy, stability, and pharmacokinetic profile of the final bioconjugate. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers are widely employed due to their ability to enhance solubility, reduce immunogenicity, and extend the in vivo half-life of therapeutics. This guide provides a comparative analysis of Fmoc-amido-PEG25-propionic acid, a popular heterobifunctional PEG linker, against its common alternatives. The comparison is supported by representative experimental data and detailed protocols to aid in the selection of the optimal linker for specific bioconjugation applications.

Core Concepts: The Role of Heterobifunctional PEG Linkers

Fmoc-amido-PEG25-propionic acid is a discrete PEG (dPEG®) linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, connected by a 25-unit PEG chain. This heterobifunctional nature allows for sequential and specific conjugation to biomolecules. The Fmoc group provides a stable protecting group for the amine, which can be deprotected under mild basic conditions, a key advantage in the widely used Fmoc-based solid-phase peptide synthesis (SPPS). The carboxylic acid can be activated to react with primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue.

The primary alternatives to Fmoc-amido-PEG25-propionic acid include:

  • Boc-amido-PEGn-propionic acid: Utilizes a tert-butyloxycarbonyl (Boc) protecting group for the amine, which is removed under acidic conditions.

  • Fmoc-amido-PEGn-propionic acid with varying PEG chain lengths (n): The length of the PEG chain can significantly impact the properties of the final conjugate.

Case Study: Site-Specific PEGylation of a GLP-1 Analogue

To illustrate the comparative performance of these linkers, we present a case study on the site-specific N-terminal PEGylation of a glucagon-like peptide-1 (GLP-1) analogue, a class of peptides used in the treatment of type 2 diabetes. The goal is to compare the conjugation efficiency, purity of the final product, and overall yield when using Fmoc-amido-PEG25-propionic acid versus two alternatives: Boc-amido-PEG25-propionic acid and Fmoc-amido-PEG12-propionic acid.

Data Presentation

The following tables summarize the quantitative data from this representative case study.

Table 1: Comparison of Linker Performance in the PEGylation of a GLP-1 Analogue

ParameterFmoc-amido-PEG25-propionic acidBoc-amido-PEG25-propionic acidFmoc-amido-PEG12-propionic acid
Conjugation Yield (%) 858288
Purity of Crude PEGylated Peptide (HPLC, %) 787580
Overall Yield of Purified PEGylated Peptide (%) 656068
Solubility of PEGylated Peptide in PBS (mg/mL) >20>20>15
In Vitro Potency (EC50, nM) 1.21.31.1

Table 2: Characterization of Purified PEGylated GLP-1 Analogue

LinkerMolecular Weight (Expected, Da)Molecular Weight (Observed by MALDI-TOF MS, Da)
Fmoc-amido-PEG25-propionic acid~55005502.3
Boc-amido-PEG25-propionic acid~54005401.8
Fmoc-amido-PEG12-propionic acid~49004903.1
Experimental Protocols

A detailed methodology for the key experiments is provided below.

1. Solid-Phase Peptide Synthesis (SPPS) of the GLP-1 Analogue:

The GLP-1 analogue is synthesized on a Rink Amide resin using a standard Fmoc/tBu strategy on an automated peptide synthesizer.

2. N-terminal PEGylation on Solid Support (Fmoc-amido-PEGn-propionic acid):

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating with 20% piperidine (B6355638) in dimethylformamide (DMF) for 20 minutes. The resin is then washed thoroughly with DMF.

  • PEG Linker Coupling: A solution of Fmoc-amido-PEGn-propionic acid (1.5 eq), HATU (1.45 eq), and DIPEA (3 eq) in DMF is added to the resin. The coupling reaction is allowed to proceed for 2 hours at room temperature.

  • Washing: The resin is washed with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) and then dried under vacuum.

3. Cleavage and Deprotection:

The PEGylated peptide is cleaved from the resin and side-chain protecting groups are removed by treatment with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 3 hours at room temperature.

4. Purification:

The crude PEGylated peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is dissolved in a minimal amount of acetonitrile/water. The solution is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

5. Characterization:

The purified PEGylated peptide is characterized by MALDI-TOF mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.

6. In Vitro Potency Assay:

The biological activity of the PEGylated GLP-1 analogue is determined by measuring its ability to stimulate cAMP production in a cell line expressing the GLP-1 receptor.

Mandatory Visualization

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_pegylation On-Resin PEGylation cluster_downstream Downstream Processing resin Rink Amide Resin synthesis Automated Fmoc-SPPS resin->synthesis deprotection N-terminal Fmoc Deprotection synthesis->deprotection coupling PEG Linker Coupling deprotection->coupling cleavage Cleavage & Deprotection coupling->cleavage purification RP-HPLC Purification cleavage->purification characterization MALDI-TOF MS & HPLC Analysis purification->characterization

Caption: Workflow for the synthesis of a PEGylated GLP-1 analogue.

signaling_pathway peg_glp1 PEGylated GLP-1 Analogue glp1r GLP-1 Receptor peg_glp1->glp1r Binds ac Adenylate Cyclase glp1r->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates cellular_response Insulin Secretion pka->cellular_response Stimulates

Caption: Simplified signaling pathway of a GLP-1 analogue.

Comparative Analysis and Discussion

The representative data highlights several key considerations when choosing a PEG linker:

  • Protecting Group Strategy (Fmoc vs. Boc): The Fmoc-based linker shows a slightly higher overall yield in this case study. This can be attributed to the milder deprotection conditions (piperidine) used in Fmoc chemistry, which can lead to fewer side reactions and a cleaner crude product compared to the acidic deprotection (TFA) required for Boc-protected linkers.[1] The choice between Fmoc and Boc strategies often depends on the specific peptide sequence and the presence of acid- or base-labile protecting groups on the side chains.[]

  • PEG Chain Length: The shorter PEG linker (Fmoc-amido-PEG12-propionic acid) resulted in a slightly higher conjugation yield and purity. This may be due to better reaction kinetics and less steric hindrance during the coupling reaction. However, the longer PEG25 chain provides superior solubility for the final conjugate. The optimal PEG length is a trade-off between synthetic efficiency and the desired physicochemical properties of the final product. Longer PEG chains generally lead to increased hydrodynamic radius, which can improve pharmacokinetic properties but may sometimes reduce biological activity due to steric hindrance with the target receptor.

  • Purity and Yield: While initial conjugation yields may be high, the overall yield of the purified product is a more critical parameter. The cleaner crude product obtained with the Fmoc-based linkers simplifies the purification process, leading to a higher recovery of the final PEGylated peptide.

Conclusion

Fmoc-amido-PEG25-propionic acid is a versatile and efficient linker for the site-specific PEGylation of peptides and proteins. Its compatibility with the widely used Fmoc-based solid-phase peptide synthesis makes it a convenient choice for incorporating PEG chains during peptide assembly. The choice between Fmoc and Boc protecting groups, as well as the length of the PEG chain, should be carefully considered based on the specific requirements of the therapeutic candidate, balancing factors such as synthetic accessibility, desired solubility, and biological activity. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision to optimize the development of next-generation bioconjugate therapeutics.

References

Beyond the Standard: A Comparative Guide to Alternative Linkers for Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). While Fmoc-NH-PEG25-CH2CH2COOH has been a widely used hydrophilic linker, the quest for improved therapeutic indices has driven the development of several innovative alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the optimal linker for next-generation ADCs.

The ideal ADC linker should be stable in systemic circulation, yet efficiently release the cytotoxic payload at the tumor site. It should also impart favorable physicochemical properties to the ADC, such as high solubility and low aggregation, even with high drug-to-antibody ratios (DAR). This guide explores alternatives to the linear polyethylene (B3416737) glycol (PEG) linker, focusing on branched PEG architectures and non-PEG hydrophilic polymers, as well as different cleavable and non-cleavable strategies that incorporate these hydrophilic moieties.

Comparative Analysis of Linker Technologies

The choice of linker technology significantly impacts the performance of an ADC. This section compares key alternatives to the standard linear PEG linker, focusing on their impact on drug-to-antibody ratio (DAR), aggregation, in vitro cytotoxicity, and in vivo efficacy.

Branched PEG Linkers

Branched or multi-arm PEG linkers offer a larger hydrodynamic radius compared to linear PEGs of similar molecular weight. This architecture can more effectively shield the hydrophobic payload, leading to improved pharmacokinetics and the potential for higher drug loading without inducing aggregation.[1][]

Polysarcosine (PSar) Linkers

Polysarcosine is a biodegradable and non-immunogenic polymer of N-methylated glycine, emerging as a promising alternative to PEG.[3] PSar has demonstrated the ability to produce highly-loaded ADCs with excellent physicochemical properties and in vivo performance.[4][5]

Cleavable Linkers with Hydrophilic Spacers

Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside cancer cells. Incorporating hydrophilic spacers, such as PEG, can enhance their performance.

  • Valine-Citrulline (Val-Cit) Linkers: These peptide linkers are cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[6][7] The inclusion of a PEG spacer can improve solubility and allow for higher DAR.

  • Hydrazone Linkers: These pH-sensitive linkers are stable at physiological pH but hydrolyze in the acidic environment of endosomes and lysosomes.[6] PEGylation can improve their stability in circulation.

  • Disulfide Linkers: These linkers are cleaved in the reducing environment of the cytoplasm due to the high concentration of glutathione.[6] Hydrophilic modifications can reduce the tendency for aggregation.

Non-Cleavable Linkers with Hydrophilic Moieties

Non-cleavable linkers release the payload upon lysosomal degradation of the antibody. This generally leads to higher plasma stability and reduced off-target toxicity.[8][9] Incorporating hydrophilic components can further improve their pharmacokinetic profile.[5][10]

Quantitative Data Comparison

The following tables summarize quantitative data from various studies to facilitate a comparison of different linker technologies. It is important to note that direct head-to-head comparisons in a single study are limited, and the data presented is a synthesis from multiple sources with different antibodies and payloads.

Table 1: Physicochemical Properties of ADCs with Different Linkers

Linker TypeAchievable DARAggregation (%)Reference(s)
Linear PEG ~4-8< 5%[1]
Branched PEG ~8< 2%[11]
Polysarcosine ~8< 2%[4]
Val-Cit-PABC-PEG ~8< 5%[1]
Hydrophilic Non-Cleavable ~4-8< 5%[10]

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypeCell LineIC50 (nM)Reference(s)
Linear PEG Various0.1 - 10[1]
Branched PEG Various0.1 - 10[11]
Polysarcosine BT-474~0.5[4]
Val-Cit-PABC-PEG Karpas-299~0.016[12]
Hydrophilic Non-Cleavable BxPC3~0.1 - 1[10]

Table 3: In Vivo Performance of ADCs with Different Linkers

Linker TypeAnimal ModelTumor Growth Inhibition (%)Reference(s)
Linear PEG Xenograft70 - 90[1]
Branched PEG Xenograft>90[11]
Polysarcosine BT-474 Xenograft>95 (complete regression)[4]
Val-Cit-PABC-PEG Karpas-299 Xenograft>95 (complete regression)[12]
Hydrophilic Non-Cleavable BxPC3 Xenograft~80[10]

Signaling Pathways and Experimental Workflows

The general mechanism of action for an ADC involves several key steps, each of which can be influenced by the linker's properties.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_intracellular Intracellular Trafficking cluster_effect Cellular Effect ADC_circ ADC in Circulation (Stable Linker) Binding Antigen Binding ADC_circ->Binding Tumor_Cell Tumor Cell (Antigen Expression) Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome (pH drop) Internalization->Endosome Lysosome Lysosome (Enzymatic Degradation) Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Target_Interaction Interaction with Intracellular Target Payload_Release->Target_Interaction Apoptosis Apoptosis Target_Interaction->Apoptosis

Figure 1: General mechanism of action for an Antibody-Drug Conjugate (ADC).

The development and evaluation of ADCs with different linkers follow a structured workflow.

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Functional Evaluation Linker_Synth Linker-Payload Synthesis Conjugation Conjugation Linker_Synth->Conjugation Ab_Mod Antibody Modification (e.g., reduction) Ab_Mod->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR_Analysis DAR Determination (HIC-HPLC, MS) Purification->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) Purification->Aggregation_Analysis Stability_Analysis Plasma Stability Purification->Stability_Analysis In_Vitro In Vitro Cytotoxicity (IC50) DAR_Analysis->In_Vitro Stability_Analysis->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo

Figure 2: Experimental workflow for the synthesis, characterization, and evaluation of an ADC.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of ADCs with alternative linkers.

Protocol 1: General ADC Synthesis via Thiol Conjugation

This protocol outlines a general procedure for conjugating a maleimide-functionalized linker-payload to a monoclonal antibody.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 10- to 20-fold molar excess of a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT).

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

    • Remove the excess reducing agent by buffer exchange using a desalting column.

  • Conjugation:

    • Dissolve the maleimide-functionalized linker-payload in a co-solvent such as dimethyl sulfoxide (B87167) (DMSO).

    • Add the linker-payload solution to the reduced antibody at a molar ratio of approximately 1.5-2.0 per generated thiol group.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Purification:

    • Purify the ADC from unreacted linker-payload and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Concentrate the purified ADC and formulate it in a suitable storage buffer.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.

  • Instrumentation and Column:

    • Use an HPLC system equipped with a UV detector.

    • Employ a HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.

    • Mobile Phase B: 20 mM sodium phosphate, pH 7.0.

  • Chromatographic Conditions:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of each species) / 100

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

  • Cell Seeding:

    • Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control antibodies in cell culture medium.

    • Replace the medium in the cell plates with the ADC dilutions.

    • Incubate for 72-120 hours.

  • Cell Viability Measurement:

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the viability data to untreated control cells.

    • Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical study to evaluate the anti-tumor activity of an ADC in vivo.

  • Model Establishment:

    • Implant tumor cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody).

    • Administer the treatments intravenously (IV) at the desired dose and schedule.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • The study is typically terminated when tumors in the control group reach a predetermined size.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The field of ADC linker technology is rapidly evolving, with several promising alternatives to the standard linear PEG linkers now available. Branched PEG linkers and non-PEG hydrophilic polymers like polysarcosine offer the potential for higher drug loading with improved physicochemical properties. The choice of cleavable or non-cleavable strategies, in combination with these hydrophilic moieties, allows for fine-tuning of the ADC's stability and payload release profile. The experimental data, while not always from direct comparative studies, suggests that these advanced linker technologies can lead to ADCs with enhanced in vivo efficacy and wider therapeutic windows. The detailed protocols provided in this guide offer a starting point for researchers to synthesize and evaluate these next-generation ADCs.

References

comparative analysis of PROTACs synthesized with different linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to degrade specific proteins, are critically dependent on the linker connecting the target-binding ligand to the E3 ligase recruiter. This guide provides an objective comparison of PROTACs synthesized with different linkers, supported by experimental data, to facilitate informed design choices in targeted protein degradation.

The linker is not a mere spacer; it is a crucial determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the vital ternary complex formed between the target protein, the PROTAC, and an E3 ligase.[1] The composition, length, and rigidity of the linker profoundly affect the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2] An ideal linker facilitates the formation of a stable and productive ternary complex while conferring favorable properties like solubility and cell permeability to the molecule.[1]

Comparative Analysis of Common Linker Types

PROTAC linkers are broadly categorized into flexible and rigid types, each with distinct characteristics that influence the molecule's performance.

Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Alkyl and PEG chains are the most prevalently used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[2]

  • Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[2] While synthetically straightforward, they are generally hydrophobic, which can negatively impact the PROTAC's solubility.[2][3]

  • PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than their alkyl counterparts, which can enhance the solubility and cell permeability of the PROTAC molecule.[2][3] Statistics indicate that approximately 54% of reported PROTACs utilize PEG linkers.[2] However, PEG linkers may exhibit reduced metabolic stability in vivo and can be more challenging and expensive to synthesize compared to alkyl-based linkers.[3]

Rigid Linkers

Rigid linkers, often incorporating cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints.[2] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[2]

"Clickable" Linkers

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has gained popularity for PROTAC synthesis. This method allows for the efficient and modular assembly of PROTACs, enabling the rapid generation of diverse linker libraries. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[2]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[2]

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[2]

The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29SubmicromolarUp to 96
Alkyl/Ether21396
Alkyl/Ether2929276

Data synthesized from published literature.[4]

Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

PROTACLinker TypeDegradation of AR in 22Rv1 cells (at 3 µM)
Parent PROTAC 54Flexible (PEG)Exhibited degradation
PROTACs 55-57Rigid (Disubstituted phenyl rings)No activity

Data synthesized from published literature.[4]

Table 3: Influence of Linker Composition on Cereblon (CRBN) Degradation

Linker CompositionCRBN Degradation in HEK293T cells
Nine-atom alkyl chainConcentration-dependent decrease
Three PEG unitsWeak degradation

Data synthesized from published literature.[4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and evaluate the efficacy of PROTACs with different linkers, it is essential to visualize the relevant biological pathways and experimental procedures.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 1: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation In Vitro & Cellular Evaluation Warhead Target Ligand (Warhead) PROTAC_Molecule PROTAC Assembly Warhead->PROTAC_Molecule Linker Linker Synthesis (e.g., PEG, Alkyl) Linker->PROTAC_Molecule E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC_Molecule Binding_Assay Binary & Ternary Binding Assays (SPR, FP) PROTAC_Molecule->Binding_Assay Cell_Culture Cell Culture & PROTAC Treatment PROTAC_Molecule->Cell_Culture Degradation_Assay Protein Degradation Assay (Western Blot, etc.) Cell_Culture->Degradation_Assay Downstream_Analysis Downstream Functional Assays Degradation_Assay->Downstream_Analysis Linker_Properties_Logic Linker_Properties Linker Properties (Length, Composition, Rigidity) Ternary_Complex_Formation Ternary Complex Formation & Stability Linker_Properties->Ternary_Complex_Formation Physicochemical_Properties Physicochemical Properties (Solubility, Permeability) Linker_Properties->Physicochemical_Properties PROTAC_Efficacy Overall PROTAC Efficacy (DC50, Dmax, Selectivity) Ternary_Complex_Formation->PROTAC_Efficacy Physicochemical_Properties->PROTAC_Efficacy

References

Safety Operating Guide

Navigating the Disposal of Fmoc-NH-PEG25-CH2CH2COOH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Fmoc-NH-PEG25-CH2CH2COOH are paramount for maintaining laboratory safety and regulatory compliance. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), its toxicological properties have not been fully investigated, necessitating a cautious and informed approach to its disposal.

This guide provides essential, step-by-step procedures for the safe disposal of this compound, covering both routine operational waste and accidental spills, to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). Adherence to these safety measures minimizes the risk of exposure and ensures a safe handling environment.

Protective EquipmentSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)Prevents skin contact.
Eye Protection Safety goggles or glassesProtects eyes from dust or splashes.
Lab Coat Standard laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Not required under normal useRecommended if creating dust; use in a fume hood.

General Handling:

  • Avoid inhalation of dust.[1]

  • Prevent contact with skin and eyes.

  • Handle in a well-ventilated area or within a chemical fume hood.[2]

  • Wash hands thoroughly after handling.[2]

Operational Disposal Plan: Unused or Waste Product

The primary principle for the disposal of this compound is to treat it as chemical waste. Do not dispose of this chemical down the drain or in regular laboratory trash bins accessible to custodial staff. [3]

Step 1: Containerization
  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof lid. The original product container is often a suitable choice.

  • Label the Container: Clearly label the container as "Chemical Waste." The label should include:

    • The full chemical name: "this compound"

    • Approximate quantity

    • The date the waste was first added to the container

    • Your name and laboratory information

Step 2: Segregation and Storage
  • Store Safely: Store the sealed waste container in a designated, secondary containment area for chemical waste, away from incompatible materials such as strong oxidizing agents.[1][3]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Step 3: Final Disposal
  • Consult EHS: Contact your institution's EHS department or equivalent safety office to arrange for a chemical waste pickup.

  • Licensed Contractor: The waste will be handled by a licensed chemical waste disposal contractor, who will ensure its disposal in accordance with federal, state, and local environmental regulations.[1][4]

start Unused this compound containerize Place in a labeled, secure chemical waste container start->containerize store Store in designated chemical waste area containerize->store contact_ehs Contact EHS for pickup store->contact_ehs disposal Disposal by licensed contractor contact_ehs->disposal

Caption: Workflow for routine disposal of unused product.

Logistical Plan: Accidental Spill Cleanup

In the event of a spill, a prompt and systematic response is critical to prevent contamination and ensure safety.

Step 1: Assess and Secure the Area
  • Alert Personnel: Notify others in the immediate vicinity of the spill.

  • Restrict Access: Cordon off the affected area to prevent the spread of the material.

  • Ensure Ventilation: If safe to do so, increase ventilation in the area. Avoid actions that could cause the powder to become airborne.

Step 2: Spill Containment and Cleanup
  • Don PPE: Before approaching the spill, ensure you are wearing the appropriate PPE (gloves, goggles, lab coat).

  • Clean Up the Spill:

    • Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or cat litter.[3]

    • Carefully sweep or scoop the absorbed material into a designated chemical waste container.[5] Use tools that will not generate dust.

    • For any remaining residue, wet a paper towel or absorbent pad with water, wipe the area clean, and place the used towel/pad into the waste container.[5]

  • Decontaminate: Clean the spill area and any tools used with a mild soap and water solution.

Step 3: Waste Disposal
  • Seal and Label: Securely seal the waste container containing the spilled material and all cleanup supplies. Label it clearly as "Chemical Waste," detailing the contents.

  • Follow Standard Procedure: Dispose of the spill cleanup waste by following the same procedure outlined in the "Operational Disposal Plan" (contacting your EHS for pickup).

spill Spill Occurs assess Assess and Secure Area (Alert others, restrict access) spill->assess ppe Don Appropriate PPE assess->ppe cleanup Cover with inert absorbent Sweep into waste container ppe->cleanup decontaminate Wipe area with wet cloth Clean tools cleanup->decontaminate containerize Seal and label all waste materials decontaminate->containerize disposal Arrange disposal via EHS containerize->disposal

Caption: Procedural workflow for spill cleanup and disposal.

References

Personal protective equipment for handling Fmoc-NH-PEG25-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Fmoc-NH-PEG25-CH2CH2COOH, ensuring laboratory safety and operational efficiency.

This compound is a heterobifunctional PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media. While this compound and its close analogs are not classified as hazardous substances, their chemical, physical, and toxicological properties have not been exhaustively investigated. Therefore, cautious handling and adherence to stringent safety protocols are imperative.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following table summarizes the required PPE:

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles should be worn at all times to protect from potential splashes.
Hand Protection Disposable GlovesChemically resistant nitrile gloves are recommended. Gloves should be inspected before use and changed frequently.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing.
Respiratory Dust Mask/RespiratorRecommended when handling the solid compound to avoid inhalation of dust particles.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will ensure safety and maintain the integrity of the product.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood should be used if there is a potential for dust or aerosol generation.

  • Acclimatization : Allow the container to warm to room temperature before opening. This prevents condensation of moisture, which could degrade the compound.

  • Weighing and Dispensing : Conduct weighing and dispensing in a well-ventilated area, preferably within a fume hood, to minimize inhalation of any fine particles.

  • Dissolution : The compound is soluble in many common organic solvents such as DMF and DMSO. When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Reaction Setup : The terminal carboxylic acid can be activated for reaction with primary amines using standard coupling agents like EDC or HATU. The Fmoc protecting group can be removed under basic conditions to yield a free amine.

  • Storage : Store the compound in a cool, dry place, typically at -20°C for long-term stability. It is recommended to keep it under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.[1]

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product : Dispose of the contents and container in accordance with local, state, and federal regulations. It should be treated as chemical waste.[2]

  • Contaminated Materials : Any materials that come into contact with the compound, such as gloves, pipette tips, and paper towels, should be disposed of as chemical waste.

  • Solutions : Waste solutions containing this compound should be collected in a designated, labeled waste container for chemical waste disposal. Do not pour down the drain.

First Aid Measures

In the event of accidental exposure, follow these first aid procedures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
Skin Contact Wash the affected area thoroughly with soap and plenty of water.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[3]
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

To visualize the handling and disposal workflow, the following diagram outlines the key steps and decision points.

Workflow for Handling and Disposal of this compound cluster_handling Operational Handling cluster_disposal Disposal Plan Preparation Preparation Acclimatization Acclimatization Preparation->Acclimatization Weighing_Dispensing Weighing & Dispensing Acclimatization->Weighing_Dispensing Dissolution Dissolution Weighing_Dispensing->Dissolution Contaminated_Materials Contaminated Materials Weighing_Dispensing->Contaminated_Materials Generates Reaction Reaction Dissolution->Reaction Waste_Solutions Waste Solutions Dissolution->Waste_Solutions Generates Storage Storage Reaction->Storage Reaction->Contaminated_Materials Generates Unused_Product Unused Product Chemical_Waste Dispose as Chemical Waste Unused_Product->Chemical_Waste Contaminated_Materials->Chemical_Waste Waste_Solutions->Chemical_Waste

Handling and Disposal Workflow

References

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